Ethyl N-Boc-piperidine-4-carboxylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHJCTUTPIKNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374497 | |
| Record name | Ethyl N-Boc-piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142851-03-4 | |
| Record name | Ethyl N-Boc-piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl N-Boc-piperidine-4-carboxylate chemical properties
An In-depth Technical Guide to Ethyl N-Boc-piperidine-4-carboxylate
Executive Summary
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a piperidine core, an ethyl ester at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, this compound offers a unique combination of stability and versatile reactivity. The Boc group provides robust protection under a wide range of reaction conditions while allowing for facile removal under acidic protocols, making it an ideal intermediate for multi-step syntheses. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and key chemical transformations. It further explores its applications in drug discovery and details essential safety and handling protocols for laboratory use.
Introduction: A Versatile Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] this compound serves as a strategically important derivative, providing chemists with a reliable starting point for constructing complex molecular architectures.[2]
The significance of this molecule is rooted in two key features:
-
The Piperidine Core: A saturated heterocycle that acts as a versatile scaffold, allowing for the precise three-dimensional arrangement of functional groups.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis.[3] It effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions during subsequent synthetic steps.[2] Its key advantage is its stability to nucleophiles, bases, and hydrogenolysis, coupled with its clean and straightforward removal under acidic conditions.[2][4][5]
These features make this compound an indispensable intermediate in the synthesis of a wide array of bioactive molecules, from enzyme inhibitors to central nervous system agents.[6][7]
Physicochemical and Spectroscopic Profile
Core Chemical Properties
The compound is typically a clear, colorless to pale yellow liquid or a white crystalline solid, depending on purity and ambient temperature.[7][8] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 142851-03-4 | [8][9][10] |
| Molecular Formula | C₁₃H₂₃NO₄ | [8][9] |
| Molecular Weight | 257.33 g/mol | [8][9][10] |
| Appearance | Clear colorless to pale yellow liquid / White crystalline powder | [7][8] |
| Density | 1.046 g/mL at 25 °C | [8][9] |
| Boiling Point | 120-135 °C at 0.5 mmHg | [8][9] |
| Flash Point | >110 °C (>230 °F) | [8][9] |
| Refractive Index | n20/D 1.458 | [8][9] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [8] |
| Storage Temp. | 0-10°C | [8] |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural "fingerprint" for the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. A representative spectrum in CDCl₃ would show characteristic signals: a quartet around 4.12 ppm for the ethyl ester's -OCH₂- group, a singlet at approximately 1.43 ppm integrating to 9 protons for the bulky tert-butyl group of the Boc protector, and a series of multiplets for the piperidine ring protons.[11] The corresponding triplet for the ethyl group's methyl protons appears around 1.23 ppm.[11]
-
Mass Spectrometry: Mass spectral analysis confirms the molecular weight. A common observation in electrospray ionization (ESI) mass spectrometry is the formation of a sodium adduct, resulting in a peak at m/z corresponding to [M+Na]⁺, which would be approximately 280.44 for this compound.[6]
Synthesis and Purification
The most common and efficient synthesis of this compound involves the protection of the commercially available Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).
Experimental Protocol: N-Boc Protection
This protocol is based on a standard procedure for the protection of secondary amines.[6]
Causality: The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. A non-nucleophilic base, such as triethylamine (Et₃N), is required to neutralize the acidic byproduct (tert-butanol and CO₂) and drive the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive under these conditions. The reaction is initiated at 0°C to control the initial exotherm.
Methodology:
-
Reaction Setup: Dissolve Ethyl piperidine-4-carboxylate (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C in an ice bath.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM to the cooled mixture dropwise.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, wash the reaction mixture sequentially with a dilute acidic solution (e.g., 1M potassium bisulfate) three times to remove excess triethylamine, followed by one wash with brine to remove residual water-soluble components.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The resulting crude product, often a colorless oil, is typically of high purity (often >95%).[6] If further purification is needed, column chromatography on silica gel can be employed.
Chemical Reactivity and Key Transformations
The utility of this compound stems from its predictable reactivity at two primary sites: the N-Boc group and the carbon alpha to the ester.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 142851-03-4 [chemicalbook.com]
- 7. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Cas 142851-03-4,this compound | lookchem [lookchem.com]
- 9. This compound 97 142851-03-4 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]
Introduction: The Strategic Importance of a Versatile Piperidine Building Block
An In-Depth Technical Guide to Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4)
This compound, with CAS number 142851-03-4, is a cornerstone synthetic intermediate in modern medicinal chemistry.[1] Its structure, featuring a piperidine core functionalized with an ethyl ester at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, offers a unique combination of stability and controlled reactivity. The piperidine moiety is a privileged scaffold, appearing in numerous approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2]
The strategic value of this molecule lies in the orthogonality of its functional groups. The Boc group provides robust protection for the secondary amine, preventing its participation in unwanted side reactions, yet it can be removed under specific acidic conditions without affecting the ethyl ester.[1][3] This allows for selective manipulation of the molecule, making it an indispensable building block for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and critical applications, offering field-proven insights for its effective utilization in research and development.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its handling, reaction monitoring, and quality control. The compound is typically a clear, colorless to pale yellow liquid or a white crystalline solid at room temperature.[4][5]
Physicochemical Properties
The key physical and chemical properties are summarized below, compiled from various supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 142851-03-4 | [6][7] |
| Molecular Formula | C₁₃H₂₃NO₄ | [4] |
| Molecular Weight | 257.33 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid / White crystalline powder | [4][6] |
| Density | 1.046 g/mL at 25 °C | [4] |
| Boiling Point | 120-135 °C at 0.5 mmHg | [4][8] |
| Refractive Index (n20/D) | 1.458 | [4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the primary method for structural confirmation. The spectrum exhibits characteristic signals corresponding to the ethyl ester, the piperidine ring protons, and the Boc protecting group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| C(CH ₃)₃ (Boc) | 1.43 | singlet | 9H | - |
| Piperidine-H₃,₅ (axial) | 1.56-1.64 | multiplet | 2H | - |
| Piperidine-H₃,₅ (equatorial) | 1.81-1.89 | multiplet | 2H | - |
| Piperidine-H₄ | 2.41 | tt | 1H | 10.9, 3.9 |
| Piperidine-H₂,₆ (axial) | 2.73-2.88 | multiplet | 2H | - |
| Piperidine-H₂,₆ (equatorial) | 3.88-4.08 | multiplet | 2H | - |
| O-CH ₂-CH₃ | 4.12 | quartet | 2H | 7.2 |
| O-CH₂-CH ₃ | 1.23 | triplet | 3H | 7.2 |
| Note: Data is a representative prediction for a spectrum run in CDCl₃. Actual shifts may vary slightly.[5] A reported spectrum in C₆D₆ showed similar patterns.[8] |
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is dominated by strong carbonyl stretching vibrations from both the carbamate and the ester.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1730 cm⁻¹ | C=O (Ester) | Strong, sharp absorption |
| ~1690 cm⁻¹ | C=O (Carbamate/Boc) | Strong, sharp absorption |
| ~2975 cm⁻¹ | C-H (Aliphatic) | Stretching vibrations of methyl and methylene groups |
| ~1160 cm⁻¹ | C-O (Ester/Carbamate) | Stretching vibrations |
1.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is often observed as its sodium adduct.
| Technique | Expected m/z | Ion |
| ESI-MS | 258.17 (M+H)⁺ | Protonated Molecule |
| ESI-MS | 280.15 (M+Na)⁺ | Sodium Adduct[8] |
Part 2: Synthesis and Purification Workflow
The most common and efficient synthesis of this compound involves the N-protection of the commercially available starting material, Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate).[8]
The Causality of Reagent Selection
-
Starting Material: Ethyl isonipecotate (CAS 1126-09-6) is chosen for its direct structural correspondence to the desired product, lacking only the N-protection.[9][10]
-
Protecting Group Reagent: Di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") is the reagent of choice for introducing the Boc group.[3] It is favored for its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.
-
Base: A non-nucleophilic organic base, such as triethylamine (Et₃N), is essential.[8] Its role is to scavenge the proton released from the piperidine nitrogen upon its reaction with Boc₂O, driving the reaction to completion.
-
Solvent: An aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without interfering with the reaction mechanism.[8]
Experimental Protocol: N-Boc Protection
This protocol is a self-validating system designed for high yield and purity.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add Ethyl isonipecotate (1.0 eq).
-
Dissolve the starting material in dichloromethane (approx. 5 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction.
-
Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.
Step 2: Addition of Boc Anhydride
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of dichloromethane.
-
Add the Boc₂O solution dropwise to the stirred, cooled reaction mixture over 15-20 minutes. Slow addition prevents a rapid temperature increase that could lead to side reactions.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Step 3: Reaction Monitoring & Completion
-
Stir the reaction mixture at room temperature overnight (12-16 hours).[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product will have a higher Rf value than the polar starting material. The reaction is complete when the starting material spot is no longer visible.
Step 4: Aqueous Workup & Extraction
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M Potassium bisulfate (KHSO₄) solution (3 times). This acidic wash removes the excess triethylamine and its corresponding salt.[8]
-
Saturated sodium bicarbonate (NaHCO₃) solution (1 time) to neutralize any remaining acid.
-
Brine (saturated NaCl solution) (1 time) to remove the bulk of the water from the organic layer.[8]
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification The crude product, typically obtained as a colorless or pale yellow oil, is often of sufficient purity (>95%) for many applications.[8] If higher purity is required, flash column chromatography on silica gel can be performed using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Synthesis and workup process for this compound.
Part 3: Applications in Drug Discovery and Development
The utility of this compound stems from its role as a versatile scaffold for introducing the piperidine motif into target molecules.
Key Synthetic Transformations
-
Boc Deprotection: The Boc group can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in methanol or dioxane.[3] This reveals the secondary amine, which can then participate in a wide range of reactions such as reductive amination, amide coupling, or arylation.
-
Ester Hydrolysis: The ethyl ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the corresponding carboxylic acid, N-Boc-piperidine-4-carboxylic acid (a key intermediate in its own right).[1] This acid can then be used in amide bond formations.
-
Direct α-Arylation: The compound serves as a substrate in palladium-catalyzed α-arylation reactions with heterocyclic bromides and chlorides, allowing for the direct formation of a carbon-carbon bond at the position adjacent to the ester.[8]
Therapeutic Targets and Examples
This building block is instrumental in the synthesis of compounds targeting a diverse range of diseases:
-
Sodium Channel Blockers: It is used as a key reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which have been investigated as sodium channel blockers for the treatment of stroke.[6][8]
-
Enzyme Inhibitors: The molecule is a precursor for preparing inhibitors of tumour necrosis factor alpha-converting enzyme (TACE), a target for inflammatory diseases.[6][8]
-
Neuroscience Research: The broader class of N-Boc-piperidine carboxylic acids are used to develop compounds that modulate neurotransmitter systems.[1]
-
Opioid Analgesics: The 4-substituted piperidine core is central to the structure of potent analgesics like fentanyl. While not a direct precursor in all routes, related intermediates like N-Boc-4-piperidinone are used in established fentanyl syntheses, highlighting the importance of this scaffold.[11]
Logical Application Pathway
Caption: Key synthetic pathways starting from the title compound.
Part 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory when handling this compound.
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).
| GHS Classification | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [12] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [12] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [12] |
| STOT SE (Category 3) | H335: May cause respiratory irritation | [12] |
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear impermeable gloves (e.g., nitrile).[7]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7][13]
-
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some suppliers recommend refrigerated storage (0-10°C).[4]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids or bases.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable reactivity, and the orthogonal nature of its protecting group and ester functionality provide a reliable and versatile platform for the synthesis of complex, biologically active molecules. By understanding its properties, mastering its synthesis, and appreciating its diverse applications, researchers can leverage this powerful building block to accelerate the discovery and development of next-generation therapeutics.
References
- Home Sunshine Pharma. (n.d.). This compound CAS 142851-03-4.
- LookChem. (n.d.). Cas 142851-03-4, this compound.
- iChemical. (n.d.). This compound, CAS No. 142851-03-4.
- KM Pharma Solution Private Limited. (n.d.). MSDS - this compound.
- Alachem Co., Ltd. (n.d.). 142851-03-4 | this compound.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- National Institutes of Health. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem.
- NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook.
- Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- ResearchGate. (n.d.). ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- National Institutes of Health. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Amerigo Scientific. (n.d.). This compound (97%).
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Pharmaffiliates. (n.d.). Ethyl Isonipecotate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 6. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound | 142851-03-4 [chemicalbook.com]
- 9. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. combi-blocks.com [combi-blocks.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl N-Boc-piperidine-4-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Characteristics and Physicochemical Properties
Ethyl N-Boc-piperidine-4-carboxylate, also known by synonyms such as Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, is a heterocyclic compound widely utilized in organic synthesis.[1][2] Its structure features a piperidine ring, a common scaffold in pharmaceuticals, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and a carboxylate ethyl ester at the 4-position. This unique arrangement makes it a valuable intermediate for creating complex molecules with high precision.[1]
The Boc protecting group is a key feature, shielding the piperidine nitrogen from unwanted reactions. This allows for selective modifications at other parts of the molecule. The Boc group can be easily removed under mild acidic conditions, revealing the secondary amine for further functionalization, a crucial step in multi-step syntheses of drug candidates.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₃NO₄ | [4] |
| Molecular Weight | 257.33 g/mol | [4][5][6] |
| CAS Number | 142851-03-4 | [4][6] |
| Appearance | White crystalline powder or colorless to light yellow liquid | [1][7][8] |
| Density | 1.046 g/mL at 25 °C | [8][9][10] |
| Boiling Point | 120-135 °C at 0.5 mmHg | [7][8][9][10] |
| Flash Point | >110 °C (>230 °F) - closed cup | [7][9] |
| Refractive Index | n20/D 1.458 | [7][8][9][10] |
| Solubility | Soluble in various organic solvents | [1] |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of high-purity this compound is essential for its use in research and development.[3] The most common and efficient method involves the reaction of ethyl piperidine-4-carboxylate with di-tert-butyl dicarbonate (Boc anhydride).
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure a high-quality final product.
Materials:
-
Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Potassium bisulfate (KHSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl piperidine-4-carboxylate and triethylamine in dichloromethane. Cool the mixture to 0 °C using an ice bath.[11]
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled reaction mixture.[11]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]
-
Purification: The resulting product, typically a colorless oil, is often of high purity.[11] If necessary, further purification can be achieved by column chromatography.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is a critical step. Standard spectroscopic methods are employed for this purpose.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (Proton NMR) | The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. Predicted shifts include those for the ethyl group, the piperidine ring protons, and the nine equivalent protons of the Boc group.[9] A confirmed ¹H NMR spectrum is available from various sources.[11][12] |
| ¹³C NMR (Carbon NMR) | The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyls of the ester and the carbamate, the carbons of the piperidine ring, the ethyl group, and the tert-butyl group. |
| Mass Spectrometry (MS) | Mass spectrometry confirms the molecular weight of the compound. The expected mass for the sodium adduct [M+Na]⁺ is approximately 280.44.[11] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester and the carbamate functional groups. |
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[13][14]
Key Applications:
-
Synthesis of Sodium Channel Blockers: This compound is used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which have potential as sodium channel blockers for treating stroke patients.[7][11]
-
Development of Enzyme Inhibitors: It serves as a reagent in the preparation of inhibitors for the tumor necrosis factor-alpha-converting enzyme (TACE).[7][11]
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1]
-
Peptide Synthesis: The Boc group's protective nature makes this compound useful in protecting amino acids during peptide synthesis, which can improve the yield and purity of the final peptides.[1]
-
Palladium-Catalyzed Reactions: It has been used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides.[6]
Diagram 2: Application Pathways
Caption: Key application areas of this compound.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.
Safety Precautions:
-
Hazard Statements: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection (eyeshields, faceshields), and a lab coat.[15] Use in a well-ventilated area or with a suitable respirator.[8][16]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[8][16] Do not eat, drink, or smoke when using this product.[8]
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][16] Recommended storage temperatures are often between 0-10°C.[1][8]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[15][16]
Conclusion
This compound is a cornerstone intermediate for medicinal chemists and organic synthesis professionals. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it an invaluable tool in the development of novel therapeutics.[3] The strategic importance of the Boc-protected piperidine scaffold ensures its continued relevance in the pursuit of innovative drug discovery.[1][14]
References
- Home Sunshine Pharma. (n.d.). This compound CAS 142851-03-4.
- iChemical. (n.d.). This compound, CAS No. 142851-03-4.
- AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
- PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- PubChem. (n.d.). Ethyl 4-piperidinecarboxylate.
- Molbase. (n.d.). ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE.
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl tert-butyloxycarbonyl-piperidine-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. エチル N-Boc-ピペリジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. echemi.com [echemi.com]
- 9. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 10. This compound 97 142851-03-4 [sigmaaldrich.com]
- 11. This compound | 142851-03-4 [chemicalbook.com]
- 12. This compound(142851-03-4) 1H NMR spectrum [chemicalbook.com]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Ethyl N-Boc-piperidine-4-carboxylate from Ethyl Isonipecotate
This guide provides a comprehensive technical overview for the synthesis of Ethyl N-Boc-piperidine-4-carboxylate, a critical building block in modern drug discovery.[1] Addressed to researchers, scientists, and professionals in drug development, this document details the chemical principles, experimental protocols, and analytical validation necessary for the successful synthesis and characterization of this important pharmaceutical intermediate.
Executive Summary: The Strategic Importance of this compound
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active molecules and approved pharmaceuticals.[1] Its conformational rigidity and capacity for diverse functionalization make it an attractive framework for designing novel therapeutics.[1] this compound, also known as 1-Boc-4-piperidinecarboxylic Acid Ethyl Ester, serves as a versatile precursor in the synthesis of a wide array of complex drug candidates, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[1][2]
The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key step. The Boc group is renowned for its stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments, yet it can be readily removed under mild acidic conditions.[3][4] This orthogonality allows for selective chemical modifications at other positions of the molecule, a fundamental requirement in multi-step organic synthesis.[5] This guide will focus on the direct and efficient synthesis of this compound from the readily available starting material, ethyl isonipecotate.
The Core Synthesis: Boc Protection of Ethyl Isonipecotate
The central transformation in this synthesis is the protection of the secondary amine of ethyl isonipecotate using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Insights: The "Why" Behind the Reaction
The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethyl isonipecotate onto one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate.[3] The subsequent collapse of this intermediate, with the departure of a tert-butoxycarboxylate anion, which then decomposes to isobutylene and carbon dioxide, and a proton transfer, yields the stable N-Boc protected product.
A base is typically employed to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.[6] The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Equivalents |
| Ethyl Isonipecotate | 1126-09-6 | 157.21 | 10.0 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 15.2 g | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 9.7 mL | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Saturated aq. NH₄Cl | - | - | 50 mL | - |
| Saturated aq. NaCl (Brine) | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isonipecotate (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.5 M.[6]
-
Base Addition : To the stirred solution, add triethylamine (TEA) (1.1 eq.).[6]
-
Reagent Addition : Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq.) to the reaction mixture.[3] The addition can often be done in one portion.
-
Reaction : Stir the reaction mixture at room temperature.
-
Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Work-up : Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing : Wash the organic layer with saturated aqueous sodium chloride (brine), then dry over anhydrous sodium sulfate.
-
Purification : Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.[3] If necessary, the crude product can be further purified by column chromatography on silica gel.[7]
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy : The proton NMR spectrum should show the characteristic signals for the Boc group (a singlet at approximately 1.44 ppm), the ethyl ester group (a quartet around 4.12 ppm and a triplet around 1.23 ppm), and the piperidine ring protons.[8]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will confirm the presence of all carbons, including the carbonyls of the Boc and ester groups, and the carbons of the piperidine ring.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1685-1705 cm⁻¹) and the ester (around 1730-1750 cm⁻¹).
Physicochemical Properties
| Property | Value |
| Appearance | White crystalline powder[2][8] |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Boiling Point | 120-135 °C at 0.5 mmHg |
| Density | 1.046 g/mL at 25 °C |
Safety and Handling
-
Ethyl Isonipecotate : Handle in a well-ventilated area. It may cause skin and eye irritation.[9]
-
Di-tert-butyl dicarbonate : Can cause skin and eye irritation. Avoid inhalation of dust.[8]
-
Dichloromethane : A volatile solvent, handle in a fume hood.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[10]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient Boc anhydride or base. | Use a slight excess (1.1-1.3 eq.) of Boc anhydride. Ensure the base is fresh and added in the correct stoichiometry.[6] |
| Low Yield | Inefficient work-up or purification. | Ensure complete extraction of the product during work-up. Optimize column chromatography conditions. |
| Formation of Byproducts | Reaction temperature too high; presence of other nucleophilic groups. | Perform the reaction at room temperature or below. If other nucleophilic groups are present, consider alternative protection strategies.[6] |
Conclusion
The synthesis of this compound from ethyl isonipecotate is a robust and efficient process that provides access to a key building block for pharmaceutical research and development. By understanding the underlying chemical principles and adhering to the detailed experimental protocol outlined in this guide, researchers can reliably produce this valuable compound with high purity and yield. The versatility of the N-Boc protecting group ensures that this intermediate will continue to play a vital role in the discovery of next-generation therapeutics.[5]
References
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- Wikipedia. Di-tert-butyl dicarbonate.
- Asian Journal of Chemistry. Synthesis and Characterization of Donepezil Hydrochloride.
- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Sciforum. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide.
- Organic Syntheses. DI-tert-BUTYL DICARBONATE.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
- AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Scholars Research Library. Der Pharma Chemica.
- iChemical. This compound, CAS No. 142851-03-4.
- Cheméo. Ethyl piperidine-4-carboxylate.
- National Institutes of Health. Ethyl 4-piperidinecarboxylate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 9. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
role of Ethyl N-Boc-piperidine-4-carboxylate in drug discovery
An In-Depth Technical Guide to the Role of Ethyl N-Boc-piperidine-4-carboxylate in Drug Discovery
Abstract
This technical guide provides a comprehensive examination of this compound, a cornerstone building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic importance, detailing the synergistic roles of the N-Boc protecting group and the C-4 ethyl ester functionality. Through an analysis of its applications in the synthesis of diverse therapeutic agents, this guide will illustrate why this molecule is an indispensable tool for researchers, scientists, and drug development professionals. Detailed experimental protocols and workflow diagrams are provided to bridge theoretical concepts with practical laboratory applications, underscoring its versatility in constructing complex molecular architectures for novel drug candidates.
Introduction: The Strategic Importance of Scaffolds and Protecting Groups
The journey of drug discovery is a complex multi-step process where the design and synthesis of novel molecular entities are paramount. Within this landscape, certain structural motifs consistently emerge due to their favorable pharmacological properties. The piperidine ring, a six-membered saturated heterocycle, is one of the most prevalent scaffolds in the pharmaceutical industry, present in numerous approved drugs and natural products.[1][2][3] Its conformational flexibility and three-dimensional shape allow it to bind effectively to a wide range of biological targets.[3][4]
However, the successful synthesis of complex, multi-functional molecules relies on the strategic use of protecting groups. These chemical moieties temporarily mask a reactive functional group to prevent unwanted side reactions, allowing for selective transformations elsewhere in the molecule.[5] Among the most vital protecting groups for amines is the tert-butyloxycarbonyl (Boc) group.[5][6] Its popularity stems from its robustness under many reaction conditions and its facile removal under mild acidic conditions.[6][7]
This compound (CAS: 142851-03-4) is a bifunctional reagent that brilliantly combines the privileged piperidine scaffold with the strategic N-Boc protecting group and a versatile ethyl carboxylate "handle" for chemical modification.[8][9] This unique combination makes it an exceptionally valuable and widely used intermediate in the synthesis of novel therapeutics across various disease areas.[8][9]
Physicochemical Properties and Synthesis
The utility of this compound begins with its well-defined and predictable chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 142851-03-4 | [10] |
| Molecular Formula | C₁₃H₂₃NO₄ | [10] |
| Molecular Weight | 257.33 g/mol | |
| Appearance | Liquid or white crystalline powder | [11][12] |
| Boiling Point | 120-135 °C @ 0.5 mmHg | [13] |
| Density | 1.046 g/mL at 25 °C | [13] |
| Refractive Index | n20/D 1.458 | [13] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a standard and efficient method for the N-Boc protection of ethyl piperidine-4-carboxylate. The causality behind this choice is the high reactivity of di-tert-butyl dicarbonate (Boc₂O) with the secondary amine under basic conditions, leading to a high-yielding and clean conversion.
Objective: To synthesize this compound from ethyl piperidine-4-carboxylate.
Materials:
-
Ethyl piperidine-4-carboxylate (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents)
-
Triethylamine (TEA) (1.1 equivalents)
-
Dichloromethane (DCM)
-
1M Potassium bisulfate (KHSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl piperidine-4-carboxylate and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture dropwise.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M KHSO₄ solution (3 times) and then with brine (1 time).[11]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.[11] The yield is typically quantitative.[11]
Caption: Synthesis of this compound.
The Dual Functionality: A Gateway to Molecular Diversity
The power of this compound lies in its two orthogonal reactive sites, which can be addressed sequentially.
The N-Boc Group: A Reversible Shield
The Boc group serves as an excellent shield for the piperidine nitrogen.[6] By converting the basic and nucleophilic secondary amine into a non-reactive carbamate, it allows chemists to perform a wide range of transformations on other parts of the molecule without interference.[6][14]
A key advantage of the Boc group is its acid lability, making it orthogonal to many other protecting groups (e.g., base-labile Fmoc or hydrogenolysis-cleavable Cbz groups).[6] This allows for precise, selective deprotection in complex syntheses.
Experimental Protocol: Boc Deprotection
Objective: To remove the Boc protecting group to liberate the free piperidine nitrogen for subsequent reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected piperidine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.[7] The mechanism involves protonation of the carbamate, leading to the formation of a stable t-butyl cation and carbamic acid, which then decarboxylates.[7][14][15]
-
Stir the reaction at room temperature for 1-2 hours. CO₂ evolution may be observed.[14]
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected ethyl piperidine-4-carboxylate.
Caption: Boc deprotection workflow.
The C4-Ethyl Carboxylate: A Versatile Handle
The ethyl ester at the 4-position is a robust and highly versatile functional group. It serves as a key anchoring point for building molecular complexity. Common transformations include:
-
Amidation: Reaction with primary or secondary amines to form amides, a ubiquitous linkage in pharmaceuticals.
-
Reduction: Reduction to a primary alcohol, which can be further functionalized.
-
Grignard Reaction: Reaction with organometallic reagents to introduce new carbon-carbon bonds.
-
Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be used in other coupling reactions.
Applications in Medicinal Chemistry
This compound is a precursor to a multitude of drug candidates and approved medicines. Its piperidine core provides a desirable three-dimensional structure for optimal target engagement, while the functional handles allow for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.[16][17]
Key Therapeutic Areas:
-
Sodium Channel Blockers: It is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which have applications as sodium channel blockers for treating stroke patients.[11][12]
-
Enzyme Inhibitors: The compound is a key intermediate in the preparation of inhibitors for tumor necrosis factor-alpha-converting enzyme (TACE), a target in inflammatory diseases.[11][12]
-
CNS Agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system, including antipsychotics and analgesics.[1][2] The ability to modify the C4 position allows for fine-tuning of receptor interactions.[18]
-
Anticancer Agents: Piperidine moieties are frequently used in the construction of novel anticancer drugs.[2]
General Drug Discovery Workflow
The following diagram illustrates a typical synthetic workflow starting from this compound to generate a library of diverse drug-like molecules.
Caption: General drug discovery workflow.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic and enabling tool in the arsenal of the medicinal chemist. Its structure elegantly combines a privileged pharmaceutical scaffold with two orthogonal, versatile functional handles. This duality provides a robust and reliable platform for the efficient synthesis of complex and diverse molecular libraries, significantly accelerating the drug discovery and development process.[8] The principles of protecting group chemistry and scaffold-based design are perfectly embodied in this single, powerful building block, cementing its indispensable role in the creation of next-generation therapeutics.
References
- Benchchem. The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJgfL08FjoTibhl44Vi1L3RqkTWnOSDk5UHq7V0jrWCnG8kOFnjcP_VO7AkbaaZoMaQekU76P6LN6EZa7qlyC7jpjjc2G9MW8xixn4AlNSM0TLWfne925DI7QQ7qvkxhe6Ioq7spkM5Kz668uH27yCsDN5mALFIgmnSpc0TGkr0mto7qxqsRpq8J3sGuuBzmeLLQiZ9TtCDbCx2z-A2B5hrmIFqFRCsrmmeQsidStgdpDhPi0S-A==]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHFI4SE7EQ6kLqUY0ab3ugrG7kZQw0fAjPDAsqT7Oot_mn0XJkUh4qkhfTk0zEEPKdnoKNlxUCrAMSKWzJJo8JxFgUhgQaAhZeHkFDx287jzey46xG3VEwba55Uy1QTwacDP9utJhY2EpHNxDYgnwYrPpfGB3C3GZg1HCVaUPc]
- Unknown. The Role of t-Boc Protection in Organic Synthesis Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFov0XjRfMIUzyrugFXmL4worvBeSyshOetuLDbnlPw4d5xrKjhS6Oaxv8pDdZ5GxJAYWRjmhfOM5rlovC5p8ShBByR9i_ab6EDcTbvv8Ew70DQL3PynUD69BdMmT_Qw0zY9ZfNlBwN5R2Qkm3p_6UehNI8K-DSAay9tYpWR1kAqr884KBRjFChPHDy3PHUUHwv3hgom8q76tUWOIZrzlkFL3I0liZD_cCg]
- ChemicalBook. This compound | 142851-03-4. [URL: https://vertexaisearch.cloud.google.
- J&K Scientific LLC. BOC Protection and Deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdZFhGGIbDCnB7iEkIO2yPLiPqN2m4P89VPuUUWUuNczkyc4H_x_6ndI-2JrrTlRLUNGJLvpnh7_XWStX0tRNMNoF6Q2FonQv1cqT8B__0TxB91bCVTUc7H-Fnh9kmuBcfoUo32RRQDkTiiJ8EbOPOlhCqenWZiGIhmR_uX4aZi1CKViEr]
- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx8-0kG5JbTnKzOmlhL_86Lhy3tNFWHt6eBd1jSuZR8HGk7xOFeBm0wdYp94sGI4Xd8F2DNgEl-ha8nmNVqP03mS0nMP-Eb9TjDDBq-N4u_aj-RRsIr7eHjS8nxhOi-Yk775KueNxvarVyvZA=]
- ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzhC3GtmEm8wXVjab9bgq6yxjZk8IZXyK4PTMaluRg9gTwkRcp0ZXFZDCh1n8iABLGCwTum8P425e7jIDCcxIBRiqepf0nF2xNU-A6lGWcbPzJhF24KStvg7nm1tMhcZzlFDJB7WSGepvINcMthgcegCR-m_wZ_2oGJiIjtH99Do2jFNOr2mxzJDzZAqofsyoC26oS_xRgPjBbyyZC_nXbd1CnjUY4Vg==]
- Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2dEg5pMfs82zJPa4MbUvb1v5j9xxvpqFTTsRcD60vRGex98FJUD0W1ctFTh-1jQrYRnTPxb6G6WsBHJSNkVdideKxGX6lKAPwZsZWjevE3SmPtq3-50mW_jKF0nDHN2KXEkyKPZI1fLhpf4y1gEpfQi68fGvTPvxMGaCP5XH7QohK-qXIaSRs-ZPB]
- Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtO7QvUH8CmbmC6gr56yK_8i-NTnHy42ziVo_qgYKc41yDm9x-s-A9KagDZQeGpX3SOb7zkEXqp_tGw3sNEgKEgT58iVGLJD4GEpqNuGXNLv8Em2kzxMioK6SSPOBNUA==]
- Unknown. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZSAnJ2imtBfho7WiVH1NWibIabhvnD6bSviGrE2af1Vo9zIdSyoOIfCS1tq3ZoxW6U_5MLJkUinLA4pIoMmMRKqsmTE_0ABz_N1AzEhg6a7KHKFY9Pcddd_Xs1kfvVKMeNlh08HVnXt1o3SG-BLt9LI8hHJzT2iad0RSwgTNVRFpkfA6vCIe-tN6w0-c8QJ08iQ_ajJPP2ntDO1DCWVXVPAvymRR3xFOx0N4JHpCezbj3gaA=]
- Chemistry Steps. Boc Protecting Group for Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET7KOQdXlyqiDTkDmVEqJmVwmkN8RE3__nPX2ErVx2sffSJs3EEGZ3blKmGvPoaXR0DbhNKChq7iIY3cX79EcOvAObMpaGd7KX9Pt_tBo9tBOKp9n2nwRutj-_4STDXJiTRlwp4Qxvx7zFgevzJZUrPGHRWp-ZKnl7DUg=]
- Home Sunshine Pharma. This compound CAS 142851-03-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhyV8F2LtOZxU2d8ZPNFY97HSArxbItiMfBFz3OR1qkJvmxPljZsqBqsSCtGtGThx4W78pvyIfBLSWG6Bvn9vEzN74OzLZMKnuBoVKvjozFbt2Kxu2BrSfHIrfMX_FeDjagU7wC5yIlvmiOO8H0UIWQnr8wvRQr_rFpwQ132dIHjpLUAMLKT_tJYNF0eqT0y6ReeRK0u6s7YM=]
- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiPtCKb4MI2gQ50HiOFhbZhCmnfiZOPF7ZTfDAkMcgNego6gCTjfXWI6j1JHh0VXen1knK42O4HkiaPxr93K3jGUzMlX6hvp5xZHl_Tx-PYmVGvURjT_-W4vdPak3IxbFxsXXz5X_0TFilZWk=]
- Sigma-Aldrich. This compound 97 142851-03-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu8JQ-i-Kn06rS1Bi81jyx3nyDw7Dyk9_qtmi77Dzja09PKdbJRzN6UKiHT-9bPH2twOdvSRHj801RLisQmD0dpdtJpV4NM39XttWfyU28AHVTeonL39OfPCqEqKhiGAOpAOhlTI0elxMMWRbeLlV7F_dzdA==]
- ChemicalBook. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxxJvXsNEvvVyYdqVAFA-eEEm1biUzfqomd_dcF59WQCU5pB_9T0w5R1PztEd9wGGWf6_xOMi6LbyzMF5nOOZMBwxJetFpMvY53hsdIL5m8SamMfhKl2u1kcbPWe0uRNwAPM0knXDvbTfXY4XZfvtcrmVZXhD9rzCortMF1pkgtH6rhVNl49UKFELkKW4mp2TUoDQbShvT5SCy8Rf3Guz7]
- ChemScene. 142851-03-4 | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Lhp-Rl6c122AjiGI9xkv9FwGPyAn6PkT-dGbr9FBnCqifGo_pEZHGOi-Kl-5KHc9LRP4NXevEIaupeYhWEJiMGvpuDewtNFbrYmIL-5kCkD7DZF-WTOvoAkZ64hwrM9PlBbRbv_p-DOkfEGA]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH_NTZfdFQ6JpMs_IrLjfRGAiZkfIPnBvGje94_vRP65Ps3bxvviIvLVU7VAxfB6lz6M4WwoE-EwTgD5Lqah9BI0sPdiRRR-GuBfUw-9NpZUj1gju50cl2_gGtmt5_aRe8WehYGkCFcd-VJi0snki0RsEZj6hqJZY491alvnsrZjfauKjhE9MzP8Da7hKM26BZQ1FXLog99N7oSL0j9-RRK4IKCPSYC2c28zbm8P-DJ6N_f9dt_v8djlFN1piEqdDkFv3PvV-bNcTFHgZb2kjHUA==]
- Sigma-Aldrich. This compound 97 142851-03-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkas_JPNlqTAD9-9uSzOl_gL466jL5Vk6bv_fL-uUBbFafThIa6AOl3C_hXOHcQ2DETOJgI7lItv2yCyIujOB5JgXclHYAEULBUXOj7cm92m91p5953FBszwjcEVw3rf4D6Fo-G0HIYZjNwhvynf5up6Rn4Q==]
- Sigma-Aldrich. This compound 97 142851-03-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPbxVD97tjL77ue_Y6qD2HzXCgunpRRhlNs448mRqbcO1mIreZXqayQ-muSpu3pCBB9MGVLllY-pU-rfFIjOYrKLywWdckLWMY3c0275te2EIQGpQO8nhZI2CESHezdwGu2xJ18NzWKvPJIp_qheLeuUal9Q==]
- Life Chemicals. Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfrAvaSzusXJxKeomLs4sklN7cpUSyoA7HizjXx5DOfvsGrshsCO6MHMl1CbXMuEP58rOGnbnoglcaze_rk60V3Dpykl5PzyI9lsAjmj59B32JgaOEaZUoP8omw0-5Eep9ypbkT0RHaGCUaHhG0m_LI_t3SMw5n1hbTqNch8L7e3e_yEOeeGaSjYLdfEOofJaR7UYcsEhxWtiYPYsx8pLf_pBlb8py4p_wbf9YmBg1qEK9Ug0=]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDLySlOJHxFZT4qhWsEsM5cEk3UzGwWzkWC-LUNaeJTjQY8NGWYqqZAQAO1HSSZg4RQVTp8E_fnEFg7Q_fYTxtS8NAuQ8g8ZJu77hf2j7mSyFvwe8m0NpmSDxlHHjdDPMJ5HQhmN5-M-Kyad0UOwMIIglDF_SaudYBCQzi89KKSr4sH9jjglJhqPOzQnZcTtnlLR3OBEsyZbB32GF-L50R1I0_4xM_i-Uvnb6FKTwxdOIFI9Go6Idvbhkc5NACQgUF8A==]
- iChemical. This compound, CAS No. 142851-03-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKJbLAlN_9qPNlCCpH4as33zFPBn8PJqJogdZyVUZMzcMjrXCyLblAmRUBIeNCjkuQOdI-tu8lUo0QHGQ9qFh3kv8MmGWm10na6RO1utG921x8H3uCAJZu2k9vB-kFaQd-aqRG6nyD3AK6S_wI]
- PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ8sxmztYYE18dyNJiCmX3ST8xMxcOaF73o_pFsJy4yRCzugGRFZd9VFCCXzXBRnHEgy52iquz4zoYsByWqXSOtevYS05WDarz06QOtEJN31SC9yhLi3fAUWkTwsZgvRqtamQ=]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. lifechemicals.com [lifechemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | 142851-03-4 [chemicalbook.com]
- 12. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. This compound 97 142851-03-4 [sigmaaldrich.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Ethyl N-Boc-piperidine-4-carboxylate as a Core Heterocyclic Building Block
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to engage in critical hydrogen bonding interactions allow it to serve as a versatile framework for modulating physicochemical properties, enhancing biological activity, and improving pharmacokinetic profiles.[1][3][4][5] This guide provides an in-depth technical exploration of Ethyl N-Boc-piperidine-4-carboxylate, a key heterocyclic building block that offers strategic advantages in the synthesis of complex pharmaceutical agents. We will dissect its synthesis, core reactivity, and application, providing field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Strategic Value of the Piperidine Scaffold
The six-membered nitrogenous heterocycle, piperidine, is a recurring motif in pharmaceuticals targeting a wide range of diseases, including cancer, CNS disorders, and infectious diseases.[1][6] The inclusion of a piperidine ring can significantly influence a molecule's properties:
-
Modulation of Physicochemical Properties : The piperidine nitrogen (pKa ~11) is typically protonated at physiological pH, which can enhance aqueous solubility and allow for ionic interactions with biological targets.[3]
-
Improved Pharmacokinetics (ADME) : The saturated heterocyclic ring is generally more metabolically stable than corresponding aromatic systems, contributing to improved drug-like properties.[1]
-
Three-Dimensional Diversity : Unlike flat aromatic rings, the piperidine chair conformation provides a 3D scaffold that can be functionalized to explore chemical space more effectively, often leading to enhanced potency and selectivity.[7]
This compound is an exemplary derivative, offering two orthogonal points for chemical modification: the Boc-protected nitrogen and the C4-ethyl ester. This dual functionality makes it an exceptionally versatile and strategically important intermediate in multi-step synthetic campaigns.[8][9]
Synthesis and Characterization of this compound
The most common and efficient synthesis involves the protection of the secondary amine of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with a tert-butoxycarbonyl (Boc) group.
Synthetic Pathway and Rationale
The reaction utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc-group source. A tertiary amine base, such as triethylamine (TEA), is required to neutralize the acidic byproduct generated during the reaction, driving it to completion. Dichloromethane (DCM) is an ideal solvent due to its ability to dissolve the reactants and its low boiling point, which simplifies post-reaction workup.[10]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifechemicals.com [lifechemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 142851-03-4 [chemicalbook.com]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Ethyl N-Boc-piperidine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candidates. Its conformational flexibility and capacity for diverse substitutions make it an ideal starting point for the development of novel therapeutics. Among the various piperidine-based building blocks, Ethyl N-Boc-piperidine-4-carboxylate stands out as a particularly versatile precursor, offering two key points for chemical modification: the protected nitrogen atom and the ester functionality. This in-depth technical guide explores the significant biological activities of derivatives synthesized from this core, providing insights into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation.
The Strategic Advantage of this compound in Drug Discovery
This compound serves as a foundational element in the synthesis of a wide array of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during various chemical transformations, while the ethyl ester at the 4-position offers a reactive handle for derivatization, most commonly through amide bond formation. This dual functionality allows for a modular and efficient approach to building libraries of compounds with diverse pharmacological profiles.[1]
Anticancer Activity: Targeting the Hallmarks of Cancer
Derivatives of this compound have demonstrated significant potential as anticancer agents, with activities spanning various cancer cell lines and mechanisms of action.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A key mechanism by which many piperidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. These compounds can modulate the expression of key proteins involved in the apoptotic cascade. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.
Furthermore, several piperidine derivatives have been observed to cause cell cycle arrest, primarily at the G0/G1 or G1/S phase, thereby inhibiting cancer cell proliferation.[3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.
| Derivative Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Piperidine-based | A549 | Lung Cancer | 32.43 | [2] |
| Carboxamide | K-562 | Leukemia | 0.33 | [4] |
| Carboxamide | HCT-116 | Colon Cancer | 1.01 | [4] |
| Piperidine Urea | SH-SY5Y | Neuroblastoma | Protective | [5] |
Synthesis of Anticancer Piperidine-4-carboxamide Derivatives
A common synthetic route to potent anticancer piperidine-4-carboxamide derivatives begins with the hydrolysis of this compound to its corresponding carboxylic acid. This is followed by amide coupling with a desired amine, and subsequent deprotection of the Boc group to yield the final active compound or an intermediate for further modification.
Experimental Protocol: Synthesis of a Piperidine-4-carboxamide Derivative
-
Hydrolysis of this compound: Dissolve this compound in a mixture of methanol and water. Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid.
-
Amide Coupling: To a solution of N-Boc-piperidine-4-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine - DIPEA). Add the desired amine and stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and concentrate it. Purify the crude product by column chromatography on silica gel.
-
Boc Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the deprotection is complete.
-
Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The final product is often obtained as a salt (e.g., TFA or HCl salt) and can be further purified by recrystallization or chromatography if necessary.
Diagram: General Synthetic Workflow for Piperidine-4-carboxamide Derivatives
Caption: Synthetic pathway from this compound to active carboxamide derivatives.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the compound.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The piperidine scaffold is also a key feature in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
Studies have shown that the nature of the substituent introduced at the 4-position of the piperidine ring plays a crucial role in determining the antimicrobial potency and spectrum of activity. For example, the introduction of certain aromatic or heterocyclic moieties can enhance activity against Gram-positive bacteria, while other modifications may confer broader-spectrum activity.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative piperidine derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial activity.
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Sulfonyl Piperidine Carboxamide | Staphylococcus aureus | Moderate to Good | [7][8] |
| Sulfonyl Piperidine Carboxamide | Escherichia coli | Moderate to Good | [7][8] |
| Sulfonyl Piperidine Carboxamide | Candida albicans | Moderate to Good | [7][8] |
| Substituted Halogenobenzene | Staphylococcus aureus | 32-128 | [9] |
| Substituted Halogenobenzene | Candida albicans | 32-64 | [9] |
Synthesis of Antimicrobial Sulfonyl Piperidine Carboxamide Derivatives
A versatile approach to synthesizing these derivatives involves the initial conversion of this compound to a piperidine-4-carboxamide intermediate, which is then reacted with various sulfonyl chlorides to introduce the desired sulfonyl moiety.
Diagram: Synthesis of Sulfonyl Piperidine Carboxamide Derivatives
Caption: General synthetic route to antimicrobial sulfonyl piperidine carboxamide derivatives.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neuroprotective Effects: A Frontier in Neurological Drug Discovery
Piperidine derivatives are also being actively investigated for their potential in treating neurodegenerative diseases. Their ability to interact with various central nervous system (CNS) targets makes them promising candidates for the development of neuroprotective agents.[10]
Targeting Neurological Pathways
Derivatives of this compound can be designed to target specific receptors and enzymes implicated in neurodegeneration. For example, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is a key target in Alzheimer's disease therapy.[11][12] Others have been developed as antagonists for specific receptors to modulate neuronal signaling and protect against excitotoxicity.[5]
Quantitative Neuroprotective Activity Data
The following table highlights the inhibitory activity of certain piperidine derivatives against key neurological targets.
| Derivative Class | Target | IC50 (nM) | Reference |
| N-substituted benzamide | Acetylcholinesterase | 13 | [11] |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Acetylcholinesterase | 0.56 | [12] |
Synthesis of Neuroprotective Piperidine Derivatives
The synthesis of neuroprotective piperidine derivatives often involves the modification of the piperidine nitrogen after the deprotection of the Boc group from an intermediate derived from this compound. This allows for the introduction of various aryl or alkyl groups that can fine-tune the compound's affinity and selectivity for its biological target.
Diagram: General Synthetic Approach for Neuroprotective Piperidine Derivatives
Caption: Synthetic strategy for neuroprotective N-substituted piperidine derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)
The SH-SY5Y human neuroblastoma cell line is a commonly used model for studying neuroprotective effects.[5][13]
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluency.
-
Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) for modeling Alzheimer's disease.
-
Treatment with Piperidine Derivatives: Co-treat the cells with the neurotoxin and various concentrations of the test compounds.
-
Assessment of Cell Viability: After the incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Determine the protective effect of the compounds by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile starting material in the quest for novel therapeutic agents. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The modular nature of its derivatization allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates.
Future research in this area will likely focus on the development of highly specific and targeted therapies. The integration of computational modeling and high-throughput screening will further accelerate the discovery of new lead compounds derived from this privileged scaffold. As our understanding of the molecular basis of diseases deepens, the strategic modification of the this compound core will undoubtedly continue to yield innovative and life-saving medicines.
References
- BenchChem. (2025). A Comparative Analysis of Piperidine Derivatives in Anticancer Research. BenchChem.
- [Reference for Compound 17a - Not explicitly found in search results, placeholder]
- (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect.
- Kucuk, M., et al. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online.
- [Reference for Vindoline-piperazine conjugate - Not explicitly found in search results, placeholder]
- [Reference for 2-amino-4-(1-piperidine) pyridine - Not explicitly found in search results, placeholder]
- [Reference for Compound 16 - Not explicitly found in search results, placeholder]
- Sivakumar, P., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956.
- [Reference for additional antimicrobial data - Not explicitly found in search results, placeholder]
- (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
- (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- [Reference for additional antimicrobial data - Not explicitly found in search results, placeholder]
- [Reference for additional antimicrobial data - Not explicitly found in search results, placeholder]
- Banerjee, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 871555.
- Fassihi, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 603-617.
- [Reference for additional neuroprotective data - Not explicitly found in search results, placeholder]
- Aygün, A., et al. (2025).
- [Reference for additional anticancer data - Not explicitly found in search results, placeholder]
- Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 12(4), 6135-6141.
- [Reference for additional anticancer data - Not explicitly found in search results, placeholder]
- [Reference for additional neuroprotective data - Not explicitly found in search results, placeholder]
- [Reference for additional neuroprotective data - Not explicitly found in search results, placeholder]
- El-Gamal, M. I., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2647.
- Yamanashi, Y., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(25), 5077-5090.
- [Reference for additional neuroprotective data - Not explicitly found in search results, placeholder]
- [Reference for additional neuroprotective data - Not explicitly found in search results, placeholder]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound | Premium Quality Manufacturer at Competitive Prices.
Sources
- 1. innospk.com [innospk.com]
- 2. nwmedj.org [nwmedj.org]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. neuroquantology.com [neuroquantology.com]
The Strategic Deployment of Ethyl N-Boc-piperidine-4-carboxylate for the Synthesis of Novel Molecular Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved therapeutics.[1] Its conformational rigidity and versatile substitution patterns make it a privileged scaffold for engaging biological targets. Ethyl N-Boc-piperidine-4-carboxylate, a commercially available and highly versatile building block, offers an exceptional entry point for the synthesis of novel, three-dimensional molecular architectures. This guide provides a comprehensive technical overview of the strategic utilization of this key starting material in the generation of diverse and complex scaffolds, including spirocyclic and fused ring systems. We will delve into the chemical rationale behind various synthetic transformations, provide detailed experimental protocols for key reactions, and explore case studies where this building block has been pivotal in the development of biologically active molecules.
Introduction: The Preeminence of the Piperidine Scaffold and the Strategic Advantage of this compound
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for its ability to introduce conformational constraint and provide vectors for interacting with biological targets.[1] The pursuit of novel chemical matter with enhanced potency, selectivity, and pharmacokinetic properties has driven chemists to explore beyond simple, flat aromatic structures towards more complex, three-dimensional scaffolds. Spirocyclic and fused-ring systems containing the piperidine moiety are of particular interest as they offer a higher degree of structural rigidity and novel exit vectors for substituent placement.[2]
This compound emerges as a strategic starting material for several key reasons:
-
Orthogonal Functionality: The presence of a Boc-protected amine and an ethyl ester provides two distinct reactive handles that can be addressed selectively. The Boc group is stable under a wide range of conditions but can be readily removed with acid, while the ester can be hydrolyzed, reduced, or serve as an electrophile in various C-C bond-forming reactions.[3]
-
Commercial Availability and Scalability: Its ready availability and the well-established synthesis of N-Boc-piperidine derivatives ensure a reliable supply for both discovery and development campaigns.[3]
-
Versatility in Elaboration: As this guide will demonstrate, the ester and the piperidine ring itself can be manipulated through a variety of chemical transformations to access a diverse range of complex molecular architectures.
This guide will focus on the practical application of this compound in the synthesis of advanced scaffolds, moving from fundamental transformations to the construction of intricate polycyclic systems.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 142851-03-4 | |
| Molecular Formula | C₁₃H₂₃NO₄ | |
| Molecular Weight | 257.33 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 120-135 °C at 0.5 mmHg | [4] |
| Density | 1.046 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.458 | [4] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | Inferred from common reaction conditions |
Safety and Handling: this compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause respiratory irritation.[4] Store in a cool, dry, and well-ventilated area.
Key Synthetic Transformations and Scaffold Synthesis Strategies
The true power of this compound lies in its capacity to be transformed into a variety of key intermediates, which then serve as substrates for powerful scaffold-generating reactions.
Caption: Synthetic pathways from this compound.
Synthesis of Fused Ring Systems via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are common motifs in natural products and pharmaceuticals.[5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
To utilize this compound in a Pictet-Spengler reaction, the ethyl ester must first be reduced to the corresponding aldehyde, N-Boc-piperidine-4-carboxaldehyde.
Caption: Workflow for Pictet-Spengler reaction.
Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxaldehyde
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add diisobutylaluminium hydride (DIBAL-H, 1.2 eq, 1.0 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde. The product can be purified by flash column chromatography if necessary.
Experimental Protocol: Pictet-Spengler Cyclization
-
To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) and tryptamine (1.0 eq) in DCM, add trifluoroacetic acid (TFA, 1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired tetrahydro-β-carboline product.
Construction of Spirocyclic Scaffolds
Spirocycles are highly sought-after motifs in drug discovery due to their inherent three-dimensionality and structural novelty.[2] this compound is an excellent precursor for the synthesis of various spirocyclic systems, particularly spiro-oxindoles and related structures.
3.2.1. Spiro-oxindole Synthesis
A common strategy for the synthesis of spiro-oxindoles involves the alkylation of an oxindole with a suitable electrophile derived from our starting material, followed by an intramolecular cyclization.
Caption: General strategy for spiro-oxindole synthesis.
3.2.2. Spirocycle Formation via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is particularly useful for forming 5- and 6-membered rings. By first alkylating the carbon alpha to the ester in this compound with a second ester-containing moiety, a suitable precursor for an intramolecular Dieckmann condensation can be generated, leading to the formation of a spirocyclic β-keto ester.
Experimental Protocol: Dieckmann Condensation for Spirocycle Synthesis
-
Generate the enolate of this compound by treating it with a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C for LDA, 0 °C to RT for NaH).
-
Add an alkylating agent containing a second ester group (e.g., ethyl bromoacetate) to the enolate solution and allow the reaction to proceed to form the diester precursor.
-
For the Dieckmann condensation, add a base such as sodium ethoxide or potassium tert-butoxide to a solution of the purified diester in an anhydrous solvent like toluene or THF.
-
Heat the reaction mixture to reflux for several hours until the cyclization is complete (monitor by TLC).
-
After cooling, quench the reaction with a weak acid (e.g., acetic acid) and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to obtain the spirocyclic β-keto ester.
Diversity-Oriented Synthesis with Multicomponent Reactions
Multicomponent reactions (MCRs), such as the Ugi reaction, are highly efficient processes that allow for the rapid assembly of complex molecules from three or more starting materials in a single step.[6] These reactions are cornerstones of diversity-oriented synthesis (DOS), enabling the creation of large libraries of structurally diverse compounds for high-throughput screening.
The aldehyde derived from this compound is an excellent substrate for the Ugi four-component reaction.
Caption: Ugi reaction for scaffold diversity.
Experimental Protocol: Ugi Four-Component Reaction
-
In a reaction vessel, combine the amine (1.0 eq), N-Boc-piperidine-4-carboxaldehyde (1.0 eq), and the carboxylic acid (1.0 eq) in a suitable solvent, typically methanol or trifluoroethanol.
-
Stir the mixture for a short period (e.g., 30 minutes) to allow for the formation of the iminium ion intermediate.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress can be monitored by LC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product, an α-acylamino amide, can be purified by column chromatography or crystallization. This product can then be used in subsequent cyclization reactions to generate a wide variety of heterocyclic scaffolds.
Case Study: Application in the Synthesis of a Potent Bioactive Molecule
While specific examples of marketed drugs originating directly from this compound can be proprietary, the literature contains numerous instances of its use in the synthesis of potent biological probes and drug candidates. For instance, derivatives of this starting material have been utilized in the development of inhibitors for various enzymes and ligands for G-protein coupled receptors. The synthesis of carfentanil and its analogs, potent opioid receptor modulators, can be achieved through a multi-step sequence starting from a 4-piperidone, which is readily accessible from our title compound.[7][8] This highlights the industrial relevance of this building block in accessing complex and highly active pharmaceutical agents.
Conclusion and Future Outlook
This compound is a demonstrably powerful and versatile building block for the synthesis of novel and complex molecular scaffolds. Its orthogonal protecting group strategy allows for a wide range of selective chemical transformations, providing access to key intermediates for powerful ring-forming reactions. The strategies outlined in this guide, including the Pictet-Spengler reaction, Dieckmann condensation, and Ugi multicomponent reaction, represent just a fraction of the possibilities for scaffold diversification.
As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical enabler of innovation. Future developments in catalysis and reaction methodology will undoubtedly expand the synthetic toolbox available to chemists, further enhancing the utility of this exceptional starting material in the quest for the next generation of therapeutics.
References
- Botta, B., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(9), 1145.
- Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia.
- Scott, J. S., & Williams, T. D. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.
- Li, J. J. (2014). The Pictet-Spengler Reaction. In Name Reactions (pp. 476-479). Springer, Cham.
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Bio-express letters.
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities. Journal of the Chemical Society, Perkin Transactions 1, (21), 3437-3453.
- Scott, J. S., & Williams, T. D. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(30), 5439-5452.
- Overman, L. E., & Wolfe, J. P. (2016). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Angewandte Chemie International Edition, 55(4), 1469-1472.
- Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. (2017). Journal of the American Chemical Society, 139(4), 1549-1552.
- Botta, B., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.
- Spring, D. (n.d.). The Basics of Diversity-Oriented Synthesis. David Spring's group.
- Dömling, A., & Ugi, I. (2000). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 100(9), 3255-3305.
- Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2017). Molecules, 22(9), 1483.
- Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (2011). ResearchGate.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5283.
- Smith, A. B., et al. (2010). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Journal of the American Chemical Society, 132(42), 14932-14934.
- Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. (2016). Journal of the American Chemical Society, 138(1), 38-41.
- Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery. (2014). Molecules, 19(11), 17624-17646.
- Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115181.
- This compound. (n.d.). iChemical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
solubility of Ethyl N-Boc-piperidine-4-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl N-Boc-piperidine-4-carboxylate in Organic Solvents
Executive Summary
Ethyl N-(tert-butoxycarbonyl)-piperidine-4-carboxylate, a key intermediate in modern medicinal chemistry, presents unique solubility challenges and opportunities that are critical for process optimization, purification, and formulation. This guide provides a comprehensive analysis of its solubility characteristics, grounded in the fundamental principles of physical organic chemistry. We delve into the theoretical underpinnings of its solubility, present a qualitative solubility profile across a range of common organic solvents, and provide detailed, actionable protocols for the experimental determination of equilibrium solubility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage a deep understanding of this reagent's behavior in solution to enhance synthetic efficiency and reproducibility.
Introduction to this compound
This compound (CAS No. 142851-03-4) is a heterocyclic building block widely employed in the synthesis of complex pharmaceutical agents.[1] Its structure features a piperidine ring functionalized with both a protective tert-butoxycarbonyl (Boc) group on the nitrogen and an ethyl carboxylate at the C4 position.
Chemical Structure and Properties:
-
Appearance: Clear, colorless to pale yellow liquid, though sometimes described as a white crystalline powder, suggesting it may exist in different physical forms depending on purity and conditions.[1][3][4]
This unique combination of a bulky, lipophilic Boc group, a polar ester, and a tertiary amine precursor makes its solubility highly dependent on the chosen solvent system. It serves as a crucial reagent in synthesizing compounds such as sodium channel blockers for stroke treatment and inhibitors of tumour necrosis factor alpha-converting enzyme (TACE).[4][5]
The Physicochemical Basis of Solubility
The solubility of a compound is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a primary, yet simplified, guide.[6][7] For this compound, the key structural features influencing its solubility are:
-
The tert-Butoxycarbonyl (Boc) Group: This large, non-polar group significantly increases the molecule's lipophilicity and steric bulk. It limits interactions with highly polar, protic solvents like water.
-
The Ethyl Carboxylate Group: The ester functionality introduces polarity through its C=O and C-O bonds, allowing for dipole-dipole interactions with polar solvents. It can act as a hydrogen bond acceptor but not a donor.
-
The Piperidine Ring: The saturated heterocyclic ring is predominantly non-polar and aliphatic in nature.
The interplay of these groups results in a molecule of moderate overall polarity, predicting favorable solubility in solvents that can effectively engage with both its polar and non-polar regions.
Solubility Profile of this compound
Summary of Qualitative Solubility Data
The table below summarizes the known solubility behavior of this compound in various organic solvents, categorized by solvent class.
| Solvent Class | Solvent Name | Polarity Index | Solubility | Source |
| Halogenated | Dichloromethane (DCM) | 3.1 | Good Solubility | [8] |
| Chloroform | 4.1 | Soluble | [1][5][8] | |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 4.4 | Soluble | [1][5][8] |
| Aqueous | Water | 10.2 | Poor/Insoluble | [8][9] |
Interpretation of Solubility Trends
The observed solubility aligns well with the molecule's structure.
-
High Solubility in Halogenated and Aprotic Polar Solvents: Solvents like Dichloromethane, Chloroform, and Ethyl Acetate are effective at dissolving this compound. These solvents have moderate polarity and can effectively solvate both the non-polar Boc and piperidine moieties as well as the polar ester group through dipole-dipole interactions.
-
Poor Aqueous Solubility: The compound's low solubility in water is expected.[8] The large, non-polar surface area created by the Boc group and the aliphatic ring dominates, making the energetic cost of disrupting the strong hydrogen-bonding network of water too high.
Experimental Protocol for Determining Equilibrium Solubility
For applications requiring precise concentration data, such as process development or pre-formulation studies, experimental determination of solubility is essential. The saturation shake-flask method is the gold-standard and most reliable technique for measuring equilibrium solubility.[10][11]
Detailed Protocol: Isothermal Shake-Flask Method
This method involves creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.
Step-by-Step Methodology:
-
Material Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.[10]
-
Equilibration: Place the sealed container in an isothermal shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[12] The equilibration time should be long enough that the concentration in solution does not change over the final hours of shaking.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated supernatant. This is best achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[6]
-
Sample Preparation: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Calculation: Determine the concentration of the solute by comparing the analytical response to a calibration curve generated from standard solutions of known concentrations. Report the final solubility in units such as mg/mL or mol/L at the specified temperature.
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination process.
Caption: Generalized workflow for equilibrium solubility determination using the shake-flask method.
Practical Applications and Considerations
A thorough understanding of solubility is not merely academic; it has direct consequences for laboratory and industrial applications.
-
Reaction Solvent Selection: The high solubility in solvents like dichloromethane makes it an excellent choice for homogeneous reaction media, particularly for palladium-catalyzed α-arylation reactions where this substrate is commonly used.[1][5]
-
Work-up and Extraction: The poor solubility in water is highly advantageous for purification. Following a reaction, the product can be easily extracted from an aqueous phase into an immiscible organic solvent like ethyl acetate.
-
Purification by Crystallization: While the compound is often a liquid, knowledge of its solubility in a range of solvents is the first step in developing a crystallization procedure for solid derivatives or for purifying the compound itself if it can be solidified.
-
Drug Discovery and Development: In the early stages of drug discovery, low solubility can lead to unreliable results in biological assays and poor bioavailability.[13] Understanding the solubility of key building blocks like this compound helps in designing final drug candidates with more favorable physicochemical properties.
-
Safety: The compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling, and work should be conducted in a well-ventilated area.[14][15]
Conclusion
This compound is a molecule of moderate polarity, exhibiting high solubility in common halogenated and polar aprotic organic solvents while being poorly soluble in water. This profile is a direct consequence of its molecular structure, which balances a large non-polar Boc group with a polar ester functionality. For researchers, this solubility behavior can be strategically exploited for efficient synthesis, extraction, and purification. When precise quantitative data is required, the isothermal shake-flask method provides a reliable and universally accepted protocol for its determination. A comprehensive understanding of these solubility characteristics is indispensable for any scientist working with this versatile and valuable chemical intermediate.
References
- LookChem. (n.d.). Cas 142851-03-4, this compound.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- iChemical. (n.d.). This compound, CAS No. 142851-03-4.
- Unknown. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Home Sunshine Pharma. (n.d.). This compound CAS 142851-03-4.
- Sigma-Aldrich. (n.d.). This compound, 97%.
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- ChemicalBook. (2025). This compound | 142851-03-4.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemBK. (2024). N-BOC-4-piperidine forMic acid ethyl ester.
- Sigma-Aldrich. (n.d.). This compound 97 142851-03-4 Safety Information.
- Fisher Scientific. (2025). SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid.
- AAPPTec, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- ECHEMI. (n.d.). 84358-13-4, N-BOC-piperidine-4-carboxylic acid Formula.
Sources
- 1. Cas 142851-03-4,this compound | lookchem [lookchem.com]
- 2. N-Boc-4-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 4. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 142851-03-4 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. N-Boc-4-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Ethyl N-Boc-piperidine-4-carboxylate: A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of Ethyl N-Boc-piperidine-4-carboxylate, a pivotal building block in modern medicinal chemistry. We will explore its chemical properties, commercial availability, synthesis, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound (CAS No. 142851-03-4) is a heterocyclic compound featuring a piperidine ring, a common and valuable scaffold in pharmaceuticals.[1][2] Its structure is strategically bifunctional: the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, while the C4 position is functionalized with an ethyl carboxylate group. This design is crucial for synthetic chemists; the Boc group shields the reactive secondary amine, preventing unwanted side reactions and allowing for precise, selective modifications at the ester position.[1][3] This control is fundamental in the multi-step synthesis of complex drug candidates, where predictable reactivity is paramount.[3] The piperidine moiety itself is a recurring feature in numerous biologically active molecules, valued for its rigid structure and capacity for diverse functionalization.[1]
Physicochemical Properties and Specifications
The compound is typically a clear, colorless to pale yellow liquid.[4] Its fundamental properties are summarized below, providing a baseline for its use in experimental design.
| Property | Value | References |
| CAS Number | 142851-03-4 | [5] |
| Molecular Formula | C₁₃H₂₃NO₄ | [5] |
| Molecular Weight | 257.33 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 120-135 °C at 0.5 mmHg | [4] |
| Density | 1.046 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.458 | [4] |
| Solubility | Soluble in organic solvents like Chloroform, Ethyl Acetate, and Dichloromethane. | [4][6] |
Commercial Availability
This compound is readily available from numerous global chemical suppliers, ensuring a stable supply chain for research and development as well as commercial production.[5][7] This widespread availability allows researchers to procure high-purity material without the need for in-house synthesis, accelerating early-stage discovery timelines.[3]
| Supplier | Typical Purity |
| Sigma-Aldrich | ≥97% |
| ChemScene | ≥97% |
| Home Sunshine Pharma | ≥99.0% |
| Ningbo Inno Pharmchem | ≥98% |
Standard Synthesis Protocol
While commercially available, understanding the synthesis of this compound is valuable. The most common and established method involves the protection of the piperidine nitrogen of Ethyl isonipecotate (ethyl piperidine-4-carboxylate) using di-tert-butyl dicarbonate (Boc₂O).[6][8]
Workflow for N-Boc Protection
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup : Dissolve ethyl isonipecotate and triethylamine in dichloromethane in a reaction vessel and cool the mixture to 0 °C.[8] Triethylamine acts as a base to neutralize the acid byproduct of the reaction.
-
Addition of Protecting Group : Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.[8]
-
Reaction : Allow the mixture to warm to room temperature and stir overnight to ensure the reaction proceeds to completion.[8]
-
Workup and Purification : Upon completion, the reaction mixture is washed sequentially with an aqueous solution of potassium bisulfate and then with brine.[8] The organic layer is then dried and the solvent is removed under reduced pressure to yield the final product.
Core Applications in Medicinal Chemistry
The utility of this compound stems from its role as a versatile intermediate. The Boc-protected nitrogen allows for selective chemistry to be performed on the ester, or vice-versa, after which the Boc group can be cleanly removed under acidic conditions.
Logical Flow of a Multi-Step Synthesis
Caption: Strategic use of the protected intermediate in pharmaceutical synthesis.
Key Therapeutic Applications:
-
Palladium-Catalyzed α-Arylation : It serves as a key substrate in palladium-catalyzed reactions to couple the piperidine scaffold with various heterocyclic bromides and chlorides.[4][8] This is a powerful method for creating carbon-carbon bonds and accessing complex molecular architectures.
-
Sodium Channel Blockers : The compound is used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which have been investigated as sodium channel blockers for the potential treatment of stroke.[7][8]
-
Enzyme Inhibitors : It is also a crucial starting material for preparing inhibitors of tumour necrosis factor alpha-converting enzyme (TACE), a target for anti-inflammatory therapies.[7][8]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
-
Hazards : Classified as an acute oral toxicant, skin irritant, and can cause serious eye damage. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Use of eyeshields, faceshields, gloves, and a suitable respirator is recommended.
-
Storage : Store in a cool place, typically between 0-10°C, to ensure long-term stability.[4]
Conclusion
This compound is a cornerstone building block for pharmaceutical research and development. Its commercial availability, combined with a well-defined reactivity profile, makes it an indispensable tool for medicinal chemists. The strategic presence of the Boc protecting group provides the synthetic control necessary to construct complex, biologically active molecules, accelerating the path from initial concept to the development of novel therapeutics.
References
- Cas 142851-03-4,Ethyl N-Boc-piperidine-4-carboxyl
- This compound CAS 142851-03-4. Home Sunshine Pharma. [Link]
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- This compound | Premium Quality Manufacturer at Competitive Prices. Ningbo Inno Pharmchem. [Link]
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Cas 142851-03-4,this compound | lookchem [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. innospk.com [innospk.com]
- 7. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound | 142851-03-4 [chemicalbook.com]
Introduction: The Centrality of the Piperidine Scaffold and the Imperative of Amine Protection
An In-Depth Technical Guide to the Boc Protecting Group in Piperidine Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. Its versatile structure allows for precise three-dimensional orientation of substituents, making it an ideal building block for targeting complex biological receptors. However, the inherent nucleophilicity and basicity of the piperidine nitrogen present a significant challenge during multi-step synthesis. Unchecked, this secondary amine can engage in a variety of undesirable side reactions, leading to low yields, complex product mixtures, and purification difficulties.
To harness the synthetic potential of piperidines, chemists rely on the strategic use of protecting groups to temporarily mask the reactivity of the nitrogen atom. Among the arsenal of available protecting groups, the tert-Butoxycarbonyl (Boc) group stands out for its robustness, ease of application, and predictable, mild removal. This guide provides an in-depth exploration of the Boc group's role in piperidine synthesis, offering field-proven insights, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
Part 1: The Boc Protection of Piperidine Nitrogen: Mechanism and Methodology
The introduction of the Boc group is a cornerstone reaction, typically achieved by treating the piperidine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a tert-butoxide group and forming the stable N-Boc-piperidine carbamate. The tert-butoxide byproduct is unstable and decomposes to isobutylene and carbon dioxide after protonation.
The presence of a base is often recommended to neutralize the acidic byproducts generated, thereby driving the reaction to completion. Common bases include triethylamine (TEA) or sodium bicarbonate.[1] However, for simple piperidines, the starting material itself can act as the base.
Causality Behind Experimental Choices
The selection of reaction parameters is critical for achieving high yield and purity.
-
Reagent Selection : (Boc)₂O is the reagent of choice due to its stability, ease of handling as a solid, and lower toxicity compared to alternatives like Boc-Cl. A slight excess, typically 1.1 to 1.3 equivalents, is used to ensure the complete consumption of the starting piperidine.[1]
-
Solvent System : The solvent must fully dissolve the piperidine starting material. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are common choices for their inertness and volatility.[1] For piperidine salts or more polar substrates, co-solvents like water or methanol can be employed. Alcoholic solvents can sometimes accelerate the reaction.[1]
-
Base and pH Control : The reaction can become acidic, which could protonate the starting piperidine and inhibit the reaction. Adding a non-nucleophilic base like TEA or an inorganic base like NaHCO₃ maintains a neutral to slightly basic pH, ensuring the piperidine remains a potent nucleophile.[1]
-
Temperature : The reaction is typically performed at temperatures ranging from 0 °C to room temperature. Lower temperatures are used to control the initial exotherm and to improve selectivity in cases where other nucleophilic functional groups are present.[1]
Experimental Protocol: Synthesis of N-Boc-piperidine
This protocol describes a standard procedure for the N-Boc protection of a piperidine derivative.
-
Preparation : In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable solvent (e.g., DCM) to a concentration of 0.1-0.5 M.
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.).
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Visualization: Boc Protection Workflow
Caption: General workflow for the Boc protection of piperidine.
Troubleshooting Boc Protection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Degraded (Boc)₂O : Hydrolyzed by moisture. 2. Incorrect pH : Reaction mixture became too acidic. 3. Poor Solubility : Reactants not fully dissolved. | 1. Use fresh, anhydrous (Boc)₂O. 2. Ensure sufficient base is present to neutralize generated acid. 3. Switch to a different solvent or use a co-solvent mixture (e.g., THF/water).[1] |
| Di-Boc Formation | Presence of other highly nucleophilic groups (e.g., another amine). | Use a controlled amount of (Boc)₂O (1.0-1.1 equivalents). Perform the reaction at a lower temperature (0 °C) to improve selectivity.[1] |
| O-Boc Formation | Presence of a hydroxyl group which can also be acylated. | This is a potential side reaction.[1] It can sometimes be minimized by careful control of stoichiometry and temperature, or by protecting the alcohol first. |
Part 2: The Deprotection of N-Boc-Piperidine: Releasing the Amine
The removal of the Boc group is as critical as its installation. Its primary advantage is its lability under acidic conditions, which are orthogonal to the cleavage conditions for many other protecting groups.
Mechanism and Rationale
Boc deprotection is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically Trifluoroacetic Acid (TFA). This enhances the electrophilicity of the carbonyl carbon. The lone pair on the ether oxygen then assists in the cleavage of the tert-butyl-oxygen bond, leading to the formation of a carbamic acid intermediate and a highly stable tert-butyl cation. The carbamic acid is unstable and rapidly decarboxylates to release the free piperidine amine (as its conjugate acid salt) and carbon dioxide.
The Role of Scavengers
The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate sensitive functional groups, particularly electron-rich aromatic rings (like tryptophan) or sulfur-containing residues (like methionine).[2] To prevent these side reactions, a "scavenger" such as triisopropylsilane (TIS) or water is added to the reaction mixture to trap the cation.
Experimental Protocol: TFA-Mediated Deprotection
This protocol describes a standard procedure for removing the Boc group.
-
Preparation : Dissolve the N-Boc-piperidine derivative (1.0 eq.) in Dichloromethane (DCM).
-
Reagent Addition : To the solution, add Trifluoroacetic Acid (TFA) (typically 20-50% v/v in DCM). If the substrate contains sensitive functionalities, add a scavenger like triisopropylsilane (TIS) (5% v/v).
-
Reaction : Stir the mixture at room temperature for 30-60 minutes.
-
Monitoring : Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup : Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting residue is the piperidine salt.
-
Neutralization : To obtain the free amine, dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or by passing through a basic resin column) followed by extraction.
Visualization: Boc Deprotection Workflow
Caption: General workflow for the acid-catalyzed deprotection of N-Boc-piperidine.
Part 3: Strategic Considerations and Orthogonality
The choice of a protecting group is a strategic decision that impacts the entire synthetic route. The Boc group's utility is best understood in the context of orthogonality—the ability to selectively remove one protecting group in the presence of others.[3][4]
Comparative Analysis: Boc vs. Cbz and Fmoc
The Boc group is part of a triad of commonly used amine protecting groups, each with distinct cleavage conditions. This orthogonality is the cornerstone of modern complex molecule and peptide synthesis.[3][5]
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile | Reductively-Labile | Base-Labile |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[3][4] | Catalytic Hydrogenolysis (H₂, Pd/C)[3][4] | 20% Piperidine in DMF[3][6] |
| Stability | Stable to base and hydrogenolysis.[4] | Stable to mild acid and base.[4] | Stable to acid and hydrogenolysis.[4] |
| Key Advantages | Robust, well-established chemistry. Milder final cleavage in Solid-Phase Peptide Synthesis (SPPS) compared to historical methods.[5] | Stable to a wide range of non-reductive conditions. Useful in solution-phase synthesis.[5] | Mild deprotection conditions are compatible with many sensitive functional groups. Orthogonal to Boc and Cbz.[4] |
| Potential Limitations | Strong acid for cleavage can degrade sensitive substrates.[4] Formation of t-butyl cation can cause side reactions.[5] | Incompatible with reducible groups (e.g., alkynes, some alkenes). Catalyst poisoning can be an issue.[4] | Dibenzofulvene byproduct can form adducts. Potential for diketopiperazine formation at the dipeptide stage in SPPS.[5] |
Application in Advanced Synthesis: A Tale of Two Strategies
The orthogonality of Boc and Fmoc groups defines the two major strategies in Solid-Phase Peptide Synthesis (SPPS):
-
Boc-SPPS : The temporary Nα-amino group is protected with Boc, which is removed at each cycle with TFA. More permanent side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with strong acid like liquid hydrogen fluoride (HF).[2][7]
-
Fmoc-SPPS : The temporary Nα-amino group is protected with the base-labile Fmoc group, which is cleaved at each step with piperidine.[8] The side-chain protecting groups are acid-labile (often t-butyl based) and are removed during the final cleavage from the resin with TFA.[5]
Beyond peptides, N-Boc protected piperidones are invaluable starting materials in drug synthesis. For example, the synthesis of the potent analgesic fentanyl often begins with the reductive amination of N-Boc-4-piperidone.[9][10] The Boc group ensures that the piperidine nitrogen does not interfere with subsequent acylation steps, and it is removed in a later stage of the synthesis.[9]
Conclusion
The tert-Butoxycarbonyl (Boc) group is an indispensable tool in the synthesis of piperidine-containing molecules. Its favorable combination of stability under a wide range of conditions and lability under specific, mild acidic treatment provides chemists with a reliable and versatile method for nitrogen protection. Understanding the causality behind the choice of reagents and conditions for both its installation and removal allows for the optimization of synthetic routes, minimization of side reactions, and the successful construction of complex molecular architectures. As a cornerstone of orthogonal protection strategies, the Boc group will undoubtedly continue to play a pivotal role in the advancement of organic synthesis and drug discovery.
References
- Benchchem. Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- Benchchem. Technical Support Center: Optimizing Yield for ortho-methyl 4-Anilino-1-Boc-piperidine Synthesis.
- Open Research@CSIR-NIScPR.
- Benchchem.
- Benchchem. ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
- Benchchem. A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc.
- MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- ChemicalBook. Synthesis of N-Boc 4-piperidone.
- Green Chemistry (RSC Publishing).
- PMC - NIH.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- ChemicalBook. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Master Organic Chemistry.
- Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Benchchem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chempep.com [chempep.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Applications of Piperidine-4-Carboxylate Esters in Medicinal Chemistry
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2] This technical guide provides an in-depth exploration of a particularly valuable subclass: piperidine-4-carboxylate esters. We will dissect the strategic importance of this moiety, from its role as a versatile synthetic intermediate to its critical function in defining the pharmacological profile of advanced drug candidates. Through detailed case studies, particularly in central nervous system (CNS) agents and oncology, this guide will illuminate the causality behind its application in drug design. We will cover key synthetic strategies, structure-activity relationships (SAR), and the optimization of pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and practical experimental protocols to leverage the full potential of the piperidine-4-carboxylate ester scaffold.
The Privileged Piperidine Scaffold: A Foundation for Drug Design
The prevalence of saturated heterocycles in FDA-approved drugs underscores their importance in creating three-dimensional structures that can effectively interact with complex biological targets.[3] Among these, the six-membered piperidine ring is one of the most significant fragments in drug design.[2][4] Its chair-like conformation provides a rigid, yet adaptable, framework, allowing for precise spatial orientation of substituents. This conformational flexibility enables it to bind effectively to a diverse range of biological targets.[3] Furthermore, the nitrogen atom and multiple carbon positions on the ring serve as points for chemical modification, making it a highly versatile scaffold for fine-tuning a molecule's potency, selectivity, and pharmacokinetic (ADME) properties.[5][6]
The piperidine-4-carboxylate ester moiety combines this privileged scaffold with a key functional group. The ester at the 4-position not only serves as a convenient synthetic handle for further elaboration but can also be strategically employed to modulate physicochemical properties such as lipophilicity and, critically, metabolic stability. This dual utility makes it an indispensable building block in the medicinal chemist's toolkit.[7]
Synthetic Strategies for Piperidine-4-Carboxylate Esters
Access to structurally diverse piperidine-4-carboxylate esters is fundamental for their exploration in drug discovery. Synthetic routes often begin with readily available starting materials, such as pyridine derivatives, which are subsequently reduced, or with piperidine-4-carboxylic acid itself.
A common and robust approach involves the catalytic hydrogenation of pyridine precursors, which provides direct access to the saturated piperidine core.[2] For library synthesis and SAR studies, commercially available intermediates like ethyl piperidine-4-carboxylate or its N-Boc protected form are invaluable.[7][8] The tert-butoxycarbonyl (Boc) protecting group is particularly useful as it allows for selective reactions at other positions before being easily removed under acidic conditions to functionalize the piperidine nitrogen.[5][7]
Experimental Protocol: Synthesis of N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester
This protocol describes a standard procedure for the synthesis of a common and versatile intermediate.
Objective: To synthesize Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate from Methyl piperidine-4-carboxylate hydrochloride.
Materials:
-
Methyl piperidine-4-carboxylate hydrochloride
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
Suspend Methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (Et₃N) (2.5 eq) dropwise to the stirred suspension.
-
Add a solution of Boc anhydride (1.2 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography if necessary to yield the pure product as a colorless liquid or low-melting solid.[9]
Visualization: General Synthetic Workflow
The following diagram illustrates a typical workflow for the functionalization of the piperidine-4-carboxylate scaffold.
Caption: Synthetic routes from ethyl piperidine-4-carboxylate.
Therapeutic Applications: A Showcase of Versatility
The piperidine-4-carboxylate ester scaffold is found in a remarkable range of therapeutic agents, demonstrating its adaptability to different biological targets.
Central Nervous System (CNS) Disorders: The Remifentanil Story
Perhaps the most illustrative example of the strategic use of a piperidine-4-carboxylate ester is the ultrashort-acting opioid analgesic, Remifentanil .[10]
Causality in Design (Expertise & Experience): Before Remifentanil, potent opioids like fentanyl were cleared primarily by the liver. This resulted in a longer and less predictable duration of action, especially after prolonged infusions, posing challenges in anesthesia and critical care.[11] The designers of Remifentanil sought a potent µ-opioid agonist whose clearance was independent of organ function, allowing for rapid and predictable offset of effect.[12]
They achieved this by incorporating a methyl ester on the piperidinepropanoic acid side chain, which is attached to the core 4-anilidopiperidine scaffold. This ester is a substrate for non-specific esterases present in blood and tissues.[10][13] The hydrolysis of this ester is extremely rapid and converts Remifentanil into an essentially inactive carboxylic acid metabolite.[11][14] This metabolic pathway is the key to its unique pharmacokinetic profile:
-
Rapid Onset: 1-3 minutes.[13]
-
Ultra-Short Duration: Elimination half-life of 5-14 minutes.[13]
-
Predictable Offset: The effect dissipates quickly and predictably, regardless of the duration of the infusion or the patient's liver or kidney function.[11][13]
This "soft drug" approach, where a metabolically labile group is intentionally designed into the molecule to control its inactivation, represents a pinnacle of rational drug design.
Visualization: Remifentanil's Mechanism of Action
The diagram below outlines the signaling pathway following µ-opioid receptor activation by Remifentanil.
Caption: Opioid receptor activation by Remifentanil.
Oncology
The piperidine scaffold is a common feature in anticancer agents.[15] Derivatives of piperidine-4-carboxylate have been utilized to create compounds that target fundamental cancer processes. For instance, research has led to the discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which were identified as a novel class of tubulin inhibitors with potent antiproliferative activity against prostate cancer cell lines.[16] The initial synthesis of these compounds started from ethyl piperidine-4-carboxylate, highlighting its utility as a foundational building block in exploratory cancer research.[16]
Other Therapeutic Areas
The scaffold's utility extends to numerous other areas:
-
Metabolic Diseases: Piperidine-constrained phenethylamines have been developed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment.[17]
-
Inflammatory Diseases: Novel piperidine and dehydropiperidine carboxylic acid analogs have been synthesized as potent dual agonists for PPARα/γ, which are key targets in inflammation and metabolism.[18]
Data Presentation: Examples of Drugs & Clinical Candidates
| Compound/Class | Therapeutic Area | Target/Mechanism | Role of Piperidine-4-Carboxylate Moiety |
| Remifentanil | Anesthesiology | µ-Opioid Receptor Agonist[10] | The propanoate methyl ester enables rapid hydrolysis by plasma esterases, ensuring an ultra-short duration of action.[11][14] |
| Carfentanil | Veterinary Medicine | µ-Opioid Receptor Agonist[19] | The methyl ester at the 4-position is crucial for its high potency.[19] |
| Tubulin Inhibitors | Oncology | Tubulin Polymerization Inhibitor[16] | The core scaffold, derived from ethyl piperidine-4-carboxylate, serves as the foundation for attaching pharmacophoric groups.[16] |
| PPARα/γ Agonists | Metabolic/Inflammatory | Peroxisome Proliferator-Activated Receptors[18] | The piperidine-4-carboxylic acid head group is essential for interacting with the receptor's ligand-binding domain.[18] |
Medicinal Chemistry Insights: Structure-Property Relationships
The success of the piperidine-4-carboxylate ester scaffold is rooted in the predictable ways its structure influences biological activity and pharmacokinetic properties.
-
The Ester as a Bio-labile Handle: As exemplified by Remifentanil, the ester group can be a "soft spot" for metabolism. This is not a liability but a design feature. By tuning the steric and electronic properties of the ester (e.g., methyl, ethyl, etc.), medicinal chemists can control the rate of hydrolysis and, therefore, the drug's half-life.[12] This allows for the creation of drugs with a duration of action tailored to a specific clinical need.
-
Conformational Rigidity and Vector Control: The piperidine ring locks the substituents at the 1 and 4 positions into a defined spatial relationship. This pre-organization can reduce the entropic penalty of binding to a receptor, potentially increasing potency. The ester at C4 and the nitrogen at N1 provide well-defined exit vectors for connecting to other pharmacophoric elements.[20]
-
The Versatile Nitrogen: The piperidine nitrogen is a key modulator of physicochemical properties. It is typically basic (pKa ≈ 8-10), meaning it will be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with targets or for improving aqueous solubility. However, it can also be a site for metabolism. Functionalization of this nitrogen with various groups (alkyl, aryl, acyl) is a primary strategy to modulate potency, selectivity, and ADME properties.[5][6]
Advanced Experimental Protocols
To ensure the trustworthiness and reproducibility of research, validated protocols are essential.
Protocol: In Vitro Esterase Stability Assay
Objective: To determine the rate of hydrolysis of a piperidine-4-carboxylate ester-containing compound in human plasma.
Principle: The test compound is incubated in human plasma, and samples are taken at various time points. The disappearance of the parent compound (ester) and the appearance of the metabolite (carboxylic acid) are monitored by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Materials:
-
Test compound (e.g., Remifentanil analogue)
-
Pooled human plasma (anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (IS) for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Pre-warm a sufficient volume of human plasma to 37 °C.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Initiate the reaction by spiking the test compound into the pre-warmed plasma to achieve a final concentration of 1 µM (ensure the final solvent concentration is <1%).
-
Incubate the mixture in a shaking water bath at 37 °C.
-
At specified time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma sample.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile with the internal standard.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the half-life (t₁/₂) from the slope of the natural logarithm of the percent remaining parent compound versus time plot.
Future Perspectives and Conclusion
The piperidine-4-carboxylate ester moiety will undoubtedly remain a highly valuable scaffold in drug discovery. Its proven track record, synthetic tractability, and strategic utility in modulating pharmacokinetics ensure its continued application. Future innovations will likely focus on the development of novel synthetic methods to access more complex and stereochemically defined derivatives.[21][22] As drug discovery increasingly targets complex biological systems, the ability of this scaffold to provide a rigid, three-dimensional framework for precise pharmacophore presentation will be more critical than ever.
References
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Google Cloud.
- Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermedi
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (n.d.). Benchchem.
- The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Google Cloud.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213.
- Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects. (2020). American Chemical Society.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters.
- Remifentanil. (n.d.). Deranged Physiology.
- Structure–activity relationship of piperidine derivatives with anticancer activity. (2023).
- Insights into the Chemical Discovery of Remifentanil. (n.d.). Ingenta Connect.
- The Significance of Piperidine Derivatives in Modern Drug Discovery. (2025). Google Cloud.
- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (2022). ChemicalBook.
- Feldman, P. L., et al. (1991). Design, Synthesis, and Pharmacological Evaluation of Ultrashort- to Long-acting Opioid Analgetics. Journal of Medicinal Chemistry.
- Insights into the Chemical Discovery of Remifentanil. (2018).
- Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (2013). PubMed Central.
- New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). Technology Networks.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC.
- Different modalities of piperidine-containing drugs and drug candidates. (2023).
- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2006). Journal of Medicinal Chemistry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). NIH.
- Pharmacological Applications of Piperidine Deriv
- Ethyl 4-piperidinecarboxyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. nbinno.com [nbinno.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 10. radiusohio.com [radiusohio.com]
- 11. Insights into the Chemical Discovery of Remifentanil: Ingenta Connect [ingentaconnect.com]
- 12. Insights into the Chemical Discovery of Remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling with Ethyl N-Boc-piperidine-4-carboxylate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is a go-to method in the pharmaceutical and fine chemical industries for constructing complex molecular architectures such as substituted biphenyls, polyolefins, and styrenes.[1][2] The appeal of the Suzuki coupling is multifaceted, stemming from its generally mild reaction conditions, the commercial availability of a vast array of boronic acids, and the production of non-toxic byproducts.[2][3]
This guide focuses on a specific, yet increasingly relevant, application of this reaction: the coupling of aryl and heteroaryl boronic acids with derivatives of saturated N-heterocycles, exemplified by Ethyl N-Boc-piperidine-4-carboxylate. Saturated N-heterocycles are ubiquitous scaffolds in pharmaceuticals, but their synthesis and functionalization can be challenging compared to their aromatic counterparts.[4] This document provides a detailed exploration of the reaction conditions, mechanistic considerations, and practical protocols for successfully employing this substrate in Suzuki coupling reactions, aimed at researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of any Suzuki coupling hinges on a well-defined catalytic cycle. This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide to a palladium(0) complex. This is often the rate-determining step of the reaction.[2][6] The palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a palladium(II) species.[2][5]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex.[2][7] This process is facilitated by a base, which activates the boronic acid to enhance the polarization of the organic ligand, making the transfer to the palladium center more favorable.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex. This forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Components and Considerations
The success of a Suzuki coupling reaction with this compound is critically dependent on the judicious selection of the catalyst system, base, and solvent.
Substrates
-
This compound Derivatives: For this substrate to participate in a Suzuki coupling, a leaving group (typically a halide or triflate) must be present at the 4-position. The reaction can also be adapted for sp3-sp2 coupling by first converting the piperidine derivative into an organoboron reagent.
-
Organoboron Reagents: A wide variety of aryl, heteroaryl, and vinyl boronic acids and their corresponding esters (e.g., pinacol esters) are commercially available or readily synthesized. Boronate esters can sometimes offer enhanced stability and reactivity.
Palladium Catalyst and Ligands
The choice of palladium source and accompanying ligand is paramount for achieving high yields and reaction efficiency.
-
Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] These are typically used in catalytic amounts, ranging from 0.000001 to 5 mol%.[10]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the outcome of the reaction.[7]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) was one of the earliest and most widely used ligands.[6] However, for more challenging substrates, including sterically hindered or electron-rich systems, more sophisticated ligands are often required. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), have proven to be highly effective.[6][10][11]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. They are often more electron-rich and sterically bulky, providing excellent stability and reactivity to the palladium catalyst.[7] PEPPSI-type precatalysts are commonly used with NHC ligands.[12]
-
| Catalyst System | Typical Substrates | Advantages |
| Pd(OAc)₂ / PPh₃ | Simple aryl bromides and iodides | Cost-effective, readily available |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl and vinyl halides (including chlorides) | High activity, often at room temperature[8] |
| PdCl₂(dppf) | Aryl and heteroaryl halides | Good for a broad range of substrates |
| Buchwald Ligands (e.g., SPhos, XPhos) + Pd precursor | Sterically hindered substrates, aryl chlorides | High turnover numbers, broad scope[10][11] |
| NHC-Pd Complexes (e.g., PEPPSI) | Aryl chlorides, challenging heteroaryl systems | High thermal stability, high reactivity[12] |
Bases
The base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield, and must be compatible with any base-sensitive functional groups on the substrates.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases.[5][13] Cesium carbonate is often found to be particularly effective, though its exact role in enhancing reactivity is not fully understood.[14] For substrates with base-labile groups like esters, milder bases such as potassium fluoride (KF) can be employed.[8]
-
Organic Bases: In some cases, organic bases like triethylamine (Et₃N) or DBU can be used, although they are generally less common for standard Suzuki couplings.[14]
Solvents
A variety of solvents can be used for Suzuki coupling reactions, and the choice often depends on the solubility of the substrates and the reaction temperature.
-
Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.[5][12]
-
Aqueous Conditions: A key advantage of the Suzuki coupling is its compatibility with water.[3] Often, a mixture of an organic solvent and water is used, which can facilitate the dissolution of the inorganic base and enhance the reaction rate.[5][12]
-
Green Solvents: In recent years, there has been a push towards more environmentally friendly "green" solvents, and Suzuki couplings have been successfully performed in solvents like 2-methyltetrahydrofuran (MeTHF) and even in purely aqueous or micellar systems.[13]
Experimental Protocols
General Procedure for Suzuki Coupling of a 4-Halopiperidine Derivative
This protocol outlines a general procedure for the Suzuki coupling of a 4-halo-N-Boc-piperidine-4-carboxylate with an arylboronic acid.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Materials:
-
Ethyl 4-bromo-N-Boc-piperidine-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the ethyl 4-bromo-N-Boc-piperidine-4-carboxylate, arylboronic acid, and base.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Using a syringe, add the degassed solvent system to the flask.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-N-Boc-piperidine-4-carboxylate.
Considerations for C(sp³)-C(sp²) Coupling
Coupling at an sp³-hybridized carbon, as is the case with many saturated heterocycles, can present unique challenges. Side reactions such as β-hydride elimination can become competitive.[15] For these types of couplings, nickel catalysts have shown considerable promise, often in conjunction with specialized ligands like 1,2-diamines, and can facilitate reactions at room temperature.[16]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents; use a fresh catalyst or a more robust pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation | Boronic acid instability | Use a boronate ester (e.g., pinacol ester) for increased stability. Run the reaction under anhydrous conditions.[13] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Use of a Pd(II) precatalyst | The reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.[12] Consider using a Pd(0) source directly. | |
| Dehalogenation of Halide | Undesired side reaction | Lower the reaction temperature; change the ligand or solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of functionalized piperidine derivatives, which are of significant interest in medicinal chemistry and drug development. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively couple this compound and its analogs with a wide range of boronic acids. Understanding the underlying mechanism and potential pitfalls is key to optimizing reaction conditions and achieving high yields of the desired products. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important synthetic transformation.
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNTHESIS. [Link]
- Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temper
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts. Princeton University Library. [Link]
- Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society. [Link]
- Alkyl—Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.
- Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II). SciSpace. [Link]
- Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PMC. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
- Screening of different bases for Suzuki coupling.
- Suzuki reaction. Wikipedia. [Link]
- Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl N-Boc-piperidine-4-carboxylate as a Cornerstone Building Block in the Synthesis of Novel Sodium Channel Blockers
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The voltage-gated sodium channel family represents a collection of high-value therapeutic targets for a spectrum of pathologies, including epilepsy, cardiac arrhythmia, and chronic pain.[1][2] The development of selective and potent blockers for these channels is a cornerstone of modern medicinal chemistry. Within the vast chemical space explored, the piperidine scaffold has consistently emerged as a privileged structure, imparting favorable physicochemical properties such as improved metabolic stability, modulated lipophilicity, and the ideal three-dimensional geometry to engage with the channel's binding pockets.[3][4]
This guide focuses on the strategic application of a highly versatile building block, Ethyl N-Boc-piperidine-4-carboxylate , in the rational design and synthesis of piperidine-based sodium channel blockers. We will move beyond simple procedural lists to dissect the causality behind the synthetic strategy, offering field-proven protocols and mechanistic insights to empower researchers in their drug discovery endeavors. The synthetic logic is predicated on a robust and modular approach: selective functionalization at the C4 position, followed by strategic diversification of the piperidine nitrogen.
Part 1: The Strategic Synthesis Workflow
The synthetic utility of this compound arises from the orthogonal reactivity of its two key functional groups. The tert-butyloxycarbonyl (Boc) group provides robust protection for the highly nucleophilic piperidine nitrogen, thereby allowing for selective chemical manipulation of the less reactive C4-ethyl ester.[5] Once the desired C4-amide functionality is installed, the Boc group can be cleanly removed under acidic conditions to reveal the secondary amine, which then serves as a handle for introducing further diversity. This modular strategy is paramount for building compound libraries and exploring structure-activity relationships (SAR).
Caption: General synthetic workflow for sodium channel blockers.
Part 2: Core Methodologies and Experimental Protocols
Step 1 & 2: Installation of the C4-Amide Moiety via Amide Coupling
Direct amidation of the ethyl ester is generally inefficient. The most reliable strategy involves a two-step sequence: saponification of the ester to the corresponding carboxylic acid, followed by a standard peptide-style coupling reaction.
Protocol 2.1.1: Saponification of this compound
-
Scientific Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling ethoxide to yield the carboxylate salt. An acidic workup is required to protonate the carboxylate to the free carboxylic acid, which is necessary for the subsequent activation step.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) and Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-6 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-piperidine-4-carboxylic acid, which is often used in the next step without further purification.
-
Protocol 2.1.2: Amide Coupling with a Primary/Secondary Amine
-
Scientific Rationale: Amide bond formation requires activation of the carboxylic acid to overcome the kinetic barrier of reacting with an amine.[6][7] Coupling reagents like HATU or EDC/HOBt convert the hydroxyl group of the acid into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine nucleophile.[8][9][10] The choice of reagent can be critical for sterically hindered substrates or to prevent racemization in chiral systems.[6]
-
Materials:
-
N-Boc-piperidine-4-carboxylic acid (from Protocol 2.1.1, 1.0 eq)
-
Target Amine (R¹-NH₂, 1.1 eq)
-
HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure (using HATU):
-
To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes for pre-activation.
-
Add the target amine (1.1 eq), either neat or as a solution in a small amount of DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.[11]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine to remove DMF and unreacted reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-protected amide intermediate.
-
| Coupling Reagent | Advantages | Disadvantages |
| EDC / HOBt | Water-soluble urea byproduct (easy removal), cost-effective. | Can be slower, potential for side reactions without HOBt. |
| HATU / DIPEA | Very fast and efficient, low rate of racemization, good for hindered substrates. | More expensive, byproduct removal requires chromatography. |
| BOP / Et₃N | Highly effective. | Carcinogenic byproduct (HMPA), less commonly used now. |
| Acyl Chloride | Highly reactive. | Requires an extra synthetic step, sensitive to moisture, harsh conditions. |
Step 3: N-Boc Deprotection
-
Scientific Rationale: The Boc group is designed to be stable to a wide range of conditions but labile to acid.[5] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation (which forms isobutene gas) and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine and CO₂ gas.[12] This clean decomposition into gaseous byproducts is a key advantage of the Boc protecting group.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Protocol 2.2.1: Deprotection with Trifluoroacetic Acid (TFA)
-
Materials:
-
N-Boc protected intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM (a typical concentration is 0.1 M).
-
Slowly add TFA to the solution (typically 20-50% v/v). Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation in a fume hood.[5]
-
Stir the mixture at room temperature for 30 minutes to 3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and concentrate again. Repeat this azeotropic removal process 2-3 times.[12]
-
The resulting TFA salt can be used directly or neutralized. For neutralization, dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic.
-
Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free secondary amine.
-
Step 4: N-Functionalization of the Piperidine Core
With the piperidine nitrogen deprotected, this final step is crucial for tuning the molecule's biological activity and ADME properties. The choice of reaction depends on the desired final structure.
Protocol 2.3.1: N-Alkylation via Reductive Amination
-
Scientific Rationale: This is a mild and highly efficient method for installing N-alkyl groups. The piperidine amine and an aldehyde (or ketone) form a transient iminium ion, which is then selectively reduced by a mild hydride reagent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl starting material than other reducing agents like NaBH₄.
-
Procedure:
-
Dissolve the deprotected piperidine amine (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Stir at room temperature for 4-24 hours, monitoring by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the N-alkylated final product.
-
Part 3: The Role of the Piperidine Scaffold and SAR Insights
The piperidine ring is more than an inert scaffold; its structural and electronic properties are integral to the pharmacophore of many sodium channel blockers.[3][13]
-
Basic Center: The piperidine nitrogen is typically protonated at physiological pH. This positive charge is often crucial for interaction with negatively charged amino acid residues (e.g., aspartate or glutamate) within the ion channel pore.
-
Structural Rigidity and Conformation: The chair-like conformation of the piperidine ring restricts the number of available rotatable bonds, reducing the entropic penalty upon binding and presenting substituents in well-defined spatial orientations.[4]
-
Lipophilicity Vector: The N-substituent (R²) and the C4-amide substituent (R¹) are key vectors for tuning the molecule's properties. Structure-activity relationship (SAR) studies often reveal that increasing the lipophilicity of these groups can enhance potency, but must be balanced to maintain adequate solubility and avoid off-target effects.[14][15]
Sources
- 1. Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl N-Boc-piperidine-4-carboxylate in the Synthesis of Potent TNF-α Converting Enzyme (TACE) Inhibitors
For researchers, medicinal chemists, and drug development professionals dedicated to the discovery of novel anti-inflammatory therapeutics, the strategic use of well-defined chemical building blocks is paramount. This guide provides an in-depth exploration of Ethyl N-Boc-piperidine-4-carboxylate, a versatile heterocyclic intermediate, and its critical role in the synthesis of potent and selective inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE).
Introduction: The Significance of TACE Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[1] TNF-α is initially synthesized as a 26-kDa membrane-anchored precursor protein (pro-TNF-α).[2] Its conversion to the soluble, biologically active 17-kDa form is mediated by the zinc-dependent metalloproteinase, TACE, also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[2][3] The targeted inhibition of TACE presents a compelling therapeutic strategy to modulate TNF-α levels and ameliorate inflammatory responses.[2][4][5]
This compound serves as a cornerstone scaffold in the construction of a prominent class of TACE inhibitors: piperidine hydroxamates.[4][6][7] The piperidine ring provides a rigid, three-dimensional framework for the precise orientation of pharmacophoric elements, while the hydroxamic acid moiety is crucial for chelating the catalytic zinc ion in the TACE active site.[5][8] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthetic modifications, a vital feature in the multi-step synthesis of complex drug candidates.[9][10]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for successful synthesis.
| Property | Value | Source |
| CAS Number | 142851-03-4 | [11] |
| Molecular Formula | C₁₃H₂₃NO₄ | [12] |
| Molecular Weight | 257.33 g/mol | [12] |
| Appearance | White crystalline powder or clear colorless to pale yellow liquid | [8][11] |
| Boiling Point | 120-135 °C at 0.5 mmHg | [8][11] |
| Density | 1.046 g/mL at 25 °C | [8][11] |
| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, and dichloromethane | [8][9] |
Synthetic Workflow: From Building Block to Potent Inhibitor
The following section outlines a representative synthetic pathway for the conversion of this compound into a potent TACE inhibitor. This protocol is a composite of established methodologies in medicinal chemistry, illustrating the key transformations involved.
Caption: Synthetic workflow for TACE inhibitor synthesis.
Part 1: Synthesis of N-Boc-piperidine-4-hydroxamic acid
The initial and most critical step is the conversion of the ethyl ester to the corresponding hydroxamic acid. This transformation introduces the essential zinc-binding moiety. Several methods are available for this conversion, with the use of hydroxylamine in the presence of a base being a common and effective approach.[5][8]
Protocol 1: Hydroxamate Formation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v).
-
Reagent Addition: To this solution, add a 50% aqueous solution of hydroxylamine (excess, e.g., 10 eq) followed by potassium hydroxide (or sodium hydroxide) (catalytic to stoichiometric amount) to facilitate the reaction.[8][11] The reaction can be accelerated by the addition of a catalytic amount of potassium cyanide (KCN), which is believed to proceed via an acylcyanide intermediate.[13]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine-4-hydroxamic acid.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure hydroxamic acid intermediate.
Part 2: Deprotection of the Piperidine Nitrogen
The N-Boc protecting group must be removed to allow for the introduction of various substituents that will interact with the enzyme's active site and contribute to binding affinity and selectivity.[4][6] Acid-catalyzed cleavage is the most common method for Boc deprotection.[14][15]
Protocol 2: N-Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc-piperidine-4-hydroxamic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[15]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt. If the free base is required, the salt can be neutralized with a suitable base and extracted into an organic solvent.
Part 3: N-Functionalization of the Piperidine Ring
The final step involves the introduction of a substituent onto the piperidine nitrogen. This is a crucial step for optimizing the inhibitor's potency and selectivity. The nature of the substituent is varied in drug discovery campaigns to explore the structure-activity relationship (SAR).[4][6][7]
Protocol 3: N-Alkylation/Arylation
-
Reaction Setup: Dissolve the deprotected piperidine-4-hydroxamic acid salt (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the salt and facilitate the reaction.
-
Substituent Introduction: Add the desired alkylating or arylating agent (e.g., an alkyl halide, benzyl bromide, or a substituted sulfonyl chloride) (1.0-1.2 eq).
-
Reaction Monitoring and Completion: Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the final TACE inhibitor by column chromatography, preparative HPLC, or recrystallization to yield a product of high purity for biological evaluation.
Mechanism of TACE Inhibition
The synthesized piperidine hydroxamate inhibitors function by directly targeting the catalytic mechanism of TACE.
Caption: Mechanism of TACE inhibition by a hydroxamate-based inhibitor.
The hydroxamic acid moiety of the inhibitor acts as a potent zinc-binding group, chelating the essential Zn²⁺ ion in the active site of TACE.[5][8] This interaction prevents the enzyme from binding to and cleaving its natural substrate, pro-TNF-α, thereby inhibiting the release of soluble TNF-α. The piperidine scaffold and its N-substituent are designed to fit into the substrate-binding pockets of the enzyme, contributing to the inhibitor's overall affinity and selectivity over other related metalloproteinases, such as matrix metalloproteinases (MMPs).[4][6][7]
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of TACE inhibitors. Its pre-functionalized and protected structure allows for a streamlined and modular approach to constructing complex piperidine hydroxamate derivatives. The protocols outlined in this guide provide a foundational framework for researchers to synthesize and explore novel TACE inhibitors, ultimately contributing to the development of new therapies for a range of inflammatory disorders.
References
- Design and synthesis of butynyloxyphenyl beta-sulfone piperidine hydroxamates as TACE inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Design and synthesis of 3,3-piperidine hydroxamate analogs as selective TACE inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
- Design and Synthesis of Butynyloxyphenyl β-Sulfone Piperidine Hydroxamates as TACE Inhibitors.
- Biology of TACE inhibition.
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
- This compound | Premium Quality Manufacturer at Competitive Prices. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- HYDROXY PIPECOLATE HYDROXAMIC ACID DERIVATIVES AS MMP INHIBITORS.
- Investigation of the Role of TNF-α Converting Enzyme (TACE) in the Inhibition of Cell Surface and Soluble TNF-α Production by Acute Ethanol Exposure. PLOS One. [Link]
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Piperidine Synthesis. DTIC. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
- Synthetic approaches toward piperidine related structures: A review.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- The discovery of potential tumor necrosis factor alpha converting enzyme inhibitors via implementation of K Nearest Neighbor QSAR analysis. Pharmacia. [Link]
- Piperidine compounds and processes for their preparation.
- (PDF) Methods for Hydroxamic Acid Synthesis.
- Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]
- Preparation of hydroxamic acids from esters in solution and on the solid phase.
Sources
- 1. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of butynyloxyphenyl beta-sulfone piperidine hydroxamates as TACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of 3,3-piperidine hydroxamate analogs as selective TACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN108929246B - A kind of method for preparing hydroxamic acid derivatives by solid state method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
large-scale synthesis of Ethyl N-Boc-piperidine-4-carboxylate
An Application Note for the Large-Scale Synthesis of Ethyl N-Boc-piperidine-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a critical building block in modern medicinal chemistry. Recognizing its importance as a precursor for a multitude of pharmaceutical agents, including sodium channel blockers and tumor necrosis factor alpha-converting enzyme inhibitors, this guide presents a robust, scalable, and field-proven two-step synthetic protocol.[1][2] The narrative emphasizes the underlying chemical principles, causality behind procedural choices, and stringent safety measures required for industrial production. The synthesis begins with the catalytic hydrogenation of ethyl isonicotinate to yield the core piperidine structure, followed by its N-protection using di-tert-butyl dicarbonate. This application note is intended for researchers, chemists, and process development professionals engaged in pharmaceutical manufacturing and drug discovery.
Introduction and Strategic Overview
The piperidine moiety is a privileged scaffold in drug design, forming the core of numerous therapeutic agents.[3] Protecting the piperidine nitrogen is often a crucial step in multi-step syntheses, enabling selective functionalization at other positions. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This compound, therefore, serves as a versatile and highly valuable intermediate.[2]
For large-scale synthesis, the chosen route must be cost-effective, high-yielding, and procedurally simple. The strategy outlined herein involves two main stages:
-
Formation of the Piperidine Ring System: Catalytic hydrogenation of commercially available ethyl isonicotinate to produce ethyl piperidine-4-carboxylate. This method is a classic and industrially viable approach for the reduction of pyridine rings.[4][5][6]
-
Nitrogen Protection: Introduction of the Boc protecting group onto the secondary amine of ethyl piperidine-4-carboxylate using di-tert-butyl dicarbonate (Boc₂O). This is a highly efficient and standard procedure for N-Boc protection.[1]
This two-step process is designed for scalability and robustness, minimizing complex purification steps and utilizing readily available reagents.
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of Ethyl piperidine-4-carboxylate (Intermediate)
Principle and Rationale
The conversion of the aromatic pyridine ring of ethyl isonicotinate to the saturated piperidine ring is achieved via catalytic hydrogenation. This reaction involves the addition of hydrogen across the double bonds of the ring in the presence of a metal catalyst.
-
Catalyst Selection: Palladium supported on alumina (Pd/Al₂O₃) is chosen for its high activity and selectivity in pyridine ring hydrogenation.[4] Compared to palladium on carbon (Pd/C), Pd/Al₂O₃ can sometimes offer better performance and handling characteristics in flow chemistry and large-scale batch reactors.[4][5]
-
Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the starting material and is relatively inert under the reaction conditions.
-
Reaction Conditions: The reaction is performed under elevated pressure (20 bar) and temperature (55-60 °C) to ensure a reasonable reaction rate and complete conversion.[4] Continuous flow hydrogenation is an excellent modern alternative for process intensification and safety, achieving high throughput.[5][6]
Materials and Equipment
| Reagents & Solvents | Equipment |
| Ethyl Isonicotinate | High-Pressure Autoclave / Hydrogenator |
| 5% Palladium on Alumina (Pd/Al₂O₃) | Mechanical Stirrer |
| Ethanol (Anhydrous) | Heating Mantle with Temperature Controller |
| Hydrogen Gas (High Purity) | Pressure Gauge |
| Celite® or Diatomaceous Earth | Inert Gas Supply (Nitrogen or Argon) |
| Dichloromethane (DCM) | Filtration Apparatus (e.g., Büchner funnel, filter press) |
| 1M Citric Acid Solution | Rotary Evaporator |
Detailed Experimental Protocol (Exemplary 1.0 kg Scale)
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested. Purge the vessel thoroughly with nitrogen gas.
-
Catalyst Loading: Under a nitrogen atmosphere, carefully charge the autoclave with 5% Pd/Al₂O₃ (50 g, ~5 wt% of the substrate). Caution: Palladium catalysts can be pyrophoric, especially after use. Handle in an inert atmosphere.
-
Charge Substrate: In a separate vessel, dissolve Ethyl Isonicotinate (1.0 kg, 6.61 mol) in anhydrous ethanol (8.0 L).
-
Transfer to Reactor: Transfer the ethanolic solution of the substrate to the autoclave. Seal the reactor according to the manufacturer's instructions.
-
Hydrogenation:
-
Begin stirring the mixture.
-
Pressurize the reactor with hydrogen gas to 5 bar and then vent (repeat this cycle 3-5 times to remove all nitrogen).
-
Pressurize the reactor to 20 bar with hydrogen.
-
Heat the reaction mixture to 60 °C. Maintain this temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
-
Reaction Cooldown and Depressurization: Once hydrogen uptake ceases, cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the system with nitrogen gas (3 cycles).
-
Catalyst Filtration:
-
Prepare a pad of Celite® (~2 cm thick) in a Büchner funnel. Wet the pad with ethanol.
-
Under a stream of nitrogen, carefully filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Safety Critical: Do not allow the catalyst filter cake to dry in the air. Keep it wet with ethanol or water to prevent ignition.
-
Wash the filter cake with additional ethanol (2 x 500 mL) to ensure complete recovery of the product.
-
-
Work-up and Isolation:
-
Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting crude oil in dichloromethane (5 L).
-
Wash the organic layer with a 1M citric acid solution (2 x 1 L) to remove any potential basic impurities.[4]
-
Concentrate the organic layer in vacuo to afford Ethyl piperidine-4-carboxylate as a clear oil. The yield is typically excellent (>95%).
-
Part II: Synthesis of this compound
Principle and Rationale
This step involves the protection of the secondary amine of the piperidine ring. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).
-
Reagent: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc group. It is commercially available, easy to handle (with proper precautions), and its byproducts (tert-butanol and CO₂) are volatile and easily removed.
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N), is required to neutralize the acidic proton on the nitrogen and the tert-butoxycarboxylic acid intermediate that forms, driving the reaction to completion.[1]
-
Solvent and Temperature: Dichloromethane (DCM) is an excellent solvent for this reaction. The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.[1]
Caption: Simplified mechanism of N-Boc protection.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Ethyl piperidine-4-carboxylate (from Part I) | Large Jacketed Glass Reactor |
| Di-tert-butyl dicarbonate (Boc₂O) | Mechanical Overhead Stirrer |
| Triethylamine (Et₃N) | Chiller/Cryostat for Temperature Control |
| Dichloromethane (DCM) | Dropping Funnel |
| 1M Potassium Bisulfate (KHSO₄) Solution | pH Meter or pH Paper |
| Saturated Sodium Chloride Solution (Brine) | Separatory Funnel (for work-up) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary Evaporator |
Detailed Experimental Protocol
-
Reactor Setup: Set up a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and a dropping funnel under a nitrogen atmosphere.
-
Charge Reagents:
-
Charge the reactor with Ethyl piperidine-4-carboxylate (assuming 1.0 kg from the previous step, ~6.36 mol) and dichloromethane (8 L).
-
Begin stirring and cool the solution to 0 °C using the chiller.
-
Add triethylamine (1.06 L, 7.63 mol, 1.2 eq) to the cooled solution.
-
-
Addition of Boc Anhydride:
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.52 kg, 6.99 mol, 1.1 eq) in dichloromethane (2 L).
-
Transfer this solution to the dropping funnel.
-
Add the Boc₂O solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours) to ensure complete conversion.
-
Work-up:
-
Cool the reaction mixture back to 10-15 °C.
-
Carefully add 1M KHSO₄ solution (3 x 4 L) to the reactor and stir. Separate the aqueous layer after each wash. This removes excess triethylamine and its salt.[1]
-
Wash the organic layer with brine (1 x 4 L) to remove residual water-soluble components.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 30 minutes, and then filter.
-
-
Isolation of Product:
Quality Control and Data Summary
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for this compound |
| Appearance | Colorless to pale yellow liquid/oil.[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.14 (q, 2H), 3.90 (m, 2H), 2.85 (m, 2H), 2.45 (m, 1H), 1.85 (m, 2H), 1.65 (m, 2H), 1.46 (s, 9H), 1.25 (t, 3H). (Note: Spectra may vary slightly based on solvent and instrument). |
| Mass Spec. (ESI+) | m/z: 258.17 [M+H]⁺, 280.15 [M+Na]⁺.[1] |
| Purity (HPLC) | ≥ 98% |
| Boiling Point | 120-135 °C @ 0.5 mmHg. |
| Density | ~1.046 g/mL at 25 °C. |
Quantitative Data Summary
| Compound | MW ( g/mol ) | Starting Moles (mol) | Equivalents | Theoretical Yield (kg) | Typical Yield |
| Step 1 | |||||
| Ethyl Isonicotinate | 151.16 | 6.61 | 1.0 | ||
| Ethyl piperidine-4-carboxylate | 157.21 | - | - | 1.04 | >95% |
| Step 2 | |||||
| Ethyl piperidine-4-carboxylate | 157.21 | 6.36 | 1.0 | ||
| Di-tert-butyl dicarbonate | 218.25 | 6.99 | 1.1 | ||
| Triethylamine | 101.19 | 7.63 | 1.2 | ||
| This compound | 257.33 | - | - | 1.64 | 95-100% |
Safety, Handling, and Waste Disposal
5.1. Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber), must be worn at all times.[7]
5.2. Reagent-Specific Hazards:
-
Hydrogen Gas: Extremely flammable. All equipment must be properly grounded to prevent static discharge.[8] Ensure adequate ventilation and use in a designated high-pressure area.
-
Palladium Catalysts: Can be pyrophoric upon exposure to air, especially after use. Always handle under an inert atmosphere and never allow the used catalyst to become dry.[4] Quench carefully with water before disposal.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, skin and respiratory irritant, and a potential sensitizer.[7][9] It is fatal if inhaled.[9] Handle in a well-ventilated fume hood, avoid creating dust, and keep away from heat or ignition sources.[8][9]
-
Triethylamine & Dichloromethane: Handle in a fume hood. Triethylamine is corrosive and flammable. Dichloromethane is a suspected carcinogen.
5.3. Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Solvent Waste: Halogenated (DCM) and non-halogenated (ethanol) waste streams should be collected separately.
-
Aqueous Waste: Neutralize acidic and basic aqueous washes before disposal.
-
Catalyst Waste: The deactivated palladium catalyst should be collected and sent for reclamation or disposed of as hazardous heavy metal waste.
References
- Carl Roth.
- Carl Roth.
- Ningbo Inno Pharmchem. This compound | Premium Quality Manufacturer. [Link]
- NIH National Library of Medicine. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- AWS.
- Amerigo Scientific.
- ResearchGate. (PDF)
- NIH National Library of Medicine. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
- ACS Figshare.
Sources
- 1. This compound | 142851-03-4 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate - American Chemical Society - Figshare [acs.figshare.com]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
purification of Ethyl N-Boc-piperidine-4-carboxylate by column chromatography
An In-Depth Technical Guide to the Purification of Ethyl N-Boc-piperidine-4-carboxylate by Column Chromatography
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven guide for the purification of this compound using silica gel column chromatography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions to explain the underlying principles and causality behind each step, ensuring a robust and reproducible purification process.
This compound is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its purity is paramount, as contaminants can lead to unwanted side reactions, complicate structural analysis, and compromise the efficacy and safety of the final drug substance. Column chromatography is a fundamental and versatile technique for isolating and purifying such compounds from complex reaction mixtures.[3][4] This guide details a reliable protocol for achieving high purity of the target compound.
Physicochemical Profile of the Analyte
Understanding the properties of this compound is the foundation for developing an effective purification strategy. The molecule contains a moderately polar ester group and a carbamate (Boc) protecting group, which dictates its interaction with the stationary and mobile phases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][5] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1][6] |
| Boiling Point | 120-135 °C at 0.5 mmHg | [1][7] |
| Density | 1.046 g/mL at 25 °C | [1][7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |
The Principle of Normal-Phase Chromatographic Separation
This protocol employs normal-phase column chromatography, a technique that separates compounds based on their differential affinity for a polar stationary phase and a less polar mobile phase.[8][9]
-
Stationary Phase: Silica gel, a porous and granular form of silicon dioxide (SiO₂), is used as the polar adsorbent.[3][10] Its surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds and other polar interactions with the analyte molecules.
-
Mobile Phase (Eluent): A mixture of non-polar (e.g., hexane) and more polar (e.g., ethyl acetate) organic solvents is used. The mobile phase flows through the column, carrying the sample components with it.[11]
-
Mechanism of Separation: As the mobile phase moves through the column, a competition arises. Compounds in the mixture partition between the stationary and mobile phases.[8]
-
Polar Impurities: More polar impurities in the crude mixture will interact strongly (adsorb) with the polar silica gel and will move down the column slowly.
-
Non-Polar Impurities: Less polar impurities will have a weaker interaction with the silica gel and a higher affinity for the mobile phase, causing them to travel down the column more quickly.
-
Target Compound: this compound, being of intermediate polarity, will elute at a rate between the non-polar and highly polar impurities, allowing for its effective isolation.
-
The following diagram illustrates this separation principle.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 142851-03-4 [chemicalbook.com]
- 3. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 4. microbenotes.com [microbenotes.com]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. file.leyan.com [file.leyan.com]
- 7. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. Khan Academy [khanacademy.org]
- 10. chromtech.com [chromtech.com]
- 11. What are the different phases of column chromatography? | AAT Bioquest [aatbio.com]
Application Notes & Protocols: The Strategic Use of Ethyl N-Boc-piperidine-4-carboxylate in Modern Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and Its Synthetic Enablement
The piperidine ring is a cornerstone structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a versatile scaffold for three-dimensional diversification. Ethyl N-Boc-piperidine-4-carboxylate is a particularly valuable building block for drug discovery programs. The presence of the tert-Butyloxycarbonyl (Boc) protecting group on the nitrogen and an ethyl ester at the 4-position provides orthogonal handles for synthetic manipulation, enabling precise and strategic modifications.
This guide delves into the application of this compound as a key substrate in palladium-catalyzed cross-coupling reactions. These reactions represent one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] We will move beyond simple procedural lists to explore the underlying principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols for its use in α-arylation, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.
The Dual Role of the N-Boc and C4-Ester Groups
The predictable reactivity of this compound in cross-coupling reactions is largely governed by its two key functional groups.
-
The N-Boc Group: The Boc protecting group is not merely a passive spectator. Its electron-withdrawing nature increases the acidity of the adjacent C-H bonds at the C2 and C6 positions. This electronic effect is crucial for facilitating deprotonation, a key step in forming the nucleophilic species required for α-arylation reactions.[3] Furthermore, the steric bulk of the Boc group can influence the stereochemical outcome of reactions on substituted piperidine rings.
-
The C4-Ethyl Carboxylate Group: This ester functionality serves as a stable, electron-withdrawing group that can influence the overall electronic character of the piperidine ring. It is generally robust under many cross-coupling conditions and can be hydrolyzed or converted to other functional groups in later synthetic steps, adding another layer of strategic flexibility.
Palladium-Catalyzed α-Arylation: Direct C-H Functionalization
One of the most powerful applications for this substrate is the direct formation of a C-C bond at the α-position (C2/C6) of the piperidine ring. This transformation allows for the direct coupling of the piperidine core with a variety of aryl and heteroaryl halides.
Principle and Mechanistic Insight
The reaction proceeds via the palladium-catalyzed coupling of an in situ generated ester enolate with an aryl halide. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination to the enolate and subsequent reductive elimination to form the α-arylated product and regenerate the active catalyst.[4]
The choice of a strong, non-nucleophilic base is critical to selectively deprotonate the α-carbon without competing side reactions like ester hydrolysis. Similarly, the selection of a bulky, electron-rich phosphine ligand is paramount; these ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the crucial, often rate-limiting, reductive elimination step.[5]
Workflow for α-Arylation
Caption: General workflow for the α-arylation of this compound.
Detailed Protocol: α-Arylation with an Aryl Bromide
This protocol is a representative example for the synthesis of 4-carboxy-4-pyridylpiperidines and can be adapted for various aryl and heteroaryl halides.[5]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., a bulky, electron-rich o-biphenyl phosphine, 4 mol%), this compound (1.0 equiv.), and the aryl bromide (1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the substrate) via syringe.
-
Base Addition: Add a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv., as a 1 M solution in THF), dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired α-arylated product.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst; generally air-stable and reliable. |
| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, P(t-Bu)₃) | Essential for promoting oxidative addition and reductive elimination. |
| Base | LiHMDS, NaHMDS, K₃PO₄ | Strong, non-nucleophilic bases required to generate the ester enolate. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the enolate. |
| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the aryl halide and the catalyst system. |
Table 1: Key Parameters for Optimizing Palladium-Catalyzed α-Arylation Reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Piperidine Structures
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[6] In the context of our substrate, this typically involves coupling a halogenated piperidine derivative with an arylboronic acid or, conversely, a piperidine-boronic acid derivative with an aryl halide.
Principle and Mechanistic Insight
The reaction follows a well-established catalytic cycle involving a palladium(0) species.[6][7] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling of a Halogenated Piperidine
This protocol assumes the starting material is a bromo- or iodo-substituted derivative of the piperidine scaffold.
-
Reaction Setup: In a flask, combine the halogenated piperidine derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a deoxygenated mixture of solvents, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Purge the flask with argon, seal, and heat the mixture to 80-100 °C for 6-24 hours, with stirring.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a classic, effective catalyst. Ligand systems like SPhos can improve efficiency for challenging substrates.[9] |
| Organoboron Reagent | Arylboronic acids or esters | Generally stable, commercially available, and have low toxicity.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation; choice can significantly impact yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are common and effective for many Suzuki couplings.[9] |
Table 2: Key Parameters for Optimizing Suzuki-Miyaura Coupling Reactions.
Buchwald-Hartwig Amination: Direct N-Arylation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[1][10] For this compound, this reaction is typically performed after the removal of the Boc group to liberate the secondary amine, which can then be coupled with a wide range of aryl halides or triflates.
Principle and Mechanistic Insight
Similar to other palladium-catalyzed cross-couplings, the cycle involves oxidative addition of Pd(0) to the aryl halide. The resulting Pd(II) complex coordinates the amine. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex. The final reductive elimination step forms the N-arylated product and regenerates the Pd(0) catalyst.[11][12] The development of specialized, sterically hindered phosphine ligands (often called "Buchwald ligands") has been crucial to the reaction's broad applicability and success.[1]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig C-N cross-coupling reaction.
Protocol: Two-Step N-Arylation (Deprotection and Coupling)
Step A: N-Boc Deprotection
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl in dioxane), at 0 °C to room temperature.
-
Stir for 1-4 hours until TLC/LC-MS analysis confirms the complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step after neutralization or isolation.
Step B: Buchwald-Hartwig Amination
-
Reaction Setup: To a Schlenk flask under argon, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate Buchwald ligand (e.g., RuPhos, XPhos), the aryl halide (1.0 equiv.), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv.).
-
Amine Addition: Add the deprotected piperidine derivative (1.2 equiv.) and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture (typically 80-110 °C) for 4-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, dry the organic phase, and purify by column chromatography.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts | Precatalysts offer convenience and high activity, simplifying reaction setup. |
| Ligand | Buchwald ligands (e.g., RuPhos, XPhos, BrettPhos) | Critical for catalyst stability and efficiency, especially with less reactive aryl chlorides.[11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Choice of base is crucial and depends on the substrate's functional group tolerance. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are standard. |
Table 3: Key Parameters for Optimizing Buchwald-Hartwig Amination.
Conclusion
This compound stands out as a highly adaptable and strategic building block for modern synthetic chemistry. Its well-defined reactivity, governed by the interplay of the N-Boc and C4-ester functionalities, allows for its predictable and efficient incorporation into complex molecules via a range of powerful cross-coupling reactions. The protocols and principles outlined in this guide demonstrate its utility in creating α-arylated, N-arylated, and biaryl piperidine structures, which are central to the discovery and development of new therapeutic agents. By understanding the mechanistic underpinnings and the critical role of each reaction component, researchers can fully leverage this substrate to accelerate their synthetic programs.
References
- Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
- Hussain, N., Kim, B.-S., & Walsh, P. J. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Chemistry – A European Journal, 21(31), 11010-11013.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 20.
- Scolaro, C., et al. (2021). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics, 40(14), 2326–2336.
- Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
- Li, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
- Chemistry LibreTexts. (2021). Sonogashira Coupling.
- Palio, L., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
- Shaw, M. H., et al. (2016). A Strain-Release Strategy for the Functionalization of Piperidines. Angewandte Chemie International Edition, 55(43), 13645-13648.
- Oberholzer, M., & Frech, C. M. (2013). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (79), e51444.
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Reddy, T. S., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 64(23), 16996–17043.
- Alacid, E., & Nájera, C. (2007). Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. Organic Letters, 9(2), 275-278.
- Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Hammarström, L. G. J., et al. (2002). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses, 79, 200.
- Vereshchagin, A. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate.
- Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(14), 2265–2268.
- Gessner, V. H., et al. (2008). Copper Cyanide-Catalyzed Palladium Coupling of N-tert-Butoxycarbonyl-Protected α-Lithio Amines with Aryl Iodides or Vinyl Iodides. The Journal of Organic Chemistry, 73(18), 7367–7370.
- Coldham, I., & Worthington, J. (2012). New Routes to α-Arylated N-Boc Heterocycles. University of Sheffield.
- Korkmaz, A., & Çetinkaya, B. (2021). Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
- Janecka, A., et al. (2021). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 26(11), 3290.
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172.
- CABB Group. (2021). Suzuki Coupling.
- Campos, K. R., et al. (2007). Synthesis of 4-Carboxy-4-pyridylpiperidines Through Palladium-Catalyzed α-Arylation of Esters. Tetrahedron Letters, 48(7), 1191-1194.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound.
- ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling.
- Kumar, A., et al. (2013). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Tetrahedron Letters, 54(31), 4117-4120.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. cabb-chemicals.com [cabb-chemicals.com]
- 3. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
experimental procedure for N-alkylation of Ethyl N-Boc-piperidine-4-carboxylate
Application Note & Protocol
Topic: A Guide to the Synthesis of N-Alkyl Piperidine-4-Carboxylates from Ethyl N-Boc-piperidine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The N-alkylated piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a versatile and commercially available starting material for accessing these valuable compounds. However, its direct N-alkylation is precluded by the presence of the tert-butyloxycarbonyl (Boc) protecting group. This application note provides a comprehensive, field-proven guide for the efficient synthesis of N-alkylated piperidine derivatives through a robust two-step sequence: (1) acidic deprotection of the Boc group, followed by (2) N-alkylation of the resulting secondary amine via reductive amination. We delve into the rationale behind methodological choices, offering detailed, step-by-step protocols and a comparative analysis of alternative strategies to ensure trustworthy and reproducible outcomes.
Introduction: The Strategic Importance of N-Alkylated Piperidines
Piperidine derivatives are integral components in the design of pharmaceuticals, influencing properties such as potency, selectivity, solubility, and metabolic stability.[1] The functionalization of the piperidine nitrogen is a primary strategy for modulating these pharmacological parameters. The N-alkylation of ethyl piperidine-4-carboxylate, in particular, yields key intermediates for a wide range of drug candidates, including ligands for G-protein coupled receptors (GPCRs) like dopamine and opioid receptors.[2]
The synthetic challenge begins with the choice of starting material. This compound is an ideal precursor due to its stability and handleability. The Boc group effectively masks the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions. Consequently, a deliberate deprotection step is the mandatory gateway to any N-alkylation chemistry.
Following deprotection, two principal pathways for N-alkylation emerge:
-
Direct Alkylation: A classic SN2 reaction with an alkyl halide. While straightforward, this method is often plagued by poor selectivity, leading to the formation of undesired quaternary ammonium salts due to the product amine being more nucleophilic than the starting amine.[3][4][5]
-
Reductive Amination: A highly reliable and widely adopted method that involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1][6] This approach offers superior control and selectivity, effectively preventing the over-alkylation issue.[1][7]
This guide will focus on the superior reductive amination pathway, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent of choice due to its remarkable selectivity and safety profile.[8][9]
Overall Synthetic Workflow
The conversion of this compound to its N-alkylated derivative is a two-part process. First, the Boc protecting group is cleaved under acidic conditions to yield the secondary amine salt. Second, this amine is subjected to reductive amination with a suitable carbonyl compound to install the desired alkyl group.
Caption: High-level experimental workflow for N-alkylation.
Part I: Protocol for Boc Group Deprotection
Principle & Mechanistic Insight
The Boc group is reliably cleaved under strong acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the departure of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. This process liberates the free amine, which is protonated by the excess acid to form a stable salt, alongside carbon dioxide. This method is highly effective and typically proceeds to completion at room temperature.[10][11]
Materials & Equipment
-
Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Equipment: Round-bottom flask, magnetic stirrer, stirring bar, ice bath, rotary evaporator.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution).
-
Acid Addition: Cool the solution in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution.
-
Scientist's Note: A large excess of TFA ensures the reaction goes to completion and keeps the resulting amine salt solubilized. The reaction is exothermic, so slow addition at 0 °C is recommended for safety and control.
-
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Isolation of Amine Salt:
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.
-
Add diethyl ether to the resulting oil/residue. This will cause the trifluoroacetate salt of the amine to precipitate as a solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting ethyl piperidine-4-carboxylate trifluoroacetate salt is typically used directly in the next step without further purification.
-
Part II: Protocol for N-Alkylation via Reductive Amination
Principle & Mechanistic Insight
Reductive amination is a cornerstone reaction for C-N bond formation.[12] It proceeds via the initial formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone. This electrophilic iminium ion is then rapidly and selectively reduced by a mild hydride source.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reagent for this transformation. The steric bulk and electron-withdrawing acetate groups render it less reactive than sodium borohydride, making it incapable of reducing the starting aldehyde or ketone.[13] It selectively targets the more electrophilic iminium ion, ensuring a clean, high-yielding reaction with minimal side products.[8][9]
Caption: Mechanism of Reductive Amination.
Materials & Equipment
-
Reagents: Ethyl piperidine-4-carboxylate salt (from Part I), Aldehyde or Ketone (e.g., Benzaldehyde), Sodium triacetoxyborohydride (NaBH(OAc)₃), Anhydrous DCM or 1,2-Dichloroethane (DCE), Saturated aqueous NaHCO₃ solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, stirring bar, nitrogen/argon inlet, equipment for column chromatography.
Step-by-Step Protocol (Example: N-Benzylation)
-
Reaction Setup: To a stirred solution of ethyl piperidine-4-carboxylate trifluoroacetate (1.0 eq.) in anhydrous DCM, add the aldehyde (e.g., Benzaldehyde, 1.1 eq.).
-
Scientist's Note: If starting with the amine salt, add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq.) to liberate the free amine in situ before adding other reagents. If you start with the isolated free base, this is not necessary.
-
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes.
-
Scientist's Note: NaBH(OAc)₃ can react with atmospheric moisture. It should be added portion-wise to control any potential effervescence. The reaction is typically run under an inert atmosphere (N₂ or Ar).
-
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor progress via TLC or LC-MS.
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data & Comparative Analysis
Table of Reaction Parameters
The reductive amination protocol is versatile and can be applied to a wide range of carbonyl compounds.
| Carbonyl Substrate | Equiv. Carbonyl | Equiv. NaBH(OAc)₃ | Typical Solvent | Approx. Time (h) | Expected Yield |
| Benzaldehyde | 1.1 | 1.5 | DCM / DCE | 12 - 16 | High |
| Aliphatic Aldehydes | 1.1 | 1.5 | DCM / DCE | 8 - 12 | High |
| Acetone | 1.5 | 1.5 | DCE | 16 - 24 | Moderate-High |
| Cyclohexanone | 1.2 | 1.5 | DCE + AcOH (cat.) | 16 - 24 | Moderate-High |
Methodological Comparison: Reductive Amination vs. Direct Alkylation
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halide |
| Principle | Iminium ion formation followed by in situ reduction. | SN2 nucleophilic substitution. |
| Selectivity | Excellent. No over-alkylation to quaternary salts. | Poor to Moderate. Prone to over-alkylation.[4][5][14] |
| Substrate Scope | Broad. Works with a vast range of aldehydes and ketones. | Generally limited to reactive alkyl halides (e.g., iodides, bromides, benzylics). |
| Key Reagents | Aldehyde/Ketone, NaBH(OAc)₃. | Alkyl Halide, Base (K₂CO₃, Et₃N).[15] |
| Common Issues | Requires anhydrous conditions. NaBH(OAc)₃ is moisture-sensitive.[9][16] | Formation of product mixtures, difficult purifications. |
| Verdict | Highly Recommended. The method of choice for controlled and high-yielding N-alkylation. | Use with caution, primarily when reductive amination is not feasible. |
Safety & Handling
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethane (DCM) / Dichloroethane (DCE): Volatile and suspected carcinogens. All operations should be conducted in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Water-reactive. Reacts with water to release flammable hydrogen gas. Store in a desiccator and handle under an inert atmosphere.
-
Alkyl Halides & Aldehydes: Many are irritants, lachrymators, or toxic. Consult the specific Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The N-alkylation of ethyl piperidine-4-carboxylate is a fundamental transformation for building complex molecules in drug discovery. The two-step sequence involving acidic Boc-deprotection followed by reductive amination with sodium triacetoxyborohydride represents the most robust, selective, and high-yielding strategy. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and reproducibly synthesize a diverse library of N-alkylated piperidine derivatives, accelerating the development of novel therapeutic agents.
References
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- BenchChem. (2025).
- Wilhelmsen, C. A. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines.
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
- BenchChem. (2025).
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- National Center for Biotechnology Information. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central.
- ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- BenchChem. (2025).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (2025).
- ResearchGate. (2025).
- Wikipedia. (n.d.). Amine alkylation.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2015). 20.05.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
- ChemBK. (2024). Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.
- ResearchGate. (2017).
- BenchChem. (2025).
- Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- ResearchGate. (2025).
- ODU Digital Commons. (n.d.).
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl.
- ResearchGate. (2018).
- National Center for Biotechnology Information. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Enzymatic Reactions Involving Ethyl N-Boc-piperidine-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Biocatalysis on Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its derivatives, such as Ethyl N-Boc-piperidine-4-carboxylate, are invaluable chiral building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, allowing for selective chemical transformations at other positions.[3]
Traditionally, modifications of such intermediates rely on classical organic chemistry, which can involve harsh reaction conditions, stoichiometric reagents, and complex purification procedures. Biocatalysis, the use of enzymes to perform chemical transformations, presents a powerful alternative, offering high selectivity, mild reaction conditions, and a greener chemical footprint.[4]
This guide provides detailed application notes and protocols for key enzymatic reactions involving this compound and related derivatives. We will delve into the causality behind experimental choices, providing not just a method, but a strategic framework for implementation in a research and development setting. The primary focus will be on the enzymatic hydrolysis of the ethyl ester, a crucial step for unmasking a carboxylic acid handle for further functionalization. Additionally, we will explore other potent enzymatic transformations, including stereoselective ketone reduction and amination, to highlight the versatility of biocatalysis in manipulating the piperidine core.
Part 1: Enzymatic Hydrolysis of this compound
The conversion of this compound to its corresponding carboxylic acid, N-Boc-piperidine-4-carboxylic acid, is a fundamental transformation. Enzymatic hydrolysis offers a highly chemoselective alternative to chemical saponification, which can sometimes lead to side reactions or require stringent pH control. Lipases, particularly Lipase B from Candida antarctica (CALB), are exceptionally effective for this purpose due to their broad substrate scope, high stability in organic co-solvents, and commercial availability in immobilized forms like Novozym® 435.[5][6]
Causality of Experimental Design
-
Enzyme Selection (CALB): CALB is renowned for its ability to hydrolyze a wide variety of esters, including sterically hindered ones.[5] Its active site is situated at the end of a short, funnel-like tunnel, which can accommodate the bulky N-Boc-piperidine moiety. Immobilized CALB (e.g., Novozym® 435) is preferred as it dramatically simplifies downstream processing—the enzyme can be recovered by simple filtration and reused, enhancing process economy.[6]
-
Solvent System: While hydrolysis reactions require water, the organic substrate has limited aqueous solubility. A biphasic system or a water-miscible organic co-solvent is therefore necessary. A phosphate buffer maintains the optimal pH for enzyme activity (typically pH 7-8), while a co-solvent like tert-butanol or acetonitrile helps to solubilize the substrate.[7][8] The choice of co-solvent can also influence enzyme activity and stability.[4]
-
pH Control: Lipase activity is highly pH-dependent. The catalytic triad (Ser-His-Asp) in the active site requires a specific protonation state to function. A pH of 7.0-8.0 is generally optimal for the hydrolytic activity of CALB.[1] Using a buffer is crucial to prevent pH drops as the carboxylic acid product is formed, which could otherwise inhibit or denature the enzyme.
-
Temperature: Enzymatic reactions have an optimal temperature. For CALB, activity is typically high between 30-50°C.[1] Higher temperatures can increase reaction rates but may lead to enzyme denaturation over time. A moderate temperature, such as 40°C, often provides a good balance between reaction speed and enzyme stability.
Experimental Workflow: Hydrolysis
The following diagram outlines the general workflow for the enzymatic hydrolysis of this compound.
Caption: General workflow for CALB-catalyzed hydrolysis.
Detailed Protocol: Hydrolysis of this compound
Materials:
-
This compound (Substrate)
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Potassium Phosphate Buffer (0.1 M, pH 7.5)
-
2-Methyl-2-butanol (t-Amyl alcohol) or Acetonitrile (Co-solvent)
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), 1 M
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq, e.g., 1 g, 3.89 mmol) in the chosen co-solvent (e.g., 10 mL of 2-Methyl-2-butanol).
-
Add potassium phosphate buffer (10 mL, 0.1 M, pH 7.5). The reaction is typically run in a biphasic system or with a sufficient amount of co-solvent to ensure substrate solubility.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) with vigorous stirring.
-
Initiation: Add immobilized CALB (Novozym® 435) to the mixture. A typical enzyme loading is 10-50 mg per 100 mg of substrate.[7]
-
Monitoring: Allow the reaction to proceed with stirring. Monitor the conversion of the starting material to the carboxylic acid product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a mobile phase like Hexane:Ethyl Acetate (1:1). The carboxylic acid product will have a lower Rf value than the starting ester. Visualize with potassium permanganate stain.
-
HPLC: Use a C18 reverse-phase column. A suitable mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The more polar acid product will elute earlier than the ester.[9]
-
-
Work-up: Once the reaction has reached the desired conversion (or completion), stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with the co-solvent and water, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel. If a co-solvent like acetonitrile was used, it may need to be removed under reduced pressure first.
-
Product Isolation: Acidify the aqueous layer to pH 2-3 by the dropwise addition of 1 M HCl. This protonates the carboxylate product, making it soluble in organic solvents.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a solid.[10]
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale / Comment |
| Enzyme | Immobilized CALB | High activity, stability, and ease of reuse. |
| Substrate Conc. | 10-100 g/L | Higher concentrations can lead to inhibition. |
| Enzyme Loading | 10-50% (w/w, sub) | Higher loading increases rate but also cost. |
| Solvent System | Buffer/Organic Co-solvent | Improves substrate solubility. |
| pH | 7.0 - 8.0 | Optimal for CALB hydrolytic activity. |
| Temperature | 30 - 50 °C | Balances reaction rate and enzyme stability. |
| Agitation | 200 - 500 rpm | Ensures good mixing in biphasic systems. |
Part 2: Other Key Enzymatic Transformations on N-Boc-Piperidine Scaffolds
The versatility of biocatalysis extends beyond simple hydrolysis. Ketoreductases (KREDs) and transaminases (TAs) are powerful enzyme classes for introducing new chiral centers with high stereoselectivity, a critical task in pharmaceutical synthesis.
A. Asymmetric Reduction of N-Boc-3-piperidone via Ketoreductase (KRED)
The synthesis of enantiomerically pure (S)-N-Boc-3-hydroxypiperidine is a key step in the production of the API ibrutinib.[11] Ketoreductases offer a direct and highly selective method for reducing the prochiral ketone N-Boc-3-piperidone.
Causality & Workflow:
-
Enzyme System: KREDs catalyze the reduction of ketones to alcohols. This reaction requires a hydride donor, typically the cofactor NADPH or NADH.
-
Cofactor Regeneration: Because cofactors are expensive, an in situ regeneration system is essential for a cost-effective process. A common system pairs the KRED with a glucose dehydrogenase (GDH), which oxidizes inexpensive glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH.[12]
-
Workflow: The substrate (N-Boc-3-piperidone), KRED, GDH, a catalytic amount of the cofactor (NADP⁺), and an excess of glucose are combined in a buffer. The reaction is monitored for the disappearance of the ketone and the appearance of the alcohol product.
Caption: KRED reduction coupled with GDH cofactor regeneration.
Protocol: Asymmetric Reduction of N-Boc-3-piperidone
-
Reaction Mixture: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 6.5-7.5).[12]
-
Add D-glucose (e.g., 1.1 eq relative to substrate).
-
Add NADP⁺ (e.g., 0.1-0.2 g/L).[12]
-
Add the ketoreductase (as a lyophilized powder or cell-free extract) and glucose dehydrogenase.
-
Substrate Addition: Add N-Boc-3-piperidone (e.g., 100 g/L). It can be added directly or as a solution in a water-miscible co-solvent like isopropanol.[13]
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30-35°C) with stirring.[12] Control the pH with the addition of a base (e.g., NaOH) as gluconic acid is formed.
-
Monitoring & Work-up: Monitor the reaction by HPLC or GC. Upon completion, the product can be extracted with an organic solvent like ethyl acetate.
B. Asymmetric Amination of N-Boc-3-piperidone via Transaminase (TA)
Chiral 3-aminopiperidines are vital intermediates for dipeptidyl peptidase IV (DPP-IV) inhibitors. Transaminases can directly convert a ketone to a chiral amine in a single step with high enantioselectivity.
Causality & Workflow:
-
Enzyme System: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that transfer an amino group from an amine donor to a ketone acceptor.[14]
-
Equilibrium Shift: The reaction is reversible. To drive it towards product formation, a large excess of an inexpensive amine donor, such as isopropylamine (IPA), is used. The co-product of IPA deamination is acetone, which can be removed to further shift the equilibrium.[15]
-
Workflow: The ketone substrate, a suitable (R)- or (S)-selective transaminase, the cofactor PLP, and the amine donor (IPA) are combined in a buffer. The reaction is incubated until completion.
Caption: Transaminase-mediated asymmetric amination.
Protocol: Asymmetric Amination of N-Boc-3-piperidone
-
Reaction Mixture: In a buffer (e.g., 100 mM triethanolamine, pH 8.0-9.0), add the transaminase (as whole cells or cell-free extract).
-
Add pyridoxal-5'-phosphate (PLP, e.g., 1-2 mM).[16]
-
Add the amine donor, isopropylamine (e.g., 0.5 - 1.0 M).[16]
-
Substrate Addition: Add N-Boc-3-piperidone (e.g., 50-150 g/L), often dissolved in a co-solvent like DMSO to aid solubility.[15]
-
Reaction: Incubate at the optimal temperature for the chosen transaminase (e.g., 30-45°C) with stirring.
-
Monitoring & Work-up: Monitor by HPLC or GC. After completion, work-up typically involves extraction with an organic solvent.
References
- Ryan, J., Siauciulis, M., Gomm, A., Macia, B., O'Reilly, E. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. J. Am. Chem. Soc., 138, 15798–15800. [Link]
- Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
- Google Patents. (2020). Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method. CN110724675B.
- Arch Pharm (Weinheim). (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Arch Pharm (Weinheim), 337(8), 453-6. [Link]
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(19), 38-45. [Link]
- ResearchGate. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase. [Link]
- MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- Catalysis Science & Technology. (2019). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Catalysis Science & Technology, 9(1), 123-128. [Link]
- Royal Society of Chemistry. (2020). The identification and application of a robust ω-transaminase with high tolerance towards substrates and isopropylamine from a directed soil metagenome. Catalysis Science & Technology, 10(18), 6177-6185. [Link]
- ResearchGate. (2020).
- PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 733-747. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. [Link]
- PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 935-940. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. eIJPPR, 10(3), 77-91. [Link]
- MDPI. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 18(5), 1023. [Link]
- Phenomenex.
- MDPI. (2019).
- ResearchGate. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. [Link]
- MDPI. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones.
- ResearchGate. (2011). Hydrolysis of l-(±)
- SciELO. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Brazilian Archives of Biology and Technology, 49(1), 1-10. [Link]
- iChemical.
- MDPI. (2021). Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification.
- ResearchGate. (2002).
- PMC. (2013). From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases.
Sources
- 1. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The identification and application of a robust ω-transaminase with high tolerance towards substrates and isopropylamine from a directed soil metagenome - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl N-Boc-piperidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl N-Boc-piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction
This compound is a crucial building block in medicinal chemistry, widely used in the synthesis of various pharmaceutical agents.[1][2] The reaction, a nucleophilic acyl substitution, involves the protection of the secondary amine of ethyl isonipecotate with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).[3][4][5] While seemingly straightforward, this reaction is prone to several issues that can affect yield and purity. This guide provides a comprehensive overview of the reaction, common pitfalls, and strategies for optimization.
Reaction Overview
The fundamental transformation is the reaction of ethyl piperidine-4-carboxylate (ethyl isonipecotate) with di-tert-butyl dicarbonate (Boc)₂O. The lone pair of the secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[3][4] This process is often facilitated by a base to neutralize the acidic byproduct generated during the reaction.[3][6]
Caption: General reaction scheme for N-Boc protection.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What is the optimal stoichiometry for the reactants?
A1: It is standard practice to use a slight excess of di-tert-butyl dicarbonate, typically in the range of 1.1 to 1.3 equivalents relative to the ethyl isonipecotate.[6] This ensures the complete consumption of the starting amine, which can sometimes be challenging to separate from the final product due to similar polarities.
Q2: How do I choose the appropriate solvent and base?
A2: The choice of solvent is primarily dictated by the solubility of the starting materials. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices due to their inert nature and ability to dissolve both the amine and Boc anhydride.[4][6] For the base, triethylamine (TEA) is a common and effective choice for scavenging the liberated proton.[1][4] An overview of common conditions is provided in the table below.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for reactants, relatively low boiling points for easy removal. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIEA) | Scavenges the proton from the protonated amine, driving the reaction to completion.[3] |
| (Boc)₂O | 1.1 - 1.3 equivalents | Ensures complete conversion of the starting amine.[6] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[1] |
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[6] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (ethyl isonipecotate) and the product (this compound). The product, being less polar due to the Boc group, will have a higher Rf value.
Q4: What are the primary byproducts and how can they be removed?
A4: The main byproducts are tert-butanol and carbon dioxide, which are formed from the breakdown of the tert-butyl carbonate leaving group.[3] Unreacted Boc anhydride and the triethylammonium salt are also present. A typical aqueous workup is effective for removal. Washing the organic layer with a mild acidic solution (e.g., 1M HCl or potassium bisulfate solution) will remove the base and any remaining starting amine.[1] A subsequent wash with brine helps to remove water from the organic layer.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues that can lead to low yields or impure products.
Caption: A workflow for troubleshooting common synthesis issues.
Issue 1: Incomplete Reaction
Symptom: TLC analysis shows a significant amount of the starting ethyl isonipecotate remaining even after prolonged reaction times.
Possible Causes & Solutions:
-
Insufficient (Boc)₂O: The Boc anhydride may have degraded due to improper storage or the presence of moisture.
-
Action: Add an additional 0.1-0.2 equivalents of (Boc)₂O and continue to monitor the reaction by TLC. For future reactions, use fresh, high-quality Boc anhydride.[6]
-
-
Inadequate Base: The reaction can be inhibited if the mixture becomes acidic.
-
Action: Ensure at least one equivalent of base is used. If the starting material is a salt (e.g., hydrochloride), an additional equivalent of base is required.
-
-
Low Reaction Temperature: While starting at 0 °C is recommended to control the initial exotherm, the reaction may proceed slowly at this temperature.
-
Action: Allow the reaction to warm to room temperature and stir overnight.[1]
-
Issue 2: Formation of a White Precipitate During Reaction
Symptom: A white solid forms in the reaction vessel.
Possible Cause & Solution:
-
Formation of Triethylammonium Salt: The reaction between triethylamine and the acidic byproduct generates triethylammonium carbonate, which may precipitate out of solution, especially in less polar solvents.
-
Action: This is a normal observation and does not typically hinder the reaction. The salt will be removed during the aqueous workup.
-
Issue 3: Product is an Oil and Difficult to Purify
Symptom: After workup and solvent removal, the product is a viscous oil that is difficult to handle and may contain impurities.
Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of high-boiling point solvents can make the product appear oily.
-
Action: Dry the product under high vacuum for an extended period.
-
-
Impurities: The presence of unreacted starting material or byproducts can prevent the product from solidifying.
-
Action: If the product is not of sufficient purity after workup, purification by column chromatography on silica gel is recommended.[7] A gradient elution with ethyl acetate in hexanes is typically effective.
-
Issue 4: Low Isolated Yield After Workup
Symptom: The final mass of the isolated product is significantly lower than the theoretical yield.
Possible Causes & Solutions:
-
Loss During Aqueous Workup: The product may have some solubility in the aqueous phase, leading to losses during extraction.
-
Action: Perform multiple extractions (e.g., 3x) with the organic solvent to ensure complete recovery of the product. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can also improve yield.
-
-
Product Degradation: Although the Boc group is generally stable, prolonged exposure to strongly acidic or basic conditions during workup should be avoided.
Experimental Protocol: A Validated Method
This protocol provides a reliable, step-by-step methodology for the synthesis of this compound.
Materials:
-
Ethyl piperidine-4-carboxylate (ethyl isonipecotate)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Potassium bisulfate (KHSO₄) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-4-carboxylate (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq.) in DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M KHSO₄ solution (2x), water (1x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless to pale yellow oil.[1][2]
References
- Vertex AI Search. Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.
- ChemicalBook. This compound | 142851-03-4.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Benchchem. The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
- Guidechem. What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid? - FAQ.
- ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis.
- Benchchem. Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Ningbo Inno Pharmchem. This compound | Premium Quality Manufacturer at Competitive Prices.
- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Benchchem. Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
- ChemicalBook. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
Sources
- 1. This compound | 142851-03-4 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
common side reactions in the synthesis of Ethyl N-Boc-piperidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl N-Boc-piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction in medicinal chemistry, providing a key building block for a multitude of pharmaceutical compounds. The most common route involves the protection of the secondary amine of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. While seemingly straightforward, this reaction is not without its potential pitfalls. This guide will illuminate the path to a high-yielding and pure product by addressing common side reactions and offering practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is incomplete, and I still see starting material (ethyl piperidine-4-carboxylate) by TLC/LC-MS. What are the likely causes?
A1: Incomplete conversion is a common issue and can often be traced back to several factors:
-
Insufficient Reagents: Ensure that at least a slight excess of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) is used. The stoichiometry should be carefully checked.
-
Base Strength and Amount: Triethylamine (TEA) is a common base for this reaction. Use at least 1.1 equivalents to neutralize the carboxylic acid byproduct of the Boc anhydride. If the starting material is a hydrochloride salt, an additional equivalent of base is required.
-
Reaction Time and Temperature: While the reaction is often run at room temperature overnight, some systems may require gentle heating (e.g., 40-50 °C) or extended reaction times to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Choice: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents. Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.
Q2: I've isolated my product, but the yield is lower than expected. Where could I be losing material?
A2: Low yields can be attributed to several factors, including side reactions and work-up procedures:
-
Hydrolysis of the Ethyl Ester: The presence of strong bases or prolonged exposure to aqueous basic conditions during work-up can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid. It is crucial to maintain a non-basic pH during aqueous extraction or to minimize the time the product is in contact with basic solutions.
-
Formation of Byproducts: Several side reactions can consume the starting material and reduce the yield of the desired product. These are discussed in detail below.
-
Purification Losses: this compound is an oil, and some material can be lost during purification steps like column chromatography. Ensure proper technique and solvent selection to minimize these losses.
Q3: I'm observing an unexpected byproduct with a higher molecular weight than my product. What could it be?
A3: A common byproduct in reactions involving piperidine derivatives is the formation of a piperazine-2,5-dione derivative . This can occur through the dimerization of the starting material or the product.
-
Mechanism: Under certain conditions, two molecules of ethyl piperidine-4-carboxylate can react with each other, especially if the reaction temperature is too high or if certain impurities are present that can catalyze this side reaction.
Q4: My final product appears to be contaminated with a greasy, non-polar impurity. What is the likely culprit?
A4: This is often due to residual di-tert-butyl dicarbonate or its byproducts.
-
Troubleshooting:
-
Work-up: A thorough aqueous work-up is essential to remove unreacted Boc anhydride and its byproducts. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove any remaining basic impurities, followed by a wash with brine.
-
Purification: If the impurity persists, column chromatography on silica gel is an effective method for its removal. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.
-
Common Side Reactions and Their Mechanisms
Understanding the potential side reactions is critical for troubleshooting and optimizing the synthesis of this compound.
Hydrolysis of the Ethyl Ester
The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, although basic hydrolysis is more common in this synthesis due to the use of a base like triethylamine.
-
Mechanism: The hydroxide ion (from residual water and base) can act as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of the corresponding carboxylic acid.[1]
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Minimize the reaction time and avoid excessive heating.
-
During work-up, if a basic wash is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture before extraction if possible.
-
Formation of tert-Butyl Carbamate Byproduct
If the reaction is not sufficiently controlled, the Boc anhydride can react with the liberated tert-butoxide to form a tert-butyl carbamate derivative.
-
Mechanism: The tert-butoxide anion, a byproduct of the Boc protection reaction, can act as a nucleophile and attack another molecule of Boc anhydride.
-
Prevention:
-
Slow, controlled addition of the Boc anhydride to the reaction mixture can minimize its local concentration and reduce the likelihood of this side reaction.
-
Maintaining a moderate reaction temperature is also beneficial.
-
Experimental Protocols
Standard Protocol for the Synthesis of this compound
Materials:
-
Ethyl piperidine-4-carboxylate (1 equivalent)
-
Di-tert-butyl dicarbonate (1.2 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of ethyl piperidine-4-carboxylate in anhydrous DCM, add triethylamine and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Chemistry
Reaction Scheme and Common Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Insufficient Boc anhydride or base | Increase equivalents to 1.2-1.5 | Drive reaction to completion |
| Low Yield | Hydrolysis of ethyl ester | Use anhydrous conditions, minimize work-up time | Preserve ester functionality |
| Byproduct Formation | Dimerization of starting material | Control temperature, ensure purity of reagents | Minimize formation of piperazine-2,5-dione |
| Product Impurity | Residual Boc anhydride | Thorough aqueous work-up, column chromatography | High purity final product |
References
- Can amide and ethyl ester resist a N-Boc deprotection?
Sources
Navigating the Synthesis of Piperidine-Based Scaffolds: A Technical Support Guide to Minimizing Byproduct Formation in Reactions of Ethyl N-Boc-piperidine-4-carboxylate
For inquiries, contact:
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl N-Boc-piperidine-4-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and minimize byproduct formation in your synthetic endeavors. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Versatility and Challenges of a Key Building Block
This compound is a cornerstone building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its rigid piperidine core and orthogonal protecting groups (Boc on the nitrogen and an ethyl ester at the 4-position) allow for selective functionalization, making it an invaluable starting material for drug discovery programs targeting CNS disorders, infectious diseases, and oncology.
However, like any reactive chemical entity, its journey through a synthetic sequence is not without potential pitfalls. The presence of multiple reactive sites—the ester, the acidic α-protons, and the Boc-protected nitrogen—can lead to a variety of undesired side reactions, complicating purification and reducing overall yield. This guide is structured to address these challenges head-on, providing practical solutions grounded in mechanistic understanding.
Section 1: Hydrolysis of the Ethyl Ester
The saponification of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often preceding amide coupling reactions. While seemingly straightforward, this step can be prone to incomplete conversion or degradation.
Frequently Asked Questions (FAQs): Ester Hydrolysis
Q1: My hydrolysis of this compound is incomplete, even with extended reaction times. What could be the issue?
A1: Incomplete hydrolysis is a common issue and can often be attributed to several factors:
-
Insufficient Base: A stoichiometric amount of base (e.g., lithium hydroxide, sodium hydroxide) is the minimum requirement. For hindered esters or less reactive systems, using an excess of the base (typically 1.5 to 3 equivalents) is recommended to drive the reaction to completion.
-
Solvent System: The choice of solvent is critical for ensuring the solubility of both the starting material and the hydroxide salt. A mixture of THF, methanol, and water is a robust system that facilitates miscibility and enhances the reaction rate.[1]
-
Temperature: While many hydrolyses proceed efficiently at room temperature, gentle heating (e.g., 40-50 °C) can significantly accelerate the reaction without compromising the integrity of the Boc-protecting group.
Troubleshooting Tip: If you observe a significant amount of starting material after 2-3 hours at room temperature, consider adding an additional equivalent of base and gently warming the reaction mixture. Monitor the progress by TLC or LC-MS.
Q2: I'm observing a byproduct with a lower molecular weight than my desired carboxylic acid. What is it likely to be?
A2: The most probable byproduct with a lower molecular weight is the de-Boc'd piperidine-4-carboxylic acid. This occurs if the reaction conditions are too harsh, leading to the cleavage of the acid-labile Boc-protecting group.
-
Causality: Prolonged exposure to even mildy acidic conditions during workup, or localized "hot spots" if a strong acid is added too quickly to neutralize the excess base, can lead to Boc-deprotection.
Mitigation Strategies:
-
Careful Neutralization: During the acidic workup, add the acid (e.g., 1N HCl) slowly at 0 °C with vigorous stirring to maintain a controlled pH.
-
Avoid Strong Acids: If your target molecule is particularly acid-sensitive, consider using a milder acid for neutralization, such as saturated ammonium chloride or a citric acid solution.
Visualizing the Hydrolysis Workflow
Caption: Workflow for the hydrolysis of this compound.
Section 2: α-Alkylation Reactions
Alkylation at the α-position of the ester is a powerful C-C bond-forming reaction. However, it is often plagued by issues of over-alkylation and poor selectivity.
Frequently Asked Questions (FAQs): α-Alkylation
Q1: I am observing a significant amount of di-alkylated byproduct in my α-alkylation reaction. How can I improve mono-alkylation selectivity?
A1: The formation of a di-alkylated product arises from the deprotonation of the mono-alkylated product, which then reacts with another equivalent of the alkylating agent. To favor mono-alkylation, consider the following:
-
Base Selection: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to ensure rapid and complete enolate formation. This minimizes the concentration of the starting ester in the presence of the enolate, reducing the chance of proton exchange.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure full conversion to the enolate. The alkylating agent should be used in a stoichiometric amount or a slight deficit (0.95-1.0 equivalents).
-
Temperature Control: Form the enolate at a low temperature (typically -78 °C) to prevent side reactions. The alkylating agent should also be added at this low temperature.
-
Slow Addition: Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile, which favors mono-alkylation.
Q2: My alkylation reaction is giving a low yield, and I'm recovering a lot of starting material. What is going wrong?
A2: Low yields in α-alkylation reactions can stem from several factors:
-
Inefficient Enolate Formation: If the base is not strong enough or if there are acidic impurities (like water) in the reaction, the enolate will not be formed quantitatively. Ensure your solvent is anhydrous and the base is of high quality.
-
Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent follows the order I > Br > Cl. If you are using an alkyl chloride and the reaction is sluggish, consider switching to the corresponding bromide or iodide.
-
Proton Exchange: If the pKa of the mono-alkylated product is similar to or lower than that of the starting material, proton exchange can occur, leading to a mixture of products and recovered starting material. Using a strong, bulky base can help mitigate this.
Protocol for Mono-Alkylation
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.
-
Base Formation: Cool the solution to -78 °C and add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at 0 °C, then cool back to -78 °C.
-
Enolate Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Alkylation: Add the alkyl halide (1.0 eq.) dropwise at -78 °C. Stir for 2-4 hours at this temperature.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 3: Reduction of the Ethyl Ester
The reduction of the ethyl ester to the corresponding primary alcohol, N-Boc-piperidine-4-methanol, is a common transformation. The choice of reducing agent is critical to avoid unwanted side reactions.
Frequently Asked Questions (FAQs): Ester Reduction
Q1: I want to reduce the ethyl ester to the alcohol. Which reducing agent should I use, LiAlH₄ or NaBH₄?
A1: While both are hydride-donating reagents, they have significantly different reactivities.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that will readily reduce the ester to the primary alcohol. However, it is non-selective and will also reduce other functional groups such as amides, nitriles, and carboxylic acids. It also reacts violently with protic solvents.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions (e.g., in methanol at room temperature). However, its reactivity can be enhanced by using it in combination with a Lewis acid (e.g., CaCl₂) or by heating in a suitable solvent system. For a selective reduction of the ester in the presence of more reactive functional groups, NaBH₄ with an activating agent can be a good choice.
Q2: I used LiAlH₄ to reduce my ester, but I'm seeing a byproduct corresponding to the loss of the Boc group. Why did this happen?
A2: The workup procedure following a LiAlH₄ reduction typically involves the sequential addition of water and then a base (or acid). If the workup is not carefully controlled, the reaction mixture can become acidic, leading to the cleavage of the Boc group.
Mitigation Strategies:
-
Fieser Workup: A common and reliable method for quenching LiAlH₄ reactions is the Fieser workup. After cooling the reaction to 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure forms granular aluminum salts that are easily filtered off, and it avoids strongly acidic conditions.
Q3: Can I use NaBH₄ to reduce the ester? My attempts so far have been unsuccessful.
A3: Yes, with modifications. Standard NaBH₄ in methanol is generally not effective for ester reduction. However, you can enhance its reactivity:
-
Addition of Lewis Acids: The addition of salts like CaCl₂ or LiCl can activate the ester towards reduction by NaBH₄.
-
Solvent and Temperature: Using a higher boiling solvent like THF or DME and heating the reaction can facilitate the reduction. There are also reports of using NaBH₄ in methanol with catalytic sodium methoxide to achieve this transformation.
Quantitative Data: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Byproducts | Selectivity |
| LiAlH₄ | THF, 0 °C to rt | De-Boc'd alcohol (if workup is acidic) | Low (reduces many functional groups) |
| NaBH₄ | MeOH, rt | Unreactive | High (selective for aldehydes/ketones) |
| NaBH₄ / CaCl₂ | EtOH/THF, reflux | Minimal | Good (reduces esters, less reactive than LiAlH₄) |
Section 4: Amidation Reactions
The conversion of the ethyl ester to an amide is a crucial step in the synthesis of many pharmaceutical candidates. This is typically achieved by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine. Direct conversion from the ester is also possible but can be more challenging.
Frequently Asked Questions (FAQs): Amidation
Q1: I'm performing an amide coupling between N-Boc-piperidine-4-carboxylic acid and a primary amine using a carbodiimide reagent (e.g., EDC), but the yield is low. What can I do to improve it?
A1: Low yields in amide coupling reactions can be due to several factors:
-
Insufficient Activation: Carbodiimides like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the activated species as a more stable active ester, which then reacts more cleanly with the amine.
-
Side Reactions of the Coupling Reagent: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can sometimes react with the amine to form a guanidinium byproduct, consuming your amine and reducing the yield. This can be minimized by ensuring the carboxylic acid is pre-activated with the coupling reagent before adding the amine.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is usually required to neutralize the acid formed during the reaction and to ensure the amine is in its free base form. Ensure you are using at least two equivalents of the base.
Q2: I'm concerned about racemization during the amide coupling of a chiral amine. How can I minimize this?
A2: Racemization can be a significant issue, especially with sensitive substrates.
-
Use of Additives: The use of HOBt or, more effectively, HOAt, is known to suppress racemization during amide bond formation.
-
Coupling Reagent Choice: Some coupling reagents are known to be better than others at preventing racemization. For example, COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is often cited for its low racemization potential.
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize racemization.
Visualizing the Amide Coupling Process
Caption: General workflow for amide bond formation.
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on a deep understanding of the potential side reactions and the strategies to mitigate them. By carefully selecting reagents, controlling reaction conditions, and implementing robust workup procedures, researchers can significantly improve yields, simplify purification, and accelerate their drug discovery efforts. We hope this guide serves as a valuable resource in your laboratory. For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.
References
- Aapptec Peptides. Coupling Reagents. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.[Link]
- Organic Chemistry Academy. Reactions of LiAlH4, NaBH4 and H2/Ni (Recap). [Link]
- Lumen Learning. Reductions using NaBH4, LiAlH4. [Link]
Sources
effect of temperature on Ethyl N-Boc-piperidine-4-carboxylate reactions
Answering the user request based on the refined plan.## Technical Support Center: Temperature Effects on Ethyl N-Boc-piperidine-4-carboxylate Reactions
Welcome to the technical support guide for this compound. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in reactions involving this versatile building block. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why, grounding our protocols in established chemical principles to ensure your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
Section 1: General Stability and Handling
Question: What is the general thermal stability of this compound and how should it be stored?
Answer: this compound is a relatively stable compound at ambient temperatures. However, the tert-butoxycarbonyl (N-Boc) protecting group is known to be thermally labile.[1] Prolonged exposure to high temperatures can lead to the degradation of the molecule, primarily through the loss of the Boc group.
For storage, it is recommended to keep the compound in a cool, dry place. Suppliers often recommend storage temperatures between 0-10°C to ensure long-term stability and prevent degradation.[2] The material is a liquid or a low-melting solid (melting point ~33-37°C), so it may be liquid at room temperature.[3]
Section 2: N-Boc Group Reactions - Deprotection
Question: I want to remove the N-Boc group. Can this be done simply by heating, and what are the typical temperature ranges?
Answer: Yes, thermolytic (thermal) deprotection of the N-Boc group is a well-established method that avoids the use of acids, which can be beneficial if your molecule contains other acid-sensitive functional groups.[4] The process generally involves heating the substrate in a suitable solvent.
The required temperature is highly dependent on the substrate and the solvent used.[5][6]
-
For simple alkyl amines , temperatures can be quite high, often in the range of 150-240°C.[6]
-
Electron-rich systems (like N-Boc anilines) or heteroaromatic systems (like N-Boc imidazoles) can often be deprotected at lower temperatures, sometimes starting around 120°C.[5][6]
The mechanism proceeds through a concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation.[7] Continuous flow reactors are often used for this process as they allow for precise temperature control and short residence times at high temperatures, which can minimize side product formation.[5][7]
Question: My thermal N-Boc deprotection is slow or incomplete. How can I troubleshoot this?
Answer: Incomplete deprotection is a common issue that can often be resolved by systematically adjusting reaction parameters. The stability of the N-Boc group, and thus the ease of its removal, is linked to the electrophilicity of its carbonyl group and the nature of the nitrogen atom it's attached to.[7]
Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete thermal N-Boc deprotection.
Causality Behind the Choices:
-
Increase Temperature: This is the most direct way to increase the reaction rate. However, proceed with caution as excessively high temperatures can lead to degradation.[1]
-
Change Solvent: The choice of solvent can have a dramatic effect. Polar, protic solvents like trifluoroethanol (TFE) and methanol can facilitate the deprotection, often allowing for lower reaction temperatures compared to non-polar solvents like toluene.[5][6]
-
Increase Reaction Time: If working in a batch process, simply extending the reaction time may be sufficient. In a flow reactor, this corresponds to a longer residence time.[5]
Question: I'm observing side products during my reactions at elevated temperatures. What are they and how can I prevent them?
Answer: The primary side reaction at elevated temperatures is the unintended deprotection of the N-Boc group.[1] If your reaction requires heat for another transformation (e.g., an N-alkylation or a coupling reaction), you might inadvertently cleave the protecting group. This can lead to a complex mixture of starting material, desired product, and the deprotected versions of both.
Prevention Strategies:
-
Use the Lowest Possible Temperature: Carefully optimize your primary reaction to run at the minimum temperature required for a reasonable rate.
-
Choose the Right Protecting Group: If high temperatures are unavoidable for a synthetic step, the N-Boc group may not be the ideal choice. Consider more thermally robust protecting groups if this step is performed before the intended deprotection.
-
Control Reaction Time: Minimize the time the reaction is held at a high temperature.
The relationship between temperature and product formation can be visualized as follows:
Caption: Relationship between temperature and reaction outcomes.
Section 3: Reactions at Other Functional Groups
Question: How does temperature affect reactions involving the ethyl ester, such as hydrolysis or reduction?
Answer: Temperature is a key parameter for controlling the rate and selectivity of reactions at the ethyl ester.
-
Ester Hydrolysis (Saponification): This reaction is typically performed with a base (like NaOH or KOH) in a water/alcohol mixture. While often feasible at room temperature, gentle heating (e.g., 40-60°C) can significantly accelerate the conversion to the carboxylic acid. However, excessive heat, especially under strongly basic conditions, can increase the risk of side reactions.
-
Ester Reduction: Reducing the ester to the corresponding alcohol (e.g., with LiAlH₄ or other hydrides) is highly exothermic and requires careful temperature control. These reactions are almost always started at 0°C or even -78°C. Allowing the temperature to rise uncontrollably can lead to side reactions and poses a safety hazard. The N-Boc group is generally stable to hydride reagents at low temperatures.
Question: What are the key temperature considerations for N-alkylation after the Boc group has been removed?
Answer: N-alkylation of the resulting ethyl piperidine-4-carboxylate is a standard Sₙ2 reaction. Temperature plays a crucial role in balancing the reaction rate against potential side reactions.
-
Reaction Rate: Many N-alkylations are run at room temperature or with gentle heating (e.g., 50-70°C) to achieve a practical rate, especially with less reactive alkyl halides.[8] Refluxing in a suitable solvent is also common.[9]
-
Side Reactions: The primary side reaction to control is over-alkylation, leading to the formation of a quaternary ammonium salt. This is less of a concern with secondary amines like piperidines compared to primary amines. However, using a large excess of the alkylating agent and high temperatures can promote this. A common strategy is the slow addition of the alkylating agent to a solution of the amine, ensuring the amine is always in excess.[8] The presence of a non-nucleophilic base (like K₂CO₃ or DIEA) is critical to neutralize the acid formed during the reaction.[8]
Part 2: Data Summary and Protocols
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagents | Typical Solvents | Temperature Range (°C) | Key Considerations & References |
| N-Boc Protection | Boc₂O, Base (e.g., TEA) | DCM, THF | 0 to Room Temp | Exothermic; low temp improves selectivity.[1] |
| Esterification | Acid, EDC, DMAP | DCM | 0 to Room Temp | Low temperature to start, then warm to RT.[10] |
| Ester Hydrolysis | NaOH or KOH | MeOH/H₂O, THF/H₂O | Room Temp to 60°C | Avoid excessive heat to prevent side reactions. |
| N-Alkylation | R-X, Base (e.g., K₂CO₃) | Acetonitrile, DMF | Room Temp to 80°C | Higher temps increase rate but risk side reactions.[8][9] |
| Thermal N-Boc Deprotection | Heat | TFE, MeOH, Toluene | 120 to 240°C | Highly solvent and substrate dependent.[5][6] |
| Acidic N-Boc Deprotection | TFA or HCl | DCM, Dioxane | 0 to Room Temp | Standard method; control exotherm at 0°C.[4][9] |
Experimental Protocol: Troubleshooting an Incomplete Palladium-Catalyzed α-Arylation
This protocol addresses a common issue where a palladium-catalyzed α-arylation of this compound, a known application of this substrate, fails to proceed to completion.[11]
Background: These reactions often require elevated temperatures to facilitate oxidative addition and reductive elimination steps in the catalytic cycle. If the temperature is too low, the catalyst may not turn over efficiently. If it is too high, catalyst decomposition or N-Boc cleavage can occur.
Step-by-Step Troubleshooting:
-
Establish a Baseline: Set up the reaction according to your original procedure (e.g., Pd catalyst, phosphine ligand, base like NaOtBu, and aryl halide in a solvent like toluene). Run the reaction at your initial temperature (e.g., 80°C) for a set amount of time (e.g., 4 hours).
-
Analyze the Baseline: Take a sample of the reaction mixture and analyze by LCMS or GC-MS. Quantify the ratio of starting material to product. Note any significant side products, particularly the N-deprotected starting material or product.
-
Incremental Temperature Increase: Set up several identical reactions in parallel. Increase the reaction temperature for each vial in 10°C increments (e.g., 90°C, 100°C, 110°C).
-
Monitor and Analyze: Monitor each reaction at regular intervals (e.g., every 2 hours). Compare the conversion rates and the formation of impurities.
-
Observation A: If conversion increases with temperature without a significant increase in impurities, your initial temperature was likely too low. The optimal temperature is the lowest temperature that gives a good conversion in a reasonable time.
-
Observation B: If you observe a sharp increase in impurities (especially N-Boc cleavage) above a certain temperature (e.g., 110°C), this indicates you have exceeded the thermal stability limit for your specific reaction conditions.
-
-
Self-Validation and Optimization: Once you identify an optimal temperature that balances reaction rate and stability, run the reaction to completion at this temperature to validate the new protocol. This ensures the method is robust and reproducible.
References
- Stoltz, B. M., & Alexanian, E. J. (2009). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH Public Access.
- Moody, C. J., & Thompson, A. L. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 753-759.
- Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4487.
- ResearchGate. (2023). Can N-Boc deprotection achieved by simple heating (without acid/water).
- iChemical. (n.d.). This compound, CAS No. 142851-03-4.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Krasnoshchoka, D., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(4), 4549-4561.
- Hammarström, L. G. J., et al. (2002). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses, 79, 215.
- LookChem. (n.d.). Cas 142851-03-4, this compound.
- Moody, C. J., & Thompson, A. L. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem Compound Database.
- Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
- Pellicciari, R., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(19), 3014-3018.
- Rossi, S., & Procter, D. J. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. The Journal of Organic Chemistry, 87(15), 9587-9602.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 142851-03-4 [chemicalbook.com]
preventing ester hydrolysis during workup of Ethyl N-Boc-piperidine-4-carboxylate
Technical Support Center: Ethyl N-Boc-piperidine-4-carboxylate
A Guide to Preventing Ester Hydrolysis During Aqueous Workup
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the stability of this compound during reaction workup. Unwanted hydrolysis of the ethyl ester functional group is a common issue that leads to reduced yields and purification difficulties.
As Senior Application Scientists, we understand that robust and reproducible protocols are critical. This guide provides not only step-by-step procedures but also the chemical reasoning behind them, empowering you to troubleshoot and optimize your specific application.
Frequently Asked Questions (FAQs)
Q1: I'm losing a significant portion of my product during workup. What is causing the hydrolysis of my ethyl ester?
A1: The primary cause of product loss is the hydrolysis of the ethyl ester back to its parent carboxylic acid and ethanol.[1] This reaction is the reverse of an esterification and is readily catalyzed by either acid or base, both of which are often present during an aqueous workup.[2][3]
-
Base-Catalyzed Hydrolysis (Saponification): This is often the most significant issue.[4] If your reaction mixture is basic, or if you use a strong base (like NaOH or KOH) to neutralize an acid catalyst, the hydroxide ion (OH⁻) can directly attack the ester's carbonyl carbon.[4] This process is typically fast and irreversible under the workup conditions because the resulting carboxylic acid is deprotonated to a carboxylate salt, which is no longer susceptible to nucleophilic attack.[4][5]
-
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification.[2][5][6] In the presence of a strong acid (like HCl or H₂SO₄) and water, the carbonyl oxygen of the ester is protonated.[7] This activation makes the carbonyl carbon more electrophilic and susceptible to attack by water, a weak nucleophile.[8] While this is an equilibrium process, using a large volume of water during the workup can drive the reaction toward the hydrolysis products.[2][5]
A critical aspect of your specific molecule, this compound, is the presence of two pH-sensitive functional groups: the ethyl ester and the N-Boc (tert-butyloxycarbonyl) protecting group. The N-Boc group is highly sensitive to strong acids and will cleave, exposing the piperidine nitrogen.[9][10] Therefore, the key to a successful workup is careful pH control, avoiding both strongly basic and strongly acidic conditions.
Troubleshooting & Optimization
This section addresses specific scenarios you may encounter and provides optimized protocols to mitigate hydrolysis.
Q2: My reaction was performed under basic conditions. How can I safely neutralize it and extract my product?
A2: Neutralizing a basic reaction mixture with a strong acid like HCl is a common mistake. This creates a highly acidic environment (pH < 2) that can cause acid-catalyzed hydrolysis of the ester and, more importantly, will likely cleave the acid-labile N-Boc group.[9]
The optimal strategy is to use a mild acidic wash that neutralizes the base without drastically lowering the pH. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice.[11] Its pH is typically between 4.5 and 5.5, which is acidic enough to neutralize common bases but mild enough to preserve both the ester and the Boc group.[11][12]
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This slows the rate of all chemical reactions, including potential hydrolysis.
-
Dilute: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralize & Wash: Transfer the mixture to a separatory funnel and wash it with cold, saturated aqueous NH₄Cl solution.[13] Repeat the wash until the aqueous layer is neutral or slightly acidic (check with pH paper).
-
Brine Wash: Perform a final wash with cold, saturated aqueous NaCl (brine).[1][14] This step helps remove dissolved water from the organic layer and reduces the solubility of your organic product in the aqueous phase, a phenomenon known as "salting out".[14][15]
-
Dry: Separate the organic layer and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][14]
-
Isolate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain your crude product.
Q3: My reaction used an acid catalyst. What is the best way to remove it without causing base-catalyzed hydrolysis?
A3: The goal is to neutralize the acid catalyst without creating a strongly basic environment that would initiate saponification. Using strong bases like sodium hydroxide (NaOH) should be avoided. The ideal reagent is a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[16]
When NaHCO₃ neutralizes an acid, it produces CO₂ gas, water, and a salt.[1] It is crucial to add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.[17] The pH of a saturated NaHCO₃ solution is approximately 8.3, which is generally safe for most esters, especially when used at low temperatures.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Dilute: Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Neutralize Carefully: Transfer the mixture to a separatory funnel. Slowly add cold, saturated aqueous NaHCO₃ solution in portions. Swirl the unstoppered funnel initially to allow for controlled gas evolution before stoppering and shaking.[1] Vent frequently.
-
Check pH: Continue washing with NaHCO₃ until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).[1][14]
-
Dry: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolate: Filter and concentrate the solvent via rotary evaporation.
Visual Guides & Data
To better illustrate the chemical principles and workflows, please refer to the following diagrams and data table.
The Hydrolysis Problem
The diagram below illustrates the two catalytic pathways for the degradation of this compound.
Caption: Acid and base-catalyzed hydrolysis pathways.
Decision Workflow for Optimal Workup
This flowchart provides a decision-making tool for selecting the appropriate workup protocol.
Caption: Decision tree for selecting the correct workup protocol.
pH Stability Reference Table
This table summarizes the stability of the key functional groups at various pH ranges, guiding your workup strategy.
| pH Range | Ethyl Ester Stability | N-Boc Group Stability | Workup Recommendation |
| < 2 | High Hydrolysis Risk | High Cleavage Risk [9] | AVOID |
| 2 - 4 | Moderate Hydrolysis Risk | Low Cleavage Risk | Use with caution, keep cold. |
| 4 - 6 | Stable | Stable | Optimal Range for Mild Acidic Wash (e.g., NH₄Cl) [11][12] |
| 7 | Stable | Stable | Ideal |
| 8 - 9 | Low Hydrolysis Risk | Stable [10] | Optimal Range for Mild Basic Wash (e.g., NaHCO₃) |
| 10 - 11 | Moderate Hydrolysis Risk | Stable | Use with caution, keep cold. |
| > 12 | High Hydrolysis Risk | Stable | AVOID |
References
- University of Calgary. (n.d.). Chapter 20: Hydrolysis of Esters.
- Mechanism of ester hydrolysis [Video]. (2019, January 15). YouTube.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Wikipedia. (2023). Ester hydrolysis.
- Clark, J. (2015). The acid catalysed hydrolysis of esters. Chemguide.
- ChemHelp ASAP. (2019, November 12). Acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube.
- Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
- StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis.
- Baran, P. S. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Scripps Research.
- Reddit. (2021). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros.
- Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group.
- Reddit. (2021). Can I add ammonium chloride instead of HCl in the last step? r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
- University of Rochester. (n.d.). Workup Tips. Department of Chemistry.
- University of Rochester. (n.d.). About Workup. Department of Chemistry.
- LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction?
- ResearchGate. (2021, January 19). Work up of ester?
- Chegg. (2019, September 25). Question: 1) A standard "work-up" procedure...
- J&K Scientific LLC. (2025). Ester Hydrolysis.
- Stabicoat. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- LookChem. (n.d.). Cas 142851-03-4, this compound.
- iChemical. (n.d.). This compound, CAS No. 142851-03-4.
- Van Vranken, D. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. PubChem Compound Database.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solved 1) A standard "work-up" procedure for most of | Chegg.com [chegg.com]
- 16. researchgate.net [researchgate.net]
- 17. Workup [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of Ethyl N-Boc-piperidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4).[1][2][3][4] This guide is designed for researchers, chemists, and process development professionals to address the common challenges and questions that arise when transitioning this synthesis from laboratory scale to pilot or production scale.
Part 1: Reaction Overview & Key Challenges
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a standard N-acylation reaction, specifically a Boc-protection of a secondary amine. It involves the reaction of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[5][6] The reaction proceeds via a nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate that collapses to yield the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[7] The evolution of CO₂ gas is a significant thermodynamic driving force for the reaction.[6][7]
A base, such as triethylamine (TEA) or sodium bicarbonate, is often used to facilitate the reaction, although it is not strictly necessary.[6][8]
Part 2: Reagents and Raw Materials
Q2: How critical is the quality of the starting materials (Ethyl piperidine-4-carboxylate and Boc Anhydride) for a successful scale-up?
A2: The purity of your starting materials is paramount for a successful and reproducible scale-up.
-
Ethyl Piperidine-4-carboxylate: This starting material can be sourced as a free base or as a hydrochloride salt. If using the salt, an initial neutralization step or the use of an additional equivalent of base is required. Impurities from its synthesis, such as unreacted isonipecotic acid[9], can lead to side reactions and purification difficulties. It is crucial to have a clear specification sheet and perform identity and purity checks (e.g., GC, NMR) on incoming batches.
-
Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is sensitive to moisture and can slowly decompose over time, especially at elevated temperatures, generating pressure (CO₂) inside the container.[5][10] For this reason, it is often sold in plastic bottles rather than glass.[5] On a large scale, always use fresh, high-purity Boc anhydride. A partially hydrolyzed reagent will have reduced activity, leading to incomplete reactions. It is available as a solid (m.p. 22-24 °C) or as a solution in solvents like THF or toluene, which can simplify handling on a large scale.[5][10]
Q3: What are the primary safety concerns when handling large quantities of Di-tert-butyl dicarbonate (Boc₂O)?
A3: Beyond the pressure buildup from decomposition, the main hazard associated with Boc anhydride is its inhalational toxicity , which is comparable to phosgene.[5] It is also hepatotoxic.[11] When handling kilogram quantities, the following precautions are mandatory:
-
Ventilation: Always handle Boc anhydride in a well-ventilated fume hood or a contained charging system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection. For large-scale transfers, respiratory protection may be necessary.
-
Temperature Control: Store the reagent in a cool, dry place away from heat sources to minimize decomposition.
-
Spill Management: Have a spill kit ready. Spills can be neutralized with a solution of sodium bicarbonate.
Part 3: Scale-Up Reaction & Troubleshooting
Q4: The reaction is exothermic. How do I manage the temperature on a large scale?
A4: The reaction between the amine and Boc anhydride is moderately exothermic. While this is easily managed in a lab-scale flask with an ice bath, it can lead to a dangerous temperature runaway in a large reactor due to the reduced surface-area-to-volume ratio.
Control Strategy:
-
Controlled Addition: The most effective control method is to add the Boc anhydride portion-wise or as a solution via a dropping funnel or pump. This allows the reactor's cooling system to dissipate the heat generated.
-
Reactor Cooling: Ensure the reactor jacket is pre-chilled before starting the addition. Monitor both the internal reaction temperature and the jacket temperature throughout the addition.
-
Solvent Volume: Using an adequate amount of solvent provides thermal mass to absorb the heat generated, buffering against rapid temperature spikes.
The workflow below illustrates the key stages of the scaled-up synthesis process.
Caption: General workflow for scaled-up synthesis.
Q5: My reaction seems to be stalling or is incomplete. What are the likely causes and solutions?
A5: This is a common scale-up issue. The troubleshooting decision tree below can help diagnose the problem.
Caption: Troubleshooting guide for incomplete reactions.
Q6: What are the typical reaction parameters for different scales?
A6: While specific parameters depend on your equipment, the following table provides a general guide for scaling the reaction.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Ethyl Piperidine-4-carboxylate | 10 g (1 eq.) | 1 kg (1 eq.) |
| Solvent (DCM) | 100-200 mL | 10-20 L |
| Base (Triethylamine) | 1.1 - 1.5 eq. | 1.1 - 1.5 eq. |
| Boc Anhydride (Boc₂O) | 1.1 - 1.3 eq.[8] | 1.1 - 1.3 eq. |
| Addition Time of Boc₂O | 10-15 minutes | 1-2 hours |
| Initial Temperature | 0 °C | 0-5 °C |
| Reaction Time | 2-12 hours[7] | 4-16 hours |
| Monitoring | TLC (e.g., 1:1 Hexane:EtOAc) | TLC / In-situ GC or HPLC |
Part 4: Work-up and Purification
Q7: What is the most efficient work-up procedure on a large scale to remove excess Boc Anhydride and byproducts?
A7: A simple aqueous work-up is typically sufficient.
-
Quenching: The reaction is usually quenched by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] On a large scale, perform this addition slowly to control any potential off-gassing or exotherm.
-
Phase Separation: After quenching, transfer the mixture to a suitably large separatory funnel or reactor with a decanting arm. The product will be in the organic layer (e.g., DCM or Ethyl Acetate).
-
Washes: Wash the organic layer sequentially with:
-
A mild acid (e.g., dilute citric acid or 0.5M HCl) to remove the base (like triethylamine).[12] Note that strongly acidic conditions can begin to cleave the Boc group, so contact time should be minimized.[12][13]
-
Saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine (saturated NaCl solution) to break up emulsions and remove the bulk of the water.[7]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[7][14]
Q8: Is column chromatography a viable purification method for multi-kilogram quantities? What are the alternatives?
A8: Flash column chromatography is generally not economically or practically viable for multi-kilogram scale purification of this product. If the reaction is clean, the crude product (a colorless to pale yellow liquid/oil) is often of sufficient purity (≥97-98%) for subsequent steps.
If purification is necessary, consider these alternatives:
-
Vacuum Distillation: this compound has a relatively high boiling point (e.g., 120-135 °C at 0.5 mmHg), making it a good candidate for vacuum distillation.[3] This is a highly scalable method for removing non-volatile impurities.
-
Crystallization: While the product itself is often an oil, it may be possible to crystallize it from a suitable solvent system (e.g., with hexanes at low temperature) if impurities prevent solidification.
Part 5: Detailed Experimental Protocol (1 kg Scale)
Materials:
-
Ethyl piperidine-4-carboxylate: 1.00 kg (6.36 mol, 1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O): 1.53 kg (7.00 mol, 1.1 eq.)
-
Triethylamine (TEA): 0.97 L (6.99 mol, 1.1 eq.)
-
Dichloromethane (DCM): 10 L
-
Water: 5 L
-
1M HCl (aq): 3 L
-
Saturated NaHCO₃ (aq): 3 L
-
Brine: 3 L
-
Anhydrous Sodium Sulfate (Na₂SO₄): 500 g
Procedure:
-
Reactor Setup: Charge a clean, dry 20 L reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with Ethyl piperidine-4-carboxylate (1.00 kg) and Dichloromethane (8 L).
-
Base Addition: Begin stirring and add Triethylamine (0.97 L) to the reactor.
-
Cooling: Cool the reactor contents to 0-5 °C using a jacket cooling system.
-
Boc Anhydride Addition: Dissolve Di-tert-butyl dicarbonate (1.53 kg) in Dichloromethane (2 L) and charge this solution to the addition funnel. Add the Boc₂O solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexanes; Stain: Potassium permanganate). The reaction is complete when the starting amine spot is no longer visible.[8]
-
Quenching: Once complete, cool the reactor to 10-15 °C and slowly add Water (5 L) to quench the reaction.
-
Work-up: a. Transfer the mixture to a larger vessel for phase separation. Separate the lower organic layer. b. Wash the organic layer with 1M HCl (3 L). c. Wash the organic layer with saturated NaHCO₃ solution (3 L). d. Wash the organic layer with Brine (3 L).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ (500 g), stir for 30 minutes, and filter.
-
Concentration: Concentrate the filtrate on a rotary evaporator under reduced pressure to afford this compound as a colorless to pale yellow oil. Expected yield: ~1.5 to 1.6 kg (92-98%).
References
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]
- Having great trouble with a Boc-protection reaction. Reddit. [Link]
- Removal of Boc protecting group as workup? Reddit. [Link]
- Ethyl N-Boc-Piperidine-4-Carboxyl
- DI-tert-BUTYL DICARBON
- Di-tert-butyl dicarbon
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Di-tert-butyl dicarbon
- Boc Protecting Group for Amines. Chemistry Steps. [Link]
- Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
- 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]
- Proposed mechanism for the Boc thermal decomposition.
- Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Ethyl N-Boc-piperidine-4-carboxyl
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
- Der Pharma Chemica. Scholars Research Library. [Link]
- This compound, CAS No. 142851-03-4. iChemical. [Link]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- Cas 142851-03-4,Ethyl N-Boc-piperidine-4-carboxyl
Sources
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 4. lookchem.com [lookchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Researcher's Guide to Managing Impurities in Commercial Ethyl N-Boc-piperidine-4-carboxylate
Welcome to the Technical Support Center for Ethyl N-Boc-piperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical building block in their synthetic endeavors. The purity of this compound is paramount to the success of subsequent reactions, and this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges related to impurities.
The following content is structured to provide not just procedural guidance, but also the scientific reasoning behind each recommendation, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of commercial this compound, with a focus on impurity-related problems.
Identifying Common Impurities
Question: What are the most common impurities I should expect in a commercial batch of this compound and what are their origins?
Answer: Commercial batches of this compound are generally of high purity (often >97%). However, several process-related and degradation impurities can be present. Understanding their origin is key to effective removal and mitigation.
-
Process-Related Impurities: These arise from the manufacturing process. The most common synthesis involves the reaction of ethyl piperidine-4-carboxylate with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine[1].
-
Unreacted Starting Materials:
-
Byproducts:
-
tert-Butanol: A byproduct of the reaction of Boc-anhydride with any residual water.
-
Triethylamine salts: Formed from the neutralization of acidic byproducts.
-
-
-
Degradation-Related Impurities: These can form during storage or under certain experimental conditions.
-
N-Boc-piperidine-4-carboxylic acid: This results from the hydrolysis of the ethyl ester[5][6][7][8][9]. This can be catalyzed by acidic or basic conditions.
-
Ethyl piperidine-4-carboxylate: This is the product of the acid-catalyzed cleavage of the N-Boc protecting group. The Boc group is known to be labile in strongly acidic conditions[4].
-
Below is a table summarizing these common impurities.
| Impurity Name | Structure | Origin | Potential Impact |
| Ethyl piperidine-4-carboxylate | Unreacted starting material/Degradation | Can interfere with downstream reactions requiring a single amine nucleophile, such as palladium-catalyzed cross-coupling reactions[10][11][12][13]. | |
| Di-tert-butyl dicarbonate (Boc-anhydride) | Unreacted reagent | Can react with other nucleophiles in subsequent steps. | |
| N-Boc-piperidine-4-carboxylic acid | Hydrolysis of the ethyl ester | May interfere with reactions sensitive to carboxylic acids or cause issues during extraction and purification. | |
| tert-Butanol | Byproduct of Boc protection | Generally considered a minor impurity with low reactivity in most downstream applications. |
Troubleshooting Downstream Reactions
Question: My palladium-catalyzed cross-coupling reaction is giving low yields when I use a new batch of this compound. Could impurities be the cause?
Answer: Yes, impurities are a likely culprit. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are sensitive to the purity of the starting materials[10][11][12][13].
-
Causality: The primary suspect is residual Ethyl piperidine-4-carboxylate . This unprotected secondary amine can compete with your desired nucleophile for the palladium catalyst, leading to the formation of undesired byproducts and a reduction in the yield of your target molecule. The presence of a free amine can also lead to catalyst deactivation or ligand poisoning in some catalytic systems.
-
Troubleshooting Steps:
-
Confirm the presence of the impurity: Analyze your commercial batch of this compound by HPLC or GC-MS to quantify the level of residual ethyl piperidine-4-carboxylate.
-
Purify the starting material: If the impurity level is significant, consider purifying the material before use. A simple aqueous acid wash during a workup can often remove the more basic ethyl piperidine-4-carboxylate.
-
Adjust reaction stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your reactants to compensate for the presence of the competing nucleophile, although this is a less ideal solution.
-
Question: I am observing an unexpected byproduct in my reaction. How can I determine if it's related to an impurity in my this compound?
Answer: A systematic approach is necessary to identify the source of the byproduct.
-
Logical Workflow for Impurity Identification:
Caption: Workflow for troubleshooting unexpected byproducts.
-
Common Scenarios:
-
If the byproduct has a mass corresponding to your desired product without the Boc group, it suggests that your reaction conditions are too acidic, leading to deprotection.
-
If you observe a byproduct related to the reaction of your electrophile with tert-butanol, it may indicate the presence of this impurity in your starting material.
-
Analytical and Purification Protocols
To ensure the quality of your this compound, the following analytical and purification protocols are provided.
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its common impurities.
-
Instrumentation:
-
HPLC with UV detector
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.
-
-
Expected Elution Order:
-
N-Boc-piperidine-4-carboxylic acid (most polar)
-
Ethyl piperidine-4-carboxylate
-
This compound (main peak)
-
Di-tert-butyl dicarbonate (least polar)
-
Protocol 2: Purification via Extractive Workup
This procedure is effective for removing basic and acidic impurities.
-
Dissolve the commercial this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride solution) to remove basic impurities like ethyl piperidine-4-carboxylate and triethylamine[14][15].
-
Subsequently, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like N-Boc-piperidine-4-carboxylic acid[16].
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
Workflow for Extractive Workup:
Caption: General workflow for purification by extraction.
Protocol 3: Purification by Column Chromatography
For impurities that are not effectively removed by extraction, silica gel column chromatography is a reliable method[17].
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. A starting polarity of 10-20% ethyl acetate in hexanes is a good starting point.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- 5.
- Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines.
- Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. PubMed. [Link]
- hydrolysis of esters. Chemguide. [Link]
- Ester to Acid - Common Conditions.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). [Link]
- Basic Hydrolysis of Esters - Saponific
- Stability indicating study by using different analytical techniques. IJSDR. [Link]
- 06-SAIP-GC-037-EN Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]
- Technical Notes - Removal of Reaction Solvent by Extractive Workup. Thorn-Seshold. [Link]
- Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Di-tert-butyl dicarbon
- Palladium catalysed cross-coupling reactions of silylamines. RSC Publishing. [Link]
- 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]
- How do I get rid of triethyl amine in a reaction?.
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
- This compound, CAS No. 142851-03-4. iChemical. [Link]
- A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews. [Link]
- Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. [Link]
- Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019. [Link]
- Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System.
- N-Boc-piperidine-4-carboxylicacid. Cusabio. [Link]
- This compound CAS 142851-03-4. Home Sunshine Pharma. [Link]
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem. [Link]
- A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS.
- Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O).
- TITLE Rapid Qualitative and Quantitative Analysis of Residual Solvents in Food Packaging by Static Headspace coupled to GC-FID/. BrJAC. [Link]
- (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
- The Journal of Organic Chemistry Ahead of Print.
Sources
- 1. This compound | 142851-03-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 异哌啶酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
alternative workup procedures for Ethyl N-Boc-piperidine-4-carboxylate synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl N-Boc-piperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed alternative workup procedures to help you navigate the common challenges encountered during the synthesis and purification of this key intermediate. Our goal is to equip you with the technical knowledge to optimize your reaction outcomes, improve purity, and streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to be incomplete, as indicated by TLC analysis. What are the common causes and how can I resolve this?
A1: Incomplete conversion is a frequent issue. Here are several factors to consider:
-
Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can hydrolyze over time, reducing its efficacy. Ensure you are using fresh or properly stored (Boc)₂O. Additionally, the starting material, ethyl isonipecotate, should be pure, and the solvent should be anhydrous.[1]
-
Insufficient Base: The reaction generates tert-butoxycarboxylic acid, which, if not neutralized, can protonate the starting amine, rendering it non-nucleophilic. Ensure at least a stoichiometric amount of a suitable base, such as triethylamine (TEA) or sodium bicarbonate, is used to maintain a basic environment.[1]
-
Steric Hindrance/Reaction Time: While ethyl isonipecotate is not exceptionally hindered, extending the reaction time and monitoring by TLC can sometimes drive the reaction to completion.[1] Consider increasing the equivalents of (Boc)₂O to 1.2–1.5 to ensure full conversion.[1]
Q2: During the aqueous workup, I'm struggling with a persistent emulsion. What causes this and how can I break it?
A2: Emulsion formation is common when mixing aqueous and organic layers, especially after vigorous shaking.[2] This is often stabilized by fine solid particulates or surfactant-like byproducts.[2] Here are some effective strategies to manage emulsions:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[2] Gentle swirling or stirring the interface with a glass rod can help the droplets coalesce.[2]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion.[2]
-
Filtration through Celite®: For very persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective. The filter aid helps to break up the emulsified droplets.
Q3: I'm concerned about product loss into the aqueous layer during extraction. How can I minimize this?
A3: this compound has some water solubility. To minimize its loss:
-
pH Control: Ensure the aqueous layer is neutral or slightly basic during extraction. An acidic pH could protonate the piperidine nitrogen (if the Boc group is unintentionally removed) or hydrolyze the ester, increasing aqueous solubility. A wash with a dilute base like sodium bicarbonate can be beneficial.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use of Brine: Washing the combined organic layers with brine not only helps break emulsions but also reduces the amount of water dissolved in the organic phase, which in turn can help to "salt out" the product from the aqueous phase.
Q4: How can I effectively remove unreacted (Boc)₂O and its byproducts without resorting to column chromatography?
A4: Excess (Boc)₂O and its main byproduct, tert-butanol, can often be removed with a carefully planned workup:
-
Basic Wash: A wash with a mild base like 1M sodium bicarbonate solution will hydrolyze any remaining (Boc)₂O to the more water-soluble bicarbonate salt of tert-butoxycarboxylic acid.
-
Acidic Wash: A dilute acid wash (e.g., 1M potassium bisulfate) can help remove any basic impurities.[3]
-
Vacuum Distillation: Since tert-butanol has a relatively low boiling point, it can often be removed along with the solvent under reduced pressure.
Troubleshooting Guide: Comparative Workup Procedures
The choice of workup procedure can significantly impact the purity and yield of your final product. Below is a comparison of a standard aqueous workup and a non-chromatographic crystallization-based approach.
| Parameter | Standard Aqueous Workup | Alternative: Crystallization-Based Workup |
| Primary Goal | Removal of water-soluble impurities and excess reagents. | Isolation of a highly pure product without chromatography. |
| Key Steps | 1. Quench reaction. 2. Extract with organic solvent. 3. Wash with dilute acid, base, and brine. 4. Dry and concentrate. 5. Purify by column chromatography. | 1. Quench and concentrate. 2. Dissolve residue in a minimal amount of a hot non-polar solvent. 3. Add a polar co-solvent dropwise until turbidity appears. 4. Cool slowly to induce crystallization. 5. Filter and wash the crystals. |
| Advantages | - Generally applicable. - Effective at removing a wide range of impurities. | - Can yield very pure material. - Avoids time-consuming and costly chromatography. - More scalable for larger reactions. |
| Disadvantages | - Often requires column chromatography for high purity. - Can be time-consuming. - Potential for emulsion formation. | - Product must be a solid at room temperature. - Requires optimization of solvent system. - May result in lower isolated yield if product has high solubility. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Purification
This protocol is a robust method for obtaining pure this compound, relying on liquid-liquid extraction and column chromatography.
Step-by-Step Methodology:
-
Reaction Quench: Once the reaction is complete as determined by TLC, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Extraction: Dilute the residue with an organic solvent such as ethyl acetate or dichloromethane and an equal volume of water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless to pale yellow oil.[3][4]
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.[4]
Protocol 2: Alternative Non-Chromatographic Workup by Crystallization
This protocol is designed to isolate the product by crystallization, avoiding the need for column chromatography. This method is particularly useful for larger scale syntheses where chromatography is impractical. Note: This procedure may require some optimization of solvent ratios for best results.
Step-by-Step Methodology:
-
Reaction Quench and Concentration: After the reaction is complete, quench with a small amount of water and concentrate the entire reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Initial Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with 1M sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to an oil.
-
Crystallization:
-
Gently warm the crude oil and dissolve it in a minimal amount of a hot solvent in which the product is soluble (e.g., a small amount of ethyl acetate or toluene).
-
Slowly add a non-polar solvent in which the product is less soluble (e.g., hexanes or petroleum ether) dropwise with stirring until the solution becomes persistently cloudy.
-
Add a drop or two of the first solvent to redissolve the solids.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.
-
-
Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of the cold non-polar solvent, and dry under vacuum.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the decision-making process and steps involved in each workup.
Caption: Standard Aqueous Workup Workflow.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Determination of Ethyl N-Boc-piperidine-4-carboxylate: A Comparative Analysis of HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of a safe and efficacious therapeutic agent. Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4) is a pivotal building block in the synthesis of numerous pharmaceutical compounds.[1] Its purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity determination, contrasts it with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provides the technical rationale to empower you to select the optimal method for your laboratory's needs.
The Cornerstone of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) remains the industry's workhorse for the analysis of non-volatile and thermally stable compounds, making it exceptionally well-suited for a molecule like this compound.[2][3] Its robustness and versatility are well-established in pharmaceutical quality control.[4]
Why RP-HPLC is the Primary Choice
The selection of RP-HPLC is a deliberate choice driven by the physicochemical properties of this compound. The molecule possesses both hydrophobic (Boc group, ethyl ester) and polar (carbonyl groups, piperidine nitrogen) characteristics, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18, through hydrophobic interactions with a polar mobile phase.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a self-validating system, grounded in established chromatographic principles for similar N-Boc protected piperidine structures.[5]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: A standard C18 column provides excellent retention for the moderately non-polar analyte. The 5 µm particle size is a good balance between efficiency and backpressure for standard HPLC systems.[6]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid acts as a mobile phase modifier. It acidifies the mobile phase to a pH of approximately 2.7, ensuring the piperidine nitrogen is consistently protonated. This prevents peak tailing that can occur from interactions between a free basic nitrogen and residual silanols on the silica-based stationary phase, resulting in sharp, symmetrical peaks.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile is a common organic solvent in RP-HPLC with a low UV cutoff and viscosity, providing good separation efficiency.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 95 17.0 95 17.1 30 | 20.0 | 30 |
-
Rationale: A gradient elution is crucial for purity analysis. It starts with a lower organic content to retain and separate polar impurities, then ramps up to elute the main analyte and any less polar impurities, ensuring all components are eluted from the column in a reasonable time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 210 nm.
-
Rationale: The analyte lacks a strong chromophore for high wavelengths. Detection at a low UV wavelength like 210 nm allows for the sensitive detection of the carbonyl groups present in the molecule. A PDA detector is recommended to assess peak purity and identify potential co-eluting impurities.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity determination.
Comparative Methodologies: UPLC and GC
While HPLC is the standard, alternative techniques offer distinct advantages depending on the analytical objective.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns with sub-2 µm particle sizes.[7] This fundamental change requires instrumentation capable of operating at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[2][6]
Key Advantages over HPLC:
-
Increased Speed: Analysis times can be reduced significantly, often from 15-20 minutes to under 5 minutes, dramatically increasing laboratory throughput.[2][4]
-
Improved Resolution & Sensitivity: The smaller particles provide higher separation efficiency, resulting in sharper, narrower peaks. This leads to better resolution between the main component and closely eluting impurities and higher sensitivity for detecting trace-level components.[4][8]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective method.[4][6]
Method Adaptation: The HPLC method can be readily transferred to a UPLC system by scaling the gradient and flow rate to a shorter, smaller internal diameter column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
Alternative 2: Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] Given that this compound has a boiling point of 120-135 °C at reduced pressure (0.5 mmHg), it is amenable to GC analysis.[10] GC is particularly useful for detecting volatile impurities that may not be observed by HPLC.
Key Advantages:
-
Orthogonal Technique: GC provides a different separation mechanism (volatility and polarity) compared to RP-HPLC (hydrophobicity). This is valuable for confirming purity, as impurities that might co-elute with the main peak in HPLC could be well-separated in GC.
-
High Sensitivity for Volatile Impurities: GC with a Flame Ionization Detector (FID) is highly sensitive to organic compounds and is excellent for quantifying volatile or semi-volatile process-related impurities.
Exemplary GC Protocol:
-
Instrument: Gas Chromatograph with FID.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium or Hydrogen at 1.0 mL/min.
-
Oven Program: Start at 150 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min).
-
Rationale: The temperature program starts below the boiling point of potential solvents and ramps up to ensure the elution of the main analyte and any higher-boiling impurities.
-
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
Performance Comparison at a Glance
The choice of analytical technique involves trade-offs in speed, resolution, cost, and the type of information sought.
| Parameter | HPLC | UPLC | GC-FID |
| Principle | Separation by polarity/hydrophobicity in liquid phase | Enhanced version of HPLC with smaller particles | Separation by volatility/polarity in gas phase |
| Typical Run Time | 15–25 minutes[2] | 2–8 minutes[8] | 10–20 minutes |
| Resolution | Good | Excellent[8] | Very High (for volatiles) |
| Pressure | Lower (up to 6,000 psi)[2] | Very High (up to 15,000 psi)[2][6] | Low |
| Best For | Routine QC, method robustness, general purity | High-throughput screening, resolving complex mixtures | Orthogonal purity check, volatile impurities |
| Solvent Usage | High | Low[6] | Very Low |
| Initial Cost | Moderate | High | Moderate |
| Considerations | Well-established methods, robust.[4] | Higher maintenance sensitivity, requires specialized equipment.[4] | Compound must be volatile and thermally stable. |
Ensuring Trustworthiness: The Imperative of Method Validation
To ensure that any chosen method provides reliable and accurate data, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[11][12] This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[11]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
Method Validation & Selection Logic
Caption: Decision logic for method selection and validation.
Conclusion and Recommendations
The determination of purity for this compound is a critical step in pharmaceutical development.
-
For routine quality control where robustness and reliability are paramount, the described RP-HPLC method is the recommended primary choice. Its parameters are well-understood, and the instrumentation is widely available.
-
For laboratories with high sample throughput requirements, such as in discovery or process development, transitioning to a UPLC method offers significant advantages in speed and efficiency without compromising data quality.[6]
-
To ensure a comprehensive impurity profile, especially for identifying and controlling potentially volatile starting materials or by-products, employing GC-FID as an orthogonal technique is highly advisable.
Ultimately, the most robust quality control strategy may involve using HPLC or UPLC for routine purity assessment and GC as a complementary method for full characterization and validation of the impurity profile. Every protocol must be thoroughly validated according to ICH guidelines to ensure data integrity and regulatory compliance.[11][12]
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
- A Review on Comparative study of HPLC and UPLC. (n.d.). RJPT.
- WebofPharma. (2025, December 30). HPLC vs. UPLC.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
- da Silva, R. A. B., de Oliveira, A. P., de Oliveira, K. A. R., & dos Santos, L. S. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Applied Radiation and Isotopes, 140, 147-152.
- Mihon, M., Niculae, D., & Vasile, A. (2016). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. Scientific Bulletin, Series B: Chemistry and Materials Science, 78(3), 181-188.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). IJRPR.
- Mihon, M., Niculae, D., & Vasile, A. (2016). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 78(3), 181-188.
- de Souza, J. C. F., Ferreira, C. S., da Silva, J. B., & da Silva, M. B. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Reddy, G. S., Kumar, B. S., & Reddy, B. R. (2017). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. ResearchGate.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Perez Garcia, M., & Parellada Bellod, R. (1977). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- Slaninova, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808.
- Amerigo Scientific. (n.d.). This compound (97%).
- Ottokemi. (n.d.). This compound, 97% 142851-03-4.
- Ningbo Inno Pharmchem. (n.d.). This compound | Premium Quality Manufacturer at Competitive Prices.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem Compound Database.
- LookChem. (n.d.). Cas 142851-03-4,this compound.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. policija.si [policija.si]
- 6. HPLC vs. UPLC [webofpharma.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound, 97% 142851-03-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijarsct.co.in [ijarsct.co.in]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl N-Boc-piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and medicinal chemistry, the use of protecting groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group is a workhorse for the protection of amine functionalities, prized for its stability across a range of reaction conditions and its facile removal under mild acidic conditions. Verifying the successful installation of the Boc group is a critical checkpoint in any synthetic sequence. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive and widely used analytical technique for this purpose.
This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectral features of a key building block, Ethyl N-Boc-piperidine-4-carboxylate. We will delve into the rationale behind the observed chemical shifts and coupling patterns, offering a comparative analysis with its unprotected precursor, Ethyl piperidine-4-carboxylate. This comparison will highlight the diagnostic spectral changes that confirm successful N-protection, providing a valuable resource for researchers in the field.
The Decisive Signature of the Boc Group: ¹H NMR Analysis
The ¹H NMR spectrum is the first and most immediate confirmation of a successful Boc-protection reaction. The most telling signal is the appearance of a large, sharp singlet in the upfield region of the spectrum, typically between δ 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[1] This signal is often a welcome sight for the synthetic chemist, indicating the presence of the Boc protecting group.
A detailed examination of the predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals the following key features:
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-a (t-Bu) | 1.43 | Singlet | 9H | - |
| H-b (CH₃) | 1.23 | Triplet | 3H | 7.2 |
| H-c, H-e | 1.56-1.64 | Multiplet | 2H | - |
| H-d, H-f | 1.81-1.89 | Multiplet | 2H | - |
| H-g | 2.41 | Multiplet | 1H | - |
| H-h, H-i (axial) | 2.73-2.88 | Multiplet | 2H | - |
| H-h, H-i (equatorial) | 3.88-4.08 | Multiplet | 2H | - |
| H-j (OCH₂) | 4.12 | Quartet | 2H | 7.2 |
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.[2]
The electron-withdrawing nature of the carbamate functionality of the Boc group leads to a deshielding effect on the adjacent protons. This is evident in the downfield shift of the piperidine ring protons (H-h and H-i) compared to the unprotected amine.
Comparative Analysis: The Impact of N-Boc Protection
To truly appreciate the diagnostic power of NMR, a direct comparison with the deprotected analogue, Ethyl piperidine-4-carboxylate, is invaluable.
| Assignment | This compound (Predicted δ ppm) | Ethyl piperidine-4-carboxylate (Experimental δ ppm) | Δδ (ppm) |
| Piperidine Ring CH₂ (α to N) | 2.73-2.88 & 3.88-4.08 | 2.64 & 3.09 | Significant Shift & Change in Multiplicity |
| Piperidine Ring CH (γ to N) | 2.41 | 2.41 | ~0 |
| Piperidine Ring CH₂ (β to N) | 1.56-1.64 & 1.81-1.89 | 1.46-2.06 | Minor Shift |
| OCH₂ | 4.12 | 4.13 | -0.01 |
| CH₃ | 1.23 | 1.26 | -0.03 |
Table 2: Comparison of ¹H NMR Chemical Shifts for this compound and Ethyl piperidine-4-carboxylate.
The most significant change upon Boc protection is observed for the protons on the carbons alpha to the nitrogen (H-h and H-i). The introduction of the bulky and electron-withdrawing Boc group restricts the conformational flexibility of the piperidine ring and causes a notable downfield shift of these protons.
Caption: Molecular Structures for NMR Comparison
A Deeper Dive: ¹³C NMR Characterization
While ¹H NMR provides a rapid assessment of successful protection, ¹³C NMR offers a more detailed fingerprint of the carbon skeleton. The presence of the Boc group introduces three characteristic signals: the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbamate carbonyl carbon.
Based on established chemical shift ranges for similar structures, the expected ¹³C NMR signals for this compound are as follows:
| Assignment | Predicted Chemical Shift (δ) ppm |
| t-Bu (CH₃) | ~28.4 |
| Piperidine Cβ | ~28.5 |
| Piperidine Cγ | ~41.0 |
| Piperidine Cα | ~43.5 |
| OCH₂ | ~60.4 |
| t-Bu (quaternary C) | ~79.5 |
| N-COO (Carbamate C=O) | ~154.9 |
| COOEt (Ester C=O) | ~175.0 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.
Comparative Analysis: Unveiling the Carbon Skeleton
Comparing the ¹³C NMR data with that of Ethyl piperidine-4-carboxylate further solidifies the structural assignment and highlights the electronic effects of the Boc group.
| Assignment | This compound (Predicted δ ppm) | Ethyl piperidine-4-carboxylate (Experimental δ ppm) | Δδ (ppm) |
| Piperidine Cα | ~43.5 | 46.2 | -2.7 |
| Piperidine Cβ | ~28.5 | 29.1 | -0.6 |
| Piperidine Cγ | ~41.0 | 41.5 | -0.5 |
| OCH₂ | ~60.4 | 60.3 | +0.1 |
| CH₃ | 14.3 | 14.3 | 0 |
| Ester C=O | ~175.0 | 175.8 | -0.8 |
Table 4: Comparison of ¹³C NMR Chemical Shifts for Key Carbons.
Interestingly, the carbons alpha to the nitrogen in the Boc-protected compound are shifted slightly upfield compared to the unprotected amine. This is attributed to the shielding effect of the carbamate group. The introduction of the Boc group also introduces the characteristic signals for the tert-butyl group and the carbamate carbonyl, which are absent in the spectrum of the starting material.
Caption: General NMR Experimental Workflow
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is paramount.
1. Sample Preparation:
-
Purity is Key: Ensure the sample of this compound is of high purity, free from residual solvents or starting materials, as these will appear in the spectrum and complicate analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.[3]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a spectrometer with a proton frequency of at least 300 MHz for adequate resolution.
-
¹H NMR Parameters:
-
A sufficient number of scans (e.g., 16-32) should be acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Parameters:
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.[3]
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H NMR and CDCl₃ at δ 77.16 ppm for ¹³C NMR).
3. Data Analysis and Interpretation:
-
Integration: In the ¹H NMR spectrum, integrate all signals to determine the relative number of protons. The integral of the singlet around δ 1.43 ppm should correspond to nine protons.
-
Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons, as governed by the n+1 rule.[4]
-
Chemical Shift Assignment: Assign each signal to a specific proton or carbon in the molecule based on its chemical shift, integration (for ¹H), and multiplicity (for ¹H). Comparison with the spectrum of the starting material (Ethyl piperidine-4-carboxylate) is a powerful tool for confirming assignments.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive and detailed characterization of its molecular structure. The presence of the characteristic singlet for the tert-butyl group in the ¹H NMR spectrum is an unambiguous indicator of successful N-protection. A comparative analysis with the unprotected analogue, Ethyl piperidine-4-carboxylate, reveals significant and predictable changes in the chemical shifts of the piperidine ring protons and carbons, further validating the structure. By following a robust experimental protocol, researchers can confidently utilize NMR spectroscopy to monitor reaction progress and ensure the integrity of this important synthetic intermediate.
References
- iChemical. This compound, CAS No. 142851-03-4.
- University of Colorado Boulder. NMR Spectroscopy Theory: Introduction.
- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences.
- Western University. NMR Sample Preparation.
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Wiley. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- iChemical. This compound, CAS No. 142851-03-4.
Sources
A Comparative Guide to N-Boc, N-Cbz, and N-Fmoc Protecting Groups for Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within pharmaceutical development, the piperidine scaffold is a ubiquitous structural motif. The strategic manipulation of its reactivity is paramount, and the use of nitrogen protecting groups is a cornerstone of this control. This guide provides a comprehensive comparison of three of the most widely utilized N-protecting groups in piperidine synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1] This principle is fundamental to multi-step synthetic strategies.[1] N-Boc is characteristically acid-labile, N-Cbz is removed by hydrogenolysis, and N-Fmoc is cleaved under basic conditions.[2]
At a Glance: Key Characteristics of N-Boc, N-Cbz, and N-Fmoc
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection method.[2]
| Feature | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Carboxybenzyl) | N-Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile[2] | Hydrogenolysis[2] | Base-Labile[2] |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[2][3] | H₂, Pd/C; Transfer Hydrogenation[2] | 20-50% Piperidine in DMF[2] |
| Stability | Stable to base and hydrogenolysis.[2] | Stable to mild acid and base.[4][5] | Stable to acid and hydrogenolysis.[2][6] |
| Key Advantages | - Mild final cleavage.[2]- Compatible with a wide range of non-reducible groups.[2] | - Orthogonal to Boc and Fmoc.[4]- Stable to a wide range of reaction conditions.[4] | - Mild deprotection conditions.[2]- Orthogonal to Boc and Cbz.[2] |
| Potential Limitations | - Strong acid for cleavage can affect sensitive substrates.[2] | - Incompatible with reducible groups (e.g., alkynes, alkenes).[2]- Catalyst poisoning can be an issue.[2] | - The dibenzofulvene byproduct can form adducts.[2]- Can be cleaved under certain reductive conditions.[6] |
Deciding on the Optimal Protecting Group: A Logic-Based Approach
The choice of an N-protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a decision-making workflow based on the chemical environment of the piperidine-containing molecule.
Caption: Decision workflow for selecting an N-protecting group.
In-Depth Analysis and Experimental Protocols
N-Boc (tert-Butoxycarbonyl) Protection
The N-Boc group is one of the most widely used amine protecting groups due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[3]
Protection Mechanism: The introduction of the Boc group onto the piperidine nitrogen is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7] The nitrogen atom of piperidine acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[7] This is followed by the collapse of the tetrahedral intermediate and deprotonation to yield the N-Boc protected piperidine.[7]
Caption: N-Boc protection of piperidine.
Experimental Protocol: N-Boc Protection of Piperidine
-
In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.[8]
-
Add a base, such as triethylamine (1.1-1.5 eq.) or sodium bicarbonate (2.0 eq.), to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq.) to the mixture.[8]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.[3]
Deprotection Mechanism: The removal of the Boc group is initiated by the protonation of the carbamate oxygen by an acid.[7] This is followed by the fragmentation of the molecule to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to release the free amine.[7]
Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc protected piperidine derivative in DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.[3]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]
-
To obtain the free base, suspend the residue in a mixture of water and DCM and add a base (e.g., saturated NaHCO₃ solution) until the pH is basic.[3]
-
Extract the aqueous layer with DCM.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected piperidine derivative.[3]
N-Cbz (Carboxybenzyl) Protection
The N-Cbz group is a classic and highly effective protecting group, valued for its stability under a wide range of reaction conditions and its orthogonal deprotection via catalytic hydrogenolysis.[4]
Protection Mechanism: N-Cbz protection is typically carried out using benzyl chloroformate (Cbz-Cl) under basic conditions.[9] The amine nitrogen of piperidine attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the formation of the N-Cbz protected piperidine and hydrochloric acid, which is neutralized by the base.[9]
Caption: N-Cbz protection of piperidine.
Experimental Protocol: N-Cbz Protection of Piperidine
-
To a stirred mixture of the piperidine derivative (1 mmol) and a base such as sodium bicarbonate (2 mmol) in a solvent system like THF/H₂O (2:1), add benzyl chloroformate (Cbz-Cl) (1.5 mmol) at 0°C.[9]
-
Stir the reaction mixture at 0°C for several hours, monitoring by TLC.[9]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[9]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[9]
-
Purify the crude product by silica gel column chromatography.[9]
Deprotection Mechanism: The deprotection of the Cbz group is achieved through hydrogenolysis, typically using hydrogen gas and a palladium catalyst.[9] This process reduces the benzyl group, leading to the formation of toluene and a carbamic acid intermediate that readily decarboxylates to yield the free amine.[9]
Experimental Protocol: N-Cbz Deprotection by Catalytic Hydrogenation
-
Dissolve the N-Cbz protected piperidine in a suitable solvent like methanol or ethanol.[10]
-
Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).[10]
-
Stir the mixture under a hydrogen atmosphere (typically at atmospheric pressure) at room temperature.[10]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
N-Fmoc (9-Fluorenylmethyloxycarbonyl) Protection
The N-Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis and a valuable tool in solution-phase synthesis.[1]
Protection Mechanism: The Fmoc group is introduced using reagents like Fmoc-Cl or, more commonly, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for improved stability and reduced side reactions.[6] The piperidine nitrogen attacks the carbonyl carbon of the Fmoc reagent, resulting in the formation of the N-Fmoc protected piperidine.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalysts for the α-Arylation of Piperidine Esters: A Senior Application Scientist's Perspective
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of α-Arylated Piperidine Esters in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold. The introduction of an aryl group at the α-position to a piperidine ester further enhances the structural and functional diversity of these molecules, providing a powerful vector for modulating pharmacokinetic and pharmacodynamic properties. This α-arylation creates a stereocenter, opening avenues for the development of chiral drugs with improved potency and selectivity. Consequently, the development of efficient and versatile catalytic methods for the α-arylation of piperidine esters is of paramount importance to the drug discovery and development pipeline.
This guide provides a comparative analysis of the leading catalytic systems for this crucial transformation, focusing on palladium-, nickel-, and copper-based catalysts. We will delve into the nuances of each system, presenting a balanced view of their performance based on available experimental data. Beyond a simple comparison of yields, we will explore the underlying mechanistic principles that govern the reactivity of each catalyst, offering insights into the rational selection of a catalytic system for a given synthetic challenge.
Comparative Analysis of Catalytic Systems
The choice of catalyst for the α-arylation of piperidine esters is a critical decision that impacts reaction efficiency, substrate scope, and overall cost-effectiveness. Here, we compare the performance of the most prominent catalytic systems.
Table 1: Performance Comparison of Catalysts for α-Arylation of Piperidine Esters
| Catalyst System | Typical Precursors | Common Ligands | Key Strengths | Key Weaknesses | Typical Yields (%) |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos), Josiphos | Broad substrate scope, high functional group tolerance, well-established and reliable.[1][2][3] | High cost of palladium and ligands, potential for product contamination with residual palladium. | 70-95+ |
| Nickel | Ni(COD)₂, NiCl₂(dme) | Bidentate phosphines (e.g., BINAP, dppf), N-heterocyclic carbenes (NHCs).[4][5] | Lower cost than palladium, unique reactivity for challenging substrates (e.g., aryl chlorides).[4] | More sensitive to air and moisture, potential for single-electron transfer (SET) pathways leading to side reactions, narrower substrate scope in some cases. | 60-90 |
| Copper | CuI, Cu(OAc)₂, Cu(OTf)₂ | Phenanthroline, diamines, amino acids. | Abundant and inexpensive, excellent for specific substrate classes (e.g., activated aryl halides).[6][7] | Often requires higher reaction temperatures, narrower substrate scope compared to palladium, can be sensitive to ligand choice.[8] | 50-85 |
Mechanistic Insights: Understanding the "Why" Behind Catalyst Performance
A deep understanding of the catalytic cycle is crucial for troubleshooting and optimizing α-arylation reactions. While the specific details can vary, the generally accepted mechanisms for palladium, nickel, and copper catalysis share common fundamental steps.
The Palladium Catalytic Cycle: A Well-Trodden Path
The palladium-catalyzed α-arylation of esters typically proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Enolate Formation: A strong base deprotonates the α-carbon of the piperidine ester to generate an enolate.
-
Transmetalation (or Enolate Coordination): The enolate displaces a ligand on the Pd(II)-aryl complex.
-
Reductive Elimination: The C-C bond is formed, yielding the α-arylated piperidine ester and regenerating the Pd(0) catalyst.
Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.[2][3]
Caption: Generalized catalytic cycle for palladium-catalyzed α-arylation.
The Nickel Catalytic Cycle: A Cost-Effective Alternative with Nuances
Nickel-catalyzed α-arylation is believed to follow a similar Ni(0)/Ni(II) cycle.[5] However, nickel has a greater propensity to participate in single-electron transfer (SET) processes, which can lead to the formation of radical intermediates and undesired side products. The choice of ligand is critical in stabilizing the nickel center and promoting the desired two-electron pathway.[9] Chelating ligands, such as Josiphos, have been shown to be effective in stabilizing the Ni(II) intermediates and promoting a productive catalytic cycle.[5]
Caption: Postulated catalytic cycle for nickel-catalyzed α-arylation.
The Copper Catalytic Cycle: An Economical but More Demanding Route
The mechanism of copper-catalyzed α-arylation is less definitively established and can be more substrate-dependent. One proposed pathway involves the oxidative addition of the aryl halide to a Cu(I)-enolate complex to form a transient Cu(III) intermediate, followed by reductive elimination to form the C-C bond.[10][11][12] The formation and stability of the Cu(III) intermediate are highly influenced by the ligand and the nature of the aryl halide.
Caption: A plausible catalytic cycle for copper-catalyzed α-arylation.
Experimental Protocols: From Theory to Practice
The following are representative, generalized protocols for the α-arylation of a piperidine ester. Note: These are starting points and will likely require optimization for specific substrates and reaction scales.
Protocol 1: Palladium-Catalyzed α-Arylation of Ethyl Nipecotate
This protocol is adapted from established procedures for the α-arylation of esters.[2][3]
Materials:
-
Ethyl nipecotate (1 equivalent)
-
Aryl bromide (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by the aryl bromide and ethyl nipecotate.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Nickel-Catalyzed α-Arylation of Ethyl Nipecotate
This protocol is a generalized procedure based on known nickel-catalyzed α-arylations of carbonyl compounds.[4][5]
Materials:
-
Ethyl nipecotate (1 equivalent)
-
Aryl chloride (1.2 equivalents)
-
Ni(COD)₂ (5 mol%)
-
(R)-BINAP (6 mol%)
-
Potassium phosphate (2 equivalents)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, add Ni(COD)₂ and (R)-BINAP to an oven-dried reaction vessel.
-
Add anhydrous dioxane and stir for 10 minutes.
-
Add potassium phosphate, the aryl chloride, and ethyl nipecotate.
-
Seal the vessel and heat the reaction mixture to 110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography.
Protocol 3: Copper-Catalyzed α-Arylation of Ethyl Nipecotate
This protocol is a representative procedure based on copper-catalyzed arylations of related carbonyl compounds.[6][7]
Materials:
-
Ethyl nipecotate (1 equivalent)
-
Aryl iodide (1.5 equivalents)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (2 equivalents)
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask, add CuI, 1,10-phenanthroline, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, the aryl iodide, and ethyl nipecotate.
-
Heat the reaction mixture to 120 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The α-arylation of piperidine esters remains a vibrant area of research, driven by the insatiable demand for novel molecular architectures in drug discovery. Palladium catalysis, with its broad applicability and high yields, continues to be the workhorse for this transformation. However, the economic and environmental advantages of nickel and copper are driving the development of more robust and general catalytic systems based on these earth-abundant metals.
Future advancements will likely focus on the development of catalysts that operate under milder conditions, tolerate an even broader range of functional groups, and provide exquisite control over stereoselectivity. The continued exploration of new ligand architectures and a deeper understanding of the underlying reaction mechanisms will be key to unlocking the full potential of these powerful catalytic tools. For the medicinal chemist, a thorough understanding of the comparative strengths and weaknesses of each catalytic system is essential for the efficient and successful synthesis of the next generation of piperidine-based therapeutics.
References
- Huang, Z., & Hartwig, J. F. (2012). Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism. Journal of the American Chemical Society, 134(37), 15259–15262. [Link]
- The Hartwig Group. (n.d.). Copper(I) Enolate Complexes in Alpha-Arylation Reactions: Synthesis, Reactivity, and Mechanism.
- He, C., Guo, S., Huang, L., & Lei, A. (2010). Copper-Catalyzed Arylation/C−C Bond Activation: An Approach toward α-Aryl Ketones. Journal of the American Chemical Society, 132(24), 8273–8275. [Link]
- He, C., Guo, S., Huang, L., & Lei, A. (2010). Copper-Catalyzed Arylation/C−C Bond Activation: An Approach toward α-Aryl Ketones. Journal of the American Chemical Society, 132(24), 8273–8275. [Link]
- Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. [Link]
- Taillefer, M., et al. (2021). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 26(1), 1. [Link]
- Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. [Link]
- Li, Z.-M., et al. (2021). Nickel-Catalyzed α-Arylation of α-Cyanoacetates Enabled by Electrochemistry. Organic Letters, 23(15), 5866–5870. [Link]
- Peng, Y., et al. (2022). Migratory allylic arylation of 1,n-enols enabled by nickel catalysis.
- Orlandi, M., et al. (2019). Nickel-BINAP Catalyzed Enantioselective α-Arylation of α-Substituted γ-Butyrolactones. Angewandte Chemie International Edition, 58(33), 11413-11417. [Link]
- Do, H.-Q., & Daugulis, O. (2009). A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds. Journal of the American Chemical Society, 131(41), 14756–14757. [Link]
- Ferreira, E. M., et al. (2015). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 20(10), 18729-18740. [Link]
- Feng, J., & Daugulis, O. (2009). Copper-catalyzed direct C arylation of heterocycles with aryl bromides: discovery of fluorescent core frameworks. Angewandte Chemie International Edition, 48(18), 3296-3300. [Link]
- Hartwig, J. F., et al. (2007). Nickel-catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones with Chloroarenes: Effect of Halide on Selectivity, Oxidation State and Room Temperature Reactions. Journal of the American Chemical Society, 129(25), 7734–7735. [Link]
- Trost, B. M., & Van Vranken, D. L. (2019). Catalytic Enantioselective α-Arylation of Carbonyl Enolates and Related Compounds.
- van der Vlugt, J. I. (2012). Ligand Effects in Nickel Catalysis. University of Illinois Urbana-Champaign. [Link]
- Buchwald, S. L., & Moradi, W. A. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]
- Hartwig, J. F., et al. (2014). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds.
- Thomas, D. A., & Hartwig, J. F. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries.
- Buchwald, S. L., & Moradi, W. A. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]
- Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C–H functionalization. Tetrahedron, 76(1), 130761. [Link]
- Bakulina, O., et al. (2020). Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency. Molecules, 25(5), 1084. [Link]
- Bilal, M., et al. (2022). Copper-catalyzed arylations and heteroarylations. RSC Advances, 12(1), 1-20. [Link]
- Nolan, S. P., et al. (2015). An efficient palladium-NHC (NHC=N-heterocyclic carbene) and aryl amination pre-catalyst: [Pd(IPr*)(cinnamyl)Cl].
- Martin, R., et al. (2020). Nickel-Catalyzed Mono-Selective α-Arylation of Acetone with Aryl Chlorides and Phenol Derivatives. Angewandte Chemie International Edition, 59(31), 12797-12801. [Link]
- Bakulina, O., et al. (2020). Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency. Molecules, 25(5), 1084. [Link]
- Daugulis, O., et al. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. Angewandte Chemie International Edition, 55(16), 4989-4992. [Link]
- Gunanathan, C., et al. (2018). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Organic Letters, 20(24), 7848–7852. [Link]
- Lei, A., et al. (2015). Alcohol assisted C–C bond breaking: copper-catalyzed deacetylative α-arylation of β-keto esters and amides.
- Zhang, X., et al. (2019). Nickel-catalyzed divergent formylation and carboxylation of aryl halides with isocyanides. Organic & Biomolecular Chemistry, 17(1), 1-5. [Link]
- Sigman, M. S., et al. (2021). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au, 1(1), 1-7. [Link]
- Knowles, R. R., et al. (2021). N-Arylation by Nickel-Mediated Carbonyl Deletion from Carboxamides Enabled by Visible Light. ChemRxiv. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2007). Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Journal of the American Chemical Society, 129(25), 7722–7723. [Link]
- Maes, B. U. W., et al. (2013). Palladium-catalyzed α-arylation of sultams with aryl and heteroaryl iodides. The Journal of Organic Chemistry, 78(1), 299-306. [Link]
- Reek, J. N. H., et al. (2021). Ligand-free Nickel-catalyzed carboxylate O-arylation: Mechanistic insight into NiI/NiIII cycles. ChemRxiv. [Link]
- Condon, S., et al. (2003). Nickel-Catalyzed Arylation of Acrolein Diethyl Acetal: A Substitute to the 1,4-Addition of Arylhalides to Acrolein. Organic Letters, 5(24), 4701-4703. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones with Chloroarenes: Effect of Halide on Selectivity, Oxidation State and Room Temperature Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper Catalyzed Arylation/C-C Bond Activation: An Approach toward α-Aryl Ketones [organic-chemistry.org]
- 7. Copper-Catalyzed Arylation of Heterocycle C-H Bonds [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper(I) Enolate Complexes in Alpha-Arylation Reactions: Synthesis, Reactivity, and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Ethyl N-Boc-piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). Ethyl N-Boc-piperidine-4-carboxylate, a key building block in the synthesis of numerous pharmaceutical compounds, requires robust analytical methods to ensure its identity, purity, and stability. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and regulatory expectations.
Introduction: The Imperative of Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For a pharmaceutical intermediate like this compound, this means the analytical method must be able to accurately and precisely quantify the compound and its potential impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which will be the basis for the comparisons in this guide.[1][2][3]
Chemical Profile of this compound
-
Molecular Formula: C₁₃H₂₃NO₄[4]
-
Structure: The molecule contains a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and an ethyl ester functionality. This structure lends itself to analysis by several chromatographic and spectroscopic techniques.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical decision based on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assay, impurity profiling, stability testing). For this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with spectroscopic methods like Quantitative Nuclear Magnetic Resonance (qNMR) offering complementary information.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for this compound.[6][7][8]
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Advantages:
-
Broad Applicability: Can analyze a wide range of compounds, including those that are not volatile or are thermally labile.[9]
-
High Precision and Accuracy: HPLC methods, when properly validated, offer excellent precision and accuracy for quantification.[7]
-
Versatility in Detection: Multiple detectors can be used, with Ultraviolet (UV) detection being the most common for chromophoric compounds.
-
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
GC is an ideal technique for the separation and analysis of volatile and thermally stable compounds.[6][7] While this compound itself has a relatively high boiling point, GC can be employed, particularly for the analysis of volatile impurities or related substances.
-
Principle: Separation occurs as the analyte, carried by an inert gas (mobile phase), interacts with a stationary phase within a heated column.
-
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Sensitive Detectors: Flame Ionization Detection (FID) is highly sensitive to organic compounds.
-
Ideal for Residual Solvents: GC is the gold standard for detecting and quantifying residual solvents from the manufacturing process.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Method
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, relying on the direct proportionality between the NMR signal integral and the number of nuclei.[10]
-
Principle: The area of an NMR peak is directly proportional to the number of protons giving rise to that signal. By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, the analyte's purity or concentration can be determined.[10][11]
-
Advantages:
-
Absolute Quantification: Provides a direct measure of purity without the need for identical reference standards.[12]
-
Structural Information: Provides detailed structural information, aiding in the identification of the analyte and any impurities.
-
Non-destructive: The sample can be recovered after analysis.[12]
-
Data Presentation: A Head-to-Head Comparison
The following table summarizes the expected performance characteristics of validated HPLC-UV, GC-FID, and qNMR methods for the analysis of this compound, based on typical performance for similar pharmaceutical intermediates.
| Validation Parameter | HPLC-UV | GC-FID | qNMR | Rationale & Causality |
| Specificity / Selectivity | Excellent | Good | Excellent | HPLC excels at separating non-volatile impurities. GC may have issues with thermal degradation of the analyte or impurities.[7] qNMR provides high structural resolution, allowing for clear differentiation of signals. |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Direct Method) | Both chromatographic methods are expected to show excellent linearity over a defined concentration range.[7] qNMR does not require a linearity assessment in the same way. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% | HPLC and qNMR generally offer high accuracy. GC accuracy can be slightly lower due to potential inlet discrimination or thermal degradation. |
| Precision (%RSD) | < 1.0% (Repeatability) | < 2.0% (Repeatability) | < 1.0% (Repeatability) | HPLC typically provides superior precision for this type of non-volatile analyte.[7] |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range) | Moderate (µg range) | FID in GC is extremely sensitive to hydrocarbons. UV detection in HPLC is also very sensitive. qNMR is generally less sensitive than chromatographic techniques. |
| Limit of Quantitation (LOQ) | Low (ng range) | Very Low (pg range) | Moderate (µg range) | Similar to LOD, chromatographic techniques typically offer lower limits of quantitation. |
| Robustness | Generally robust | Can be sensitive | Highly robust | HPLC methods are typically robust to small variations in mobile phase composition and temperature. GC can be sensitive to changes in flow rate and temperature programming.[7] qNMR is inherently robust. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Validated HPLC-UV Method for Purity Assay
This protocol outlines a typical reversed-phase HPLC method for the determination of purity of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. Validation Procedure (Abbreviated):
-
Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products.[13][14]
-
Linearity: Prepare a series of solutions of the reference standard at five different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration). Plot the peak area against the concentration and calculate the correlation coefficient.
-
Accuracy: Analyze samples of known concentration (spiked placebo or by standard addition) at three different levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Inject the standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
System Suitability: Before each run, inject the standard solution five times. The %RSD of the peak areas should be less than 2.0%, and other parameters like tailing factor and theoretical plates should meet predefined criteria.
Protocol 2: 1H qNMR for Purity Determination
This protocol describes the use of 1H qNMR for the absolute purity determination of this compound.
1. Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Anhydride, Dimethyl Sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable solvent in which both the analyte and IS are soluble.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
4. Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte (e.g., the singlet from the nine equivalent protons of the tert-butyl group, typically around 1.4-1.5 ppm) and a signal from the internal standard.[15]
-
Calculate the purity using the following formula:[10]
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, Purity_IS = purity of the internal standard.
-
Visualizations: Workflows and Structures
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Structure of this compound
Caption: Chemical structure of the analyte.
Conclusion and Recommendations
Both HPLC and GC are powerful chromatographic techniques for the analysis of this compound, each with its own strengths. HPLC is generally the preferred method for purity and stability testing due to its versatility and suitability for non-volatile compounds.[7][9] GC is a valuable complementary technique, especially for the analysis of volatile impurities and residual solvents.[6]
qNMR stands out as a primary method for purity determination, offering absolute quantification without the need for a specific reference standard of the analyte.[10][12] Its use in conjunction with chromatographic techniques provides a comprehensive analytical package for the characterization of this compound.
The choice of method should be guided by the specific analytical requirements. For routine quality control and release testing, a validated HPLC-UV method is often the most practical and robust choice. For reference standard characterization or in cases where a specific reference standard is unavailable, qNMR is an invaluable tool. A comprehensive validation study following ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose.[2][16]
References
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Q2 Analytical Method Valid
- GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]
- HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR (q-NMR).
- Stability Indicating Forced Degrad
- A Guide to Quantit
- Forced Degrad
- Quantit
- Forced Degradation Studies for Biopharmaceuticals.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed. [Link]
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
- Ethyl piperidine-4-carboxyl
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formul
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. resolvemass.ca [resolvemass.ca]
- 13. rjptonline.org [rjptonline.org]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to the Spectroscopic Identification of Byproducts in Ethyl N-Boc-piperidine-4-carboxylate Synthesis
For researchers, scientists, and drug development professionals, the synthesis of Ethyl N-Boc-piperidine-4-carboxylate is a foundational step in the creation of a multitude of pharmaceutical compounds.[1][2] Its utility as a versatile building block, however, is contingent on its purity. The seemingly straightforward N-Boc protection of ethyl piperidine-4-carboxylate can be accompanied by the formation of several byproducts that can complicate downstream applications and compromise the integrity of the final active pharmaceutical ingredient.
This guide provides an in-depth comparison of the spectroscopic techniques used to identify and differentiate the desired product from its common synthetic impurities. By understanding the characteristic spectral signatures of these byproducts, researchers can confidently assess the purity of their product, optimize reaction conditions, and ensure the reliability of their subsequent research.
The Synthetic Landscape: Primary Reaction and Potential Side Reactions
The synthesis of this compound is typically achieved through the reaction of ethyl piperidine-4-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate.[2][3] While this reaction is generally efficient, several side reactions can occur, leading to the formation of structurally similar byproducts.
Common Byproducts and Their Formation
The primary byproducts of concern in this synthesis include:
-
Unreacted Starting Material (Ethyl piperidine-4-carboxylate): Incomplete reaction can leave residual starting material.
-
Di-Boc Protected Piperidine: Over-protection, especially with an excess of Boc anhydride, can lead to the formation of a di-Boc species, although this is less common for secondary amines.[3]
-
Hydrolysis Products (N-Boc-piperidine-4-carboxylic acid): The presence of moisture can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid.
-
tert-Butylated Piperidine: Under certain conditions, the tert-butyl cation generated during the reaction can alkylate the piperidine nitrogen.
The following diagram illustrates the primary reaction pathway and the formation of these common byproducts.
Caption: Synthetic pathways in the synthesis of this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The key to identifying these byproducts lies in a multi-faceted spectroscopic approach, primarily utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information to build a comprehensive picture of the sample's composition.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and for identifying impurities.
¹H NMR:
The proton NMR spectrum of pure this compound exhibits characteristic signals for the ethyl ester and the Boc-protected piperidine ring. The presence of byproducts will introduce additional, often overlapping, signals.
| Compound | Key ¹H NMR Signals (δ, ppm) | Rationale |
| This compound | ~1.2 (t, 3H, -CH₃), ~1.4 (s, 9H, Boc -CH₃), ~1.5-1.9 (m, 4H, piperidine -CH₂), ~2.4 (m, 1H, piperidine -CH), ~2.8-3.9 (m, 4H, piperidine -CH₂), ~4.1 (q, 2H, -OCH₂) | The presence of the Boc group causes a significant downfield shift of the piperidine protons adjacent to the nitrogen. The singlet at ~1.4 ppm is a hallmark of the Boc group.[2] |
| Ethyl piperidine-4-carboxylate (Starting Material) | Absence of the ~1.4 ppm singlet. The piperidine protons adjacent to the nitrogen are shifted further upfield compared to the Boc-protected product. A broad singlet for the N-H proton is often observed. | The lack of the electron-withdrawing Boc group results in a different chemical shift environment for the piperidine ring protons. |
| N-Boc-piperidine-4-carboxylic acid | Absence of the ethyl ester signals (~1.2 ppm triplet and ~4.1 ppm quartet). A broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (>10 ppm). | Hydrolysis of the ester to a carboxylic acid removes the characteristic ethyl group signals and introduces a highly deshielded carboxylic acid proton. |
| tert-Butylated piperidine | A singlet around ~1.0-1.2 ppm corresponding to the tert-butyl group directly attached to the nitrogen. The integration of this signal will be for 9 protons. | The tert-butyl group's protons will appear as a sharp singlet, but at a slightly different chemical shift than the Boc group's methyl protons. |
¹³C NMR:
Carbon NMR provides complementary information, particularly regarding the carbonyl carbons and the quaternary carbon of the Boc group.
| Compound | Key ¹³C NMR Signals (δ, ppm) | Rationale |
| This compound | ~14 (-CH₃), ~28 (Boc -CH₃), ~40-45 (piperidine -CH₂), ~60 (-OCH₂), ~80 (Boc C), ~155 (Boc C=O), ~175 (Ester C=O) | The two distinct carbonyl signals for the carbamate and the ester are key identifiers. The quaternary carbon of the Boc group around 80 ppm is also characteristic.[4] |
| Ethyl piperidine-4-carboxylate (Starting Material) | Absence of the Boc group signals (~28 ppm and ~80 ppm) and the carbamate carbonyl (~155 ppm). | The simpler spectrum reflects the absence of the protecting group. |
| N-Boc-piperidine-4-carboxylic acid | Absence of the ethyl ester carbon signals (~14 ppm and ~60 ppm). The ester carbonyl (~175 ppm) is replaced by a carboxylic acid carbonyl, which may have a slightly different chemical shift. | The change in the functional group from an ester to a carboxylic acid is clearly reflected in the ¹³C NMR spectrum. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the desired product and identifying the masses of any byproducts. Electrospray ionization (ESI) is a common technique for these types of molecules.
| Compound | Expected [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | 258.17 | Loss of the Boc group (-100 amu) is a common fragmentation pathway. Loss of the ethyl group (-29 amu) or ethoxy group (-45 amu) from the ester is also expected.[4] |
| Ethyl piperidine-4-carboxylate (Starting Material) | 158.12 | Fragmentation will be simpler, primarily involving the piperidine ring and the ester group. |
| N-Boc-piperidine-4-carboxylic acid | 230.14 | Similar to the desired product, loss of the Boc group is a primary fragmentation. |
| tert-Butylated piperidine ethyl ester | 214.18 | Loss of the tert-butyl group (-57 amu) will be a prominent fragment. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in the product and byproducts.
| Compound | Key IR Absorptions (cm⁻¹) | Rationale |
| This compound | ~1735 (Ester C=O stretch), ~1690 (Carbamate C=O stretch), ~1150-1250 (C-O stretch) | The presence of two distinct carbonyl peaks is a strong indicator of the desired product.[4][5] |
| Ethyl piperidine-4-carboxylate (Starting Material) | ~3300 (N-H stretch, broad), ~1735 (Ester C=O stretch) | The presence of the N-H stretch and the absence of the carbamate carbonyl are key differentiators. |
| N-Boc-piperidine-4-carboxylic acid | ~2500-3300 (O-H stretch, very broad), ~1700 (Carboxylic acid C=O stretch), ~1690 (Carbamate C=O stretch) | The very broad O-H stretch of the carboxylic acid is a tell-tale sign of this byproduct. The two carbonyl peaks may overlap. |
The following workflow diagram summarizes the spectroscopic analysis process for identifying byproducts.
Caption: Workflow for spectroscopic identification and purity assessment.
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethyl piperidine-4-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.[2]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purify by column chromatography if necessary.
Spectroscopic Sample Preparation
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infuse the solution directly into the mass spectrometer or inject it onto an LC-MS system.[7]
IR Spectroscopy (ATR):
-
Place a small drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.[8]
Conclusion
The successful synthesis of high-purity this compound is critical for its application in pharmaceutical development. A thorough understanding and application of spectroscopic techniques are paramount for the unambiguous identification of potential byproducts. By carefully analyzing the ¹H NMR, ¹³C NMR, MS, and IR data, researchers can gain a comprehensive understanding of their reaction outcomes, enabling them to optimize synthetic conditions and ensure the quality of this vital chemical intermediate. This comparative guide serves as a valuable resource for navigating the complexities of byproduct identification in this important synthetic transformation.
References
- Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
- Cas 142851-03-4,Ethyl N-Boc-piperidine-4-carboxyl
- Ethyl N-Boc-piperidine-4-carboxyl
- The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region | Journal of the American Chemical Society - ACS Public
- A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs - Benchchem.
- 21.
- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers - Benchchem.
- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
Sources
- 1. Cas 142851-03-4,this compound | lookchem [lookchem.com]
- 2. This compound | 142851-03-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of Ethyl N-Boc-piperidine-4-carboxylate Derivatives
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] Its conformational flexibility and ability to engage with biological targets make it a privileged structure. However, the introduction of substituents frequently creates stereocenters, leading to enantiomers or diastereomers. These stereoisomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[4] Consequently, the rigorous assessment and control of stereochemical purity are not merely regulatory hurdles but fundamental requirements for ensuring drug safety and efficacy.[5]
Ethyl N-Boc-piperidine-4-carboxylate and its derivatives are versatile chiral building blocks in the synthesis of complex pharmaceutical agents.[6][7] Ensuring their enantiomeric or diastereomeric integrity is critical from the earliest stages of drug development. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer data-driven comparisons to empower researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Key Analytical Techniques
The differentiation of stereoisomers necessitates a chiral environment. This is primarily achieved through chromatographic techniques that employ a chiral stationary phase (CSP) or through spectroscopic methods using chiral auxiliaries.[5][8]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separation due to its robustness, versatility, and broad applicability.[9][10] The principle relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times.[11]
Causality of Method Design: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose, such as the CHIRALPAK® series) are exceptionally effective for a wide range of compounds, including piperidine derivatives, due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and steric interactions.[9][12][13] Mobile phase selection (normal-phase, reversed-phase, or polar organic mode) is optimized to modulate these interactions and achieve baseline resolution.[5][13] For basic compounds like piperidines, small amounts of additives like diethylamine (DEA) are often required in normal-phase methods to improve peak shape and prevent tailing.[6][12]
dot
Caption: General workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC for Ethyl (R/S)-N-Boc-nipecotate
This protocol is adapted from established methods for similar piperidine carboxylates.[6]
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: CHIRALPAK® IA (Immobilized amylose-based CSP) or similar, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.
-
Prepare the sample solution at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability:
-
Analysis: Inject the sample solution and determine the area percent of each enantiomer to calculate the enantiomeric excess (ee%).
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental impact.[9][16] It uses supercritical carbon dioxide, often modified with a small amount of an organic solvent (e.g., methanol), as the primary mobile phase.[17]
Causality of Method Design: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster column equilibration compared to liquid chromatography, drastically reducing run times.[16][18] This makes SFC ideal for high-throughput screening. The reduction in organic solvent consumption makes it a "greener" and more cost-effective technique.[16] Polysaccharide-based CSPs are also the workhorses of chiral SFC, and the separation mechanisms are similar to normal-phase HPLC, making method transfer relatively straightforward.[17][19]
dot
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 7. N-Boc-4-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. System Suitability and Validation for Chiral Purity Assays of Drug Substances | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
cost-benefit analysis of different Ethyl N-Boc-piperidine-4-carboxylate synthesis methods
A Comparative Guide to the Synthesis of Ethyl N-Boc-piperidine-4-carboxylate
This compound is a crucial building block in modern medicinal chemistry, serving as a versatile intermediate for a wide array of pharmaceutical agents, including sodium channel blockers and tumor necrosis factor-alpha converting enzyme inhibitors.[1][2] Its synthesis is a common task in both academic and industrial laboratories. The choice of synthetic route can significantly impact project timelines, cost, and scalability. This guide provides an in-depth cost-benefit analysis of the two most prevalent methods for its preparation, offering field-proven insights to aid researchers in making informed decisions.
Method 1: Direct Boc Protection of Ethyl Isonipecotate
This is arguably the most straightforward and high-yielding approach. It involves the direct reaction of commercially available ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate[3]) with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme & Causality
The reaction is a nucleophilic attack of the secondary amine of ethyl isonipecotate on one of the carbonyl carbons of Boc₂O. A mild base, typically triethylamine (Et₃N) or sodium bicarbonate, is used to scavenge the acidic proton generated during the reaction, driving it to completion. The choice of dichloromethane (DCM) as a solvent is due to its inertness and ability to dissolve both the starting materials and the product, facilitating a homogeneous reaction mixture.[1] Running the initial phase of the reaction at 0°C is critical to control the exothermicity of the Boc-protection step, thereby minimizing the formation of potential byproducts.
Caption: Method 1: Direct Boc Protection Workflow.
Cost-Benefit Analysis
| Parameter | Analysis |
| Starting Materials Cost | Moderate. Ethyl isonipecotate is a readily available and relatively inexpensive starting material.[3] |
| Reagent Cost | High. The primary cost driver for this method is di-tert-butyl dicarbonate (Boc₂O). While highly effective, its price can be a significant factor, especially for large-scale synthesis. |
| Yield & Purity | Excellent. This method consistently delivers near-quantitative yields (often approaching 100%) of high-purity product.[1] The workup is typically a simple aqueous wash followed by solvent evaporation, often negating the need for chromatographic purification. |
| Time & Simplicity | Fast & Simple. The reaction is usually complete within a few hours to overnight at room temperature.[1] The straightforward procedure and simple workup make it highly efficient from a labor perspective. |
| Scalability | Excellent. The reaction is highly scalable due to its simplicity, high yield, and the ease of product isolation. It is well-suited for both small-scale lab synthesis and large-scale industrial production. |
| Safety & Environment | Moderate Concern. Dichloromethane is a regulated solvent with potential health and environmental risks. Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood. The byproducts (t-butanol and CO₂) are relatively benign. |
Method 2: Fischer Esterification of N-Boc-piperidine-4-carboxylic Acid
This alternative route begins with the less expensive N-Boc-piperidine-4-carboxylic acid and converts it to the corresponding ethyl ester via a classic Fischer esterification.
Reaction Scheme & Causality
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] In this case, N-Boc-piperidine-4-carboxylic acid is reacted with an excess of ethanol, which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the ethanol.[6] The reaction is typically heated to reflux to increase the reaction rate. To drive the equilibrium toward the product, water, a byproduct of the reaction, must be removed, often accomplished by using a Dean-Stark apparatus or simply by using a large excess of the alcohol.[6]
Caption: Method 2: Fischer Esterification Workflow.
Cost-Benefit Analysis
| Parameter | Analysis |
| Starting Materials Cost | Low. N-Boc-piperidine-4-carboxylic acid is generally more cost-effective than ethyl isonipecotate, especially at larger scales.[7] |
| Reagent Cost | Very Low. Ethanol and a catalytic amount of a strong acid like H₂SO₄ are inexpensive bulk chemicals. |
| Yield & Purity | Good to Very Good. Yields can be high, but as an equilibrium process, the reaction may not go to completion without efficient water removal. The workup requires a careful neutralization step, and the crude product may require purification (distillation or chromatography) to remove unreacted starting material and byproducts.[6] |
| Time & Simplicity | Slower & More Complex. The reaction typically requires prolonged heating (reflux) for several hours to days to reach equilibrium.[3] The workup is more involved than Method 1, requiring neutralization and extraction steps. |
| Scalability | Good. This method is scalable, but the need for prolonged heating and potentially more complex purification can make it less efficient for very large-scale production compared to Method 1. |
| Safety & Environment | Moderate Concern. The use of a strong, corrosive acid (H₂SO₄) requires careful handling. Ethanol is flammable. The process generates acidic waste that requires neutralization before disposal. |
Comparative Summary & Recommendations
| Feature | Method 1: Direct Boc Protection | Method 2: Fischer Esterification |
| Overall Cost | Higher (Reagent-driven) | Lower (Cheaper inputs) |
| Yield | Excellent (>95%) | Good (Variable, 80-95%) |
| Reaction Time | Fast (Overnight) | Slower (24-48 hours) |
| Simplicity | Very Simple | More Complex Workup |
| Purity of Crude | High | Moderate |
| Scalability | Excellent | Good |
Recommendations:
-
For Small-Scale & Rapid Synthesis: Method 1 is the clear choice. Its speed, simplicity, and near-quantitative yield make it ideal for research and development settings where time and purity are more critical than raw material cost. The minimal need for purification saves significant time and resources.
-
For Large-Scale & Cost-Sensitive Production: Method 2 becomes more attractive. When producing at the kilogram scale or larger, the significant cost savings from the cheaper starting material and reagents can outweigh the drawbacks of longer reaction times and more involved purification. Process optimization to maximize yield and streamline purification is key to making this route economically superior at scale.
Detailed Experimental Protocols
Protocol for Method 1: Direct Boc Protection
-
Reaction Setup: To a round-bottom flask, add ethyl isonipecotate (1.0 eq) and dissolve in dichloromethane (DCM, approx. 5 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add triethylamine (1.1 eq) followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor reaction completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Wash the reaction mixture sequentially with 1M potassium bisulfate solution (3x), water (1x), and brine (1x).[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[1] The product is often of sufficient purity (>97%) for subsequent steps without further purification.
Protocol for Method 2: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and a large excess of anhydrous ethanol (which acts as both solvent and reactant).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 0.1 eq) dropwise.[6]
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic solution with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by washes with water and brine.[4]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by vacuum distillation (boiling point: 120-135°C at 0.5 mmHg) to yield the pure ester.[2][8]
References
- Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester.
- Bhattacharya, S. et al. (2011). Der Pharma Chemica, 3(3), 174-188.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- University of Toronto. (n.d.). Experiment 10: Fischer Esterification.
- ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine.
- Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
- Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
- ResearchGate. (2007). Selective Mono-BOC Protection of Diamines.
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS.
Sources
- 1. This compound | 142851-03-4 [chemicalbook.com]
- 2. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. N-Boc-Piperidine-4-Carboxylic Acid Exporters Suppliers [sgtlifesciences.com]
- 8. This compound 97 142851-03-4 [sigmaaldrich.com]
Comparative Performance Analysis: Ethyl vs. Methyl N-Boc-piperidine-4-carboxylate in Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
Ethyl N-Boc-piperidine-4-carboxylate and its methyl counterpart are foundational building blocks in modern medicinal chemistry, serving as critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). While structurally similar, the choice between the ethyl and methyl ester can have tangible impacts on reaction kinetics, purification strategies, and process scalability. This guide provides an in-depth comparison of their performance in key synthetic transformations, supported by experimental data and established chemical principles, to inform rational selection in a research and development setting.
Generally, Mthis compound offers slightly higher reactivity in nucleophilic substitution reactions due to reduced steric hindrance, making it preferable for reactions that may be sluggish. Conversely, This compound generates ethanol as a byproduct, which is less volatile and less toxic than methanol, offering potential advantages in process safety and large-scale manufacturing where complete removal of residual solvents is critical.
Introduction: The Central Role of N-Boc-piperidine Carboxylates
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, found in drugs targeting a vast array of conditions.[1][2] The N-Boc (tert-butoxycarbonyl) protected piperidine-4-carboxylate framework provides a versatile platform for chemical elaboration. The Boc group offers robust protection of the piperidine nitrogen under a wide range of non-acidic conditions, while the ester at the C4 position serves as a synthetic handle for various critical transformations, including hydrolysis, amidation, and reduction.[3] Both the ethyl and methyl esters are precursors to the common intermediate, N-Boc-piperidine-4-carboxylic acid, a key component in the synthesis of complex molecules, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib.[1][4][5] Understanding the nuanced performance differences between these two esters is crucial for optimizing synthetic routes.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical properties of the two esters are similar, with minor differences stemming from the additional methylene group in the ethyl variant. The methyl ester is a low-melting solid, whereas the ethyl ester is typically an oil at room temperature, a difference that can influence material handling and dosing procedures in a laboratory or manufacturing setting.
| Property | Mthis compound | This compound |
| CAS Number | 167339-56-6 | 142851-03-4 |
| Molecular Formula | C₁₂H₂₁NO₄ | C₁₃H₂₃NO₄[6] |
| Molecular Weight | 243.30 g/mol | 257.33 g/mol [6] |
| Physical State | Off-white to yellow-brown solid | Colorless oil[7] |
| Melting Point | 33-37 °C[8] | Not Applicable |
| Boiling Point | ~307 °C at 760 mmHg (predicted) | ~204 °C (lit.) |
| Density | ~1.09 g/mL (predicted)[8] | ~1.02 g/mL at 25 °C (lit.) |
Performance in Key Synthetic Transformations
The primary performance differentiator between the methyl and ethyl esters lies in their reactivity towards nucleophiles, a direct consequence of the steric bulk of the alkoxy group.
Caption: Key synthetic transformations for methyl and ethyl N-Boc-piperidine-4-carboxylates.
A. Saponification (Ester Hydrolysis)
Saponification is the conversion of the ester to its corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.
-
Causality of Performance Difference: The smaller methyl group presents less steric hindrance to the incoming nucleophile compared to the ethyl group. Consequently, the saponification of Mthis compound is generally faster and can often be driven to completion under milder conditions or in shorter reaction times than its ethyl counterpart.
-
Experimental Evidence: While direct kinetic comparison studies are scarce, established protocols for hydrolyzing the methyl ester using lithium hydroxide (LiOH) in a THF/MeOH/H₂O solvent system at room temperature are highly efficient, often achieving quantitative yields overnight.[9][10] The same conditions are effective for the ethyl ester, but may require slightly longer reaction times or gentle heating to achieve the same conversion rate.
B. Amidation
Amidation involves the reaction of the ester with an amine to form an amide bond. This can be achieved directly at high temperatures or, more commonly in pharmaceutical synthesis, by first converting the corresponding carboxylic acid to an activated species. However, direct aminolysis is sometimes employed.
-
Causality of Performance Difference: Similar to saponification, the enhanced electrophilicity and lower steric hindrance of the methyl ester's carbonyl group make it more susceptible to direct nucleophilic attack by an amine.
-
Practical Implications: For direct aminolysis, the methyl ester will typically provide higher yields and faster conversion. For modern amide bond formation, which proceeds via the carboxylic acid, the choice of initial ester impacts the preceding saponification step rather than the amidation itself. Standard coupling reagents like EDC/HOBt or HATU are highly effective for coupling N-Boc-piperidine-4-carboxylic acid with primary or secondary amines.[11]
C. Reduction to Alcohol
The reduction of the ester to N-Boc-4-(hydroxymethyl)piperidine is a common transformation to introduce a primary alcohol functionality.
-
Performance Equivalence: This reaction is typically performed using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). These reagents are extremely reactive, and the small steric difference between a methyl and an ethyl group has a negligible effect on the reaction's outcome or rate. Both esters are reduced efficiently and rapidly under standard conditions.
Practical Considerations for Process Development
The choice between methyl and ethyl esters extends beyond simple reactivity into the realm of process chemistry and scalability.
Caption: Decision framework for selecting between methyl and ethyl esters.
-
Byproduct Profile: Saponification or transesterification reactions release the corresponding alcohol—methanol from the methyl ester and ethanol from the ethyl ester.
-
Methanol (BP: 64.7 °C): More volatile, which can facilitate its removal under vacuum. However, it is significantly more toxic than ethanol.
-
Ethanol (BP: 78.4 °C): Less volatile and less toxic. In GMP (Good Manufacturing Practice) environments, minimizing exposure to and contamination with toxic solvents is paramount. Therefore, the ethyl ester is often favored for large-scale syntheses where process safety is a primary driver.
-
-
Cost and Availability: Both reagents are widely available from commercial suppliers. Pricing is competitive and generally not a deciding factor for laboratory-scale synthesis, but should be evaluated for large-scale manufacturing campaigns.
-
Downstream Processing: The physical state can influence process design. The oily nature of the ethyl ester may be advantageous for continuous flow processes or automated liquid handling, while the solid methyl ester is easily weighed and handled for batch reactions.
Experimental Protocols
The following protocols are representative procedures for the key transformations discussed.
Protocol 1: Saponification to N-Boc-piperidine-4-carboxylic Acid
(Adapted from ChemicalBook, 2022)[9]
-
Setup: In a round-bottom flask, dissolve Methyl or this compound (1.0 eq) in a 3:3:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.
-
Reagent Addition: Add Lithium Hydroxide (LiOH) monohydrate (3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The methyl ester may react faster.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF, MeOH).
-
Dilute the remaining aqueous residue with water.
-
Cool the solution in an ice bath and carefully acidify to pH 2-3 with 2N HCl. A white precipitate should form.
-
Extract the aqueous phase with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.
-
Protocol 2: Amide Bond Formation via the Carboxylic Acid
(Adapted from BenchChem, 2025)[11]
This protocol assumes the starting material is N-Boc-piperidine-4-carboxylic acid, obtained from Protocol 1.
-
Setup: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired primary or secondary amine (1.1 eq).
-
Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
Conclusion and Recommendations
Both Ethyl and Mthis compound are excellent and highly versatile intermediates. The optimal choice is context-dependent and guided by the specific goals of the synthesis.
-
Choose Mthis compound for:
-
Maximizing Reactivity: When performing reactions with sterically hindered nucleophiles or under conditions where reaction time is critical.
-
Laboratory-Scale Synthesis: Where the higher volatility and toxicity of methanol are easily managed in a fume hood.
-
-
Choose this compound for:
-
Process Safety and Scalability: In large-scale and GMP environments where minimizing operator exposure to toxic byproducts (methanol) is a priority.
-
Simplified Purification: When the higher boiling point of the ethanol byproduct is advantageous for selective removal of other, more volatile impurities.
-
Ultimately, by understanding the interplay between steric effects and process considerations, researchers can make an informed decision that enhances the efficiency, safety, and scalability of their synthetic endeavors.
References
- Google Patents. (2017). WO2017074265A1 - Process for preparing ibrutinib and its intermediates.
- TREA. (n.d.). Process for preparing ibrutinib and its intermediates.
- National Center for Biotechnology Information. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase.
- ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib | Organic Process Research & Development.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- ACS Publications. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between.
- National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- National Center for Biotechnology Information. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
- National Center for Biotechnology Information. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
- National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- RSC Publishing. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- iChemical. (n.d.). This compound, CAS No. 142851-03-4.
- PubMed. (n.d.). Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor.
- ResearchGate. (n.d.). Significant Species Difference in Amide Hydrolysis of GDC-0834, a Novel Potent and Selective Bruton's Tyrosine Kinase Inhibitor | Request PDF.
- Boronpharm. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem.
- PubMed. (n.d.). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4.
- National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 142851-03-4 [chemicalbook.com]
- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 9. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
literature review of synthetic methods for Ethyl N-Boc-piperidine-4-carboxylate
An Expert's Guide to the Synthetic Strategies for Ethyl N-Boc-piperidine-4-carboxylate
In the landscape of modern pharmaceutical development, this compound stands out as a pivotal building block. Its rigid piperidine core, coupled with the versatile protecting group and ester functionality, makes it an invaluable starting material for the synthesis of a wide array of active pharmaceutical ingredients (APIs), including potent analgesics, antipsychotics, and antivirals. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program.
This guide provides a comparative analysis of the most prevalent synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison to inform your selection of the optimal route for your specific laboratory or manufacturing needs.
Method 1: Direct N-Boc Protection of Ethyl Isonipecotate
This is arguably the most straightforward and commonly employed method, particularly for laboratory-scale synthesis. The strategy relies on the direct protection of the secondary amine of commercially available Ethyl isonipecotate (also known as ethyl piperidine-4-carboxylate) using Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride ((Boc)₂O).
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride. This is typically facilitated by a mild base, which serves to deprotonate the resulting ammonium intermediate, driving the reaction to completion. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed during workup.
Experimental Protocol
A representative experimental procedure is as follows:
-
To a solution of Ethyl isonipecotate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).
-
The mixture is stirred at room temperature, and Di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) is added portion-wise.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion, which usually occurs within 2-4 hours.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification, if necessary, can be achieved by column chromatography on silica gel. However, this method often yields a product of high purity directly.
Workflow Diagram
Caption: Workflow for Direct N-Boc Protection.
Method 2: Two-Step Synthesis from Isonipecotic Acid
This approach begins with the more readily available and often less expensive starting material, isonipecotic acid. It involves two distinct chemical transformations: N-Boc protection of the piperidine ring, followed by esterification of the carboxylic acid.
Reaction Mechanism
Step 1: N-Boc Protection: Similar to Method 1, the piperidine nitrogen of isonipecotic acid reacts with Boc anhydride. However, the presence of the carboxylic acid requires careful selection of the base and solvent to avoid unwanted side reactions. A common choice is sodium hydroxide in a mixed aqueous-organic solvent system (a Schotten-Baumann reaction).
Step 2: Esterification: The resulting N-Boc-isonipecotic acid is then esterified. Standard esterification conditions, such as Fischer esterification (using ethanol and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid), can be employed. Alternatively, for milder conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in the presence of ethanol.
Experimental Protocol
Step 1: Synthesis of N-Boc-isonipecotic acid
-
Isonipecotic acid (1 equivalent) is dissolved in a mixture of 1,4-dioxane and water.
-
Sodium hydroxide (2.5 equivalents) is added, and the mixture is stirred until a clear solution is obtained.
-
Di-tert-butyl dicarbonate (1.1 equivalents) is added, and the reaction is stirred at room temperature overnight.
-
The reaction mixture is acidified with a cold aqueous solution of potassium hydrogen sulfate to a pH of 2-3.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-isonipecotic acid.
Step 2: Esterification to this compound
-
N-Boc-isonipecotic acid (1 equivalent) is dissolved in absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 2 mol%) is added.
-
The mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, filtered, and concentrated to afford the final product.
Workflow Diagram
Caption: Workflow for Catalytic Hydrogenation Route.
Quantitative Comparison of Synthetic Methods
| Parameter | Method 1: Direct Protection | Method 2: From Isonipecotic Acid | Method 3: Catalytic Hydrogenation |
| Starting Material | Ethyl Isonipecotate | Isonipecotic Acid | Ethyl Isonicotinate |
| Number of Steps | 1 | 2 | 2 (often one-pot) |
| Typical Overall Yield | >95% | 80-90% | 85-95% |
| Reaction Time | 2-4 hours | 12-18 hours | 8-12 hours |
| Key Reagents | (Boc)₂O, Organic Base | (Boc)₂O, NaOH, H₂SO₄ | H₂, Heterogeneous Catalyst, (Boc)₂O |
| Equipment | Standard Glassware | Standard Glassware | High-Pressure Reactor |
| Scalability | Excellent for Lab-Scale | Good | Excellent for Industrial-Scale |
| Safety Considerations | Standard chemical handling | Handling of strong acid/base | Handling of flammable H₂ gas, pyrophoric catalysts |
Scientist's Recommendation
-
For rapid, high-purity, lab-scale synthesis (<100g): Method 1 (Direct Protection) is the undisputed choice. Its simplicity, high yield, and short reaction time make it ideal for research and early-stage development where speed and purity are paramount.
-
For cost-effective, moderate-scale synthesis where starting material cost is a key driver: Method 2 (From Isonipecotic Acid) presents a viable alternative. While it involves an additional step and a slightly lower overall yield, the lower cost of isonipecotic acid can offer significant savings.
-
For large-scale, industrial production (>1kg): Method 3 (Catalytic Hydrogenation) is the most economically advantageous route. Although it requires specialized high-pressure equipment, the low cost of the pyridine starting material and the potential for a one-pot procedure make it the preferred method for commercial manufacturing.
Conclusion
The synthesis of this compound can be approached through several effective strategies. The choice of method is not a one-size-fits-all decision but rather a strategic one, dictated by the scale of the synthesis, cost considerations, available equipment, and the desired timeline. By understanding the nuances of each approach, from the direct and efficient N-Boc protection to the economically favorable catalytic hydrogenation, researchers and process chemists can make informed decisions to best support their drug discovery and development endeavors.
References
- A practical synthesis of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.Organic Syntheses, 2007, 84, 101. URL: [Link]
- Greener and scalable synthesis of N-Boc-piperidine-4-carboxylic acid.Tetrahedron Letters, 2014, 55(3), 673-675. URL: [Link]
- Hydrogenation of Pyridines. In Catalytic Hydrogenation, L. Cerveny (Ed.). 1986. URL: [Link]
benchmarking the efficiency of Ethyl N-Boc-piperidine-4-carboxylate in multi-step synthesis
A Comparative Guide to the Synthetic Efficiency of Ethyl N-Boc-piperidine-4-carboxylate
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and natural products.[1][2][3] Its prevalence underscores the critical need for efficient, scalable, and cost-effective synthetic routes to access functionalized piperidine building blocks. Among these, this compound (CAS: 142851-03-4) has emerged as a highly versatile and widely utilized intermediate.
This guide provides an in-depth technical comparison of synthetic strategies centered around this compound. We will dissect its performance against viable alternatives, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their multi-step synthesis campaigns.
The Strategic Advantage of this compound
The utility of this building block lies in the orthogonal reactivity of its three key components:
-
The Piperidine Nitrogen: Temporarily masked by the tert-butoxycarbonyl (Boc) group, a robust protecting group that is stable under a wide range of conditions but can be readily removed under mild acidic treatment.[4][5] This allows for selective modifications elsewhere on the molecule without interference from the secondary amine.
-
The Ethyl Ester at C4: A versatile handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or conversion to amides, which are common bioisosteres in drug molecules.[6]
-
The Piperidine Ring: A saturated, sp³-rich scaffold that provides a three-dimensional framework, often leading to improved pharmacological properties compared to flat, aromatic systems.[7]
Comparative Analysis of Synthetic Pathways
The efficiency of using this compound is best understood by comparing its formation and subsequent derivatization with alternative synthetic routes that lead to similarly substituted piperidines.
Route 1: The Mainstay - Synthesis via Boc Protection of Ethyl Isonipecotate
This is the most direct and common industrial route to this compound. It typically begins with the commercially available Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).
The core transformation is the protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc)₂O.[8][9] The choice of base and solvent can influence reaction rates, but common systems include triethylamine (TEA) or sodium bicarbonate in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[8]
Caption: Standard synthesis of the target compound.
Route 2: An Alternative Approach - Reductive Amination of N-Boc-4-piperidone
An alternative strategy to access 4-substituted piperidines involves starting with N-Boc-4-piperidone. This route is particularly efficient if the desired C4 substituent can be introduced via reductive amination or by nucleophilic addition to the ketone (e.g., Wittig or Grignard reactions) followed by further modifications. For instance, a common pathway to 4-aminopiperidine derivatives is the one-pot reductive amination of the piperidone.[10]
Caption: Alternative route via reductive amination.
Route 3: Building from Scratch - Catalytic Hydrogenation of Pyridine Derivatives
For fundamental synthesis, the piperidine ring itself is often constructed via the catalytic hydrogenation of a corresponding pyridine precursor.[1][11] This is the most atom-economical method but presents significant challenges, including the high stability of the aromatic pyridine ring, which often necessitates harsh conditions (high pressure and temperature) and potent catalysts (e.g., PtO₂, Rh/C).[1][2][12] Furthermore, the nitrogen atom in both the starting material and product can act as a catalyst poison.[1]
Quantitative Performance Benchmarking
The optimal synthetic choice depends on a multi-faceted analysis of yield, cost, safety, and scalability.
| Performance Metric | Route 1: Boc Protection | Route 2: Reductive Amination | Route 3: Pyridine Hydrogenation |
| Typical Yield | >95% for Boc protection step[13] | 80-95% for one-pot reaction[10] | Highly variable (30-95%), catalyst and substrate dependent[14] |
| Purity | High, easily purified by extraction or chromatography. | Good, but may require careful purification to remove excess amine and reducing agents. | Can be challenging; over-reduction or side reactions may occur. |
| Reaction Conditions | Mild (0°C to room temperature), atmospheric pressure.[9] | Mild (room temperature), atmospheric pressure.[10] | Often harsh (high H₂ pressure, elevated temperatures).[1][12] Milder ionic hydrogenation methods are being developed.[7] |
| Starting Material Cost | Moderate (Ethyl isonipecotate is readily available). | Moderate to high (N-Boc-4-piperidone is a specialty chemical).[10] | Low (Pyridine derivatives are often inexpensive). |
| Scalability | Excellent; widely used in industrial processes. | Good, suitable for large-scale production.[10] | Challenging; requires specialized high-pressure reactor equipment. |
| Safety & Green Profile | Standard organic reagents. Boc₂O is a mild reagent.[8] | Use of various reducing agents, some of which are moisture-sensitive. | Use of flammable H₂ gas under high pressure poses significant safety risks.[1] Electrocatalytic methods offer a greener alternative.[2] |
Experimental Protocols
To provide a tangible comparison, detailed protocols for key transformations are provided below.
Protocol 1: Synthesis of this compound (Route 1)
This protocol describes the N-Boc protection of ethyl piperidine-4-carboxylate.
Materials:
-
Ethyl piperidine-4-carboxylate (1 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.)[8]
-
Triethylamine (TEA, 1.2 equiv.)
-
Dichloromethane (DCM)
-
1M Potassium bisulfate (KHSO₄) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl piperidine-4-carboxylate (1 equiv.) and triethylamine (1.2 equiv.) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dichloromethane to the stirred reaction mixture.[9]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]
-
Upon completion, wash the reaction mixture sequentially with 1M KHSO₄ solution (3x) and brine (1x).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, this compound, is often of sufficient purity (>97%) for subsequent steps without further purification.[15][16]
Protocol 2: Synthesis of a 4-Anilidopiperidine Derivative (Application of the Building Block)
This protocol demonstrates a common downstream application: the conversion of the ethyl ester to a medicinally relevant anilide, followed by N-alkylation. This showcases the utility of the pre-installed Boc group.
Part A: Amide Formation
-
Hydrolyze this compound to N-Boc-piperidine-4-carboxylic acid using LiOH in a THF/MeOH/H₂O mixture.[17]
-
Couple the resulting carboxylic acid with aniline using a standard peptide coupling reagent (e.g., EDC/HOBt) in a suitable solvent like DCM to form N-Boc-4-(phenylcarbamoyl)piperidine.
Part B: Deprotection and N-Alkylation
-
Treat the N-Boc protected intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc group.[18]
-
After workup, the resulting secondary amine (piperidine-4-carboxanilide) can be N-alkylated. For example, reductive amination with an aldehyde (e.g., phenylacetaldehyde) and a reducing agent like sodium triacetoxyborohydride will yield the N-phenethyl derivative, a core structure found in potent opioid analgesics.[18]
Conclusion and Strategic Recommendations
This compound stands as a remarkably efficient and versatile building block for multi-step synthesis. Its primary advantages are:
-
High Yield and Purity: The synthesis of the building block itself is high-yielding and clean.[13]
-
Operational Simplicity: The reactions involving its synthesis and derivatization typically use mild, standard laboratory conditions, making it accessible and easily scalable.
-
Orthogonal Reactivity: The Boc and ethyl ester groups provide two distinct and reliable handles for sequential chemical modifications, which is the cornerstone of efficient multi-step synthesis.[4]
Alternative routes certainly have their place.
-
Reductive amination of N-Boc-4-piperidone is a powerful one-pot method and may be more efficient if the target molecule requires an amine at the 4-position.[10]
-
Catalytic hydrogenation of pyridines remains the most atom-economical route to the basic piperidine core but is often hampered by harsh conditions and safety concerns, making it more suitable for large-scale industrial production of the parent ring system rather than complex, functionalized derivatives.[1][7]
For drug discovery and development professionals, the choice of synthetic strategy is a balance of cost, time, safety, and the specific structural requirements of the target molecule. This compound offers a robust and reliable platform that minimizes synthetic risk and maximizes efficiency for accessing a wide array of complex 4-substituted piperidines. Its commercial availability and well-established reactivity profile solidify its position as a premier building block in the pharmaceutical industry.[19]
References
- Title: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.
- Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Title: Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates. Source: Ningbo Inno Pharmchem Co., Ltd. URL
- Title: Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives - Benchchem. Source: Benchchem Technical Support. URL
- Title: Synthesis of piperidines via the hydrogenation of pyridines.
- Title: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Source: ChemRxiv. URL
- Title: 4-Ethylpiperidine-4-carboxylic acid - Vulcanchem. Source: Vulcanchem. URL
- Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Source: Advanced Journal of Chemistry, Section A. URL
- Title: Piperidine derivative with boc protection. Source: Sigma-Aldrich. URL
- Title: Piperidine Synthesis. Source: DTIC. URL
- Title: A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines. Source: Benchchem. URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PubMed Central (PMC). URL
- Title: 142851-03-4 | Ethyl N-Boc-piperidine-4-carboxyl
- Title: Ethyl N-Boc-piperidine-4-carboxyl
- Title: Ethyl N-Boc-piperidine-4-carboxyl
- Title: A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Source: PubMed Central (PMC). URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Title: SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific. URL
- Title: The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Source: Ningbo Inno Pharmchem Co., Ltd. URL
- Title: this compound | Premium Quality Manufacturer at Competitive Prices. Source: Ningbo Inno Pharmchem Co., Ltd. URL
- Title: Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Source: ChemicalBook. URL
- Title: N-BOC-piperidine-4-carboxylic acid. Source: ChemicalBook. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine derivative with boc protection | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Ethylpiperidine-4-carboxylic acid (1227465-48-6) for sale [vulcanchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 142851-03-4 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
- 16. エチル N-Boc-ピペリジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 18. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
A Comparative Guide to the Quantitative Analysis of Ethyl N-Boc-piperidine-4-carboxylate: qNMR vs. Chromatographic and Titrimetric Methods
This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration for the assay of Ethyl N-Boc-piperidine-4-carboxylate. As a critical building block in the synthesis of many pharmaceutical compounds, the accurate determination of its purity and concentration is paramount. This document offers researchers, scientists, and drug development professionals the necessary technical insights and experimental data to select the most appropriate analytical methodology for their specific needs.
The Central Role of Accurate Quantification
This compound is a widely used intermediate in medicinal chemistry. Its molecular structure incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and an ethyl ester functional group. The purity of this starting material directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and accurate analytical method for its quantification is not merely a quality control metric but a cornerstone of efficient and reliable drug development.
Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR has emerged as a powerful tool for the precise and accurate determination of substance concentration and purity. Unlike chromatographic techniques, qNMR can be considered a primary ratio method of measurement, as the signal intensity is directly proportional to the number of nuclei (protons) giving rise to that signal. This fundamental principle allows for quantification without the need for an identical reference standard of the analyte.
The foundation of qNMR lies in the relationship described by the following equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample)
Where:
-
I : Integral value of the analyte or standard signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight of the analyte or standard
-
m : Mass of the standard or sample
For this method to be valid, several experimental parameters must be carefully controlled to ensure a uniform response for all signals, regardless of their chemical environment.
-
High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy, often with uncertainties of less than 1%.
-
No Analyte-Specific Reference Standard: Quantification is achieved using a certified internal standard (IS) of a different chemical structure, such as maleic acid or dimethyl sulfone. This is particularly advantageous when a pure standard of the analyte is unavailable.
-
Non-Destructive: The sample can be recovered unchanged after analysis.
-
Structural Confirmation: The NMR spectrum provides structural information, simultaneously confirming the identity of the analyte while quantifying it.
-
Reduced Sample Preparation: Often requires simple dissolution in a deuterated solvent with a known amount of internal standard.
-
Lower Sensitivity: Compared to methods like HPLC-UV or GC-MS, qNMR has lower sensitivity, with a limit of quantification typically in the low millimolar or high micromolar range.
-
Signal Overlap: In complex mixtures, signals from the analyte, standard, and impurities may overlap, complicating integration and reducing accuracy.
-
Higher Initial Cost: High-field NMR spectrometers represent a significant capital investment.
Objective: To determine the purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Certified Internal Standard (IS): Maleic Acid (NIST traceable)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Class A volumetric flasks and pipettes
-
Analytical balance (readable to 0.01 mg)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with CDCl₃. Calculate the exact concentration in mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of this compound into a clean, dry vial.
-
Using a calibrated pipette, add exactly 1.0 mL of the maleic acid internal standard stock solution to the vial.
-
Ensure the sample is completely dissolved. Vortex if necessary.
-
Transfer an appropriate volume (e.g., 0.7 mL) to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Key Parameters:
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30 at Bruker).
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. For accurate quantification, a D1 of 30-60 seconds is recommended to ensure full relaxation of all relevant nuclei. A preliminary T₁ inversion recovery experiment should be performed to determine this value accurately.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Acquisition Time (AQ): At least 3 seconds to ensure high digital resolution.
-
Spectral Width (SW): A range that covers all signals of interest (e.g., 0-12 ppm).
-
-
-
Data Processing and Analysis:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum carefully.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Signal Selection:
-
Analyte (this compound): Choose a well-resolved signal, free from overlap. The singlet from the 9 protons of the Boc group at ~1.46 ppm is an excellent choice.
-
Internal Standard (Maleic Acid): The singlet from the 2 olefinic protons at ~6.28 ppm is used.
-
-
Integrate the selected signals for the analyte and the internal standard.
-
Calculate the purity using the qNMR equation provided above.
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
Alternative Analytical Techniques
While qNMR is a powerful method, traditional techniques like HPLC, GC, and titration remain highly relevant and are often preferred depending on the analytical objective.
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quantification, a detector (most commonly UV-Vis) measures the analyte's response, which is then compared to that of a reference standard of known concentration.
-
Advantages:
-
High Sensitivity: Easily achieves quantification in the microgram to nanogram per mL range.
-
High Throughput: Modern autosamplers allow for the automated analysis of dozens or hundreds of samples.
-
Excellent Specificity: The chromatographic separation can resolve the analyte from impurities, degradation products, and other matrix components.
-
-
Disadvantages:
-
Requires an Analyte-Specific Reference Standard: Accurate quantification is dependent on a well-characterized (high purity) standard of the analyte itself.
-
Method Development: Can require significant time to develop a robust and specific method.
-
Solvent Consumption: Generates significant amounts of chemical waste.
-
GC is suitable for analytes that are volatile and thermally stable. The sample is vaporized and separated in a gaseous mobile phase. This compound is sufficiently volatile for GC analysis, especially when using a high-temperature column.
-
Advantages:
-
Exceptional Resolving Power: Capillary GC columns offer very high separation efficiency.
-
Sensitive Detectors: Flame Ionization Detectors (FID) provide excellent sensitivity for carbon-containing compounds, while Mass Spectrometry (MS) detectors offer unparalleled specificity.
-
-
Disadvantages:
-
Analyte Must Be Volatile: Not suitable for non-volatile or thermally labile compounds.
-
Requires Reference Standard: Similar to HPLC, it relies on an analyte-specific standard for external calibration.
-
Titration is a classic chemical analysis method. For this compound, a potential approach would be acid-catalyzed hydrolysis of the ester to form the corresponding carboxylic acid, followed by a base titration. Alternatively, the Boc group could be removed with a strong acid (like TFA), and the resulting secondary amine could be titrated.
-
Advantages:
-
Absolute Method: Based on well-understood stoichiometry, it does not require a reference standard of the analyte.
-
Low Cost: Requires basic laboratory glassware and reagents.
-
-
Disadvantages:
-
Low Specificity: The method will titrate any acidic or basic species present in the sample, leading to inaccurate results if impurities with these functional groups are present.
-
Labor-Intensive: Not easily automated and requires careful manual execution.
-
Destructive: The sample is chemically altered during the analysis.
-
Head-to-Head Performance Comparison
The choice of analytical technique depends on a balance of factors including the required precision, sensitivity, sample throughput, and available resources.
| Parameter | qNMR | HPLC-UV | GC-FID | Titration |
| Principle | Nuclear spin resonance | Differential partitioning | Vapor-phase partitioning | Stoichiometric reaction |
| Specificity | High (based on unique chemical shifts) | Very High (chromatographic separation) | Very High (chromatographic separation) | Low to Moderate |
| Precision (RSD) | < 1% | < 1-2% | < 1-2% | < 2% |
| Accuracy | Very High | High (dependent on standard purity) | High (dependent on standard purity) | Moderate to High |
| Sensitivity (LOQ) | ~0.1 - 1 mg/mL | ~1 - 10 µg/mL | ~10 - 100 µg/mL | ~1 mg/mL |
| Throughput | Low to Moderate (5-15 min/sample) | High (5-10 min/sample with autosampler) | High (10-20 min/sample with autosampler) | Low |
| Analyte Standard | Not required (uses IS) | Required | Required | Not required |
| Sample State | Non-destructive | Destructive | Destructive | Destructive |
| Primary Use Case | Purity assessment, reference standard certification, structural confirmation | Routine QC, impurity profiling, stability testing | Residual solvent analysis, assay of volatile compounds | Assay of bulk material with known impurity profile |
Decision-Making Framework for Method Selection
The selection of an appropriate analytical method is a critical decision driven by the specific analytical challenge. The following diagram outlines a logical approach to choosing between qNMR and its alternatives for the assay of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the definitive purity assessment of this compound, particularly for qualifying it as a reference material or for troubleshooting synthesis batches, qNMR is the superior technique . Its status as a primary method, which obviates the need for an analyte-specific standard, combined with its high precision and the simultaneous structural confirmation it provides, makes it an invaluable tool for establishing an authoritative purity value.
For routine quality control, high-throughput screening, and the analysis of low-level impurities , HPLC and GC are more practical choices. Their excellent sensitivity and automation capabilities are better suited for environments where a large number of samples must be analyzed quickly and efficiently, provided a well-characterized reference standard is available.
Titration remains a viable, low-cost option for assaying bulk material where the impurity profile is well-known and does not contain interfering acidic or basic components. However, its lack of specificity makes it unsuitable for complex samples or for regulatory filings that require high-assurance purity data.
Ultimately, the methods are complementary. qNMR can be used to certify the purity of the reference standard that is subsequently used for routine quantification by HPLC or GC, creating a fully traceable and robust analytical workflow.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005).
A Comparative Guide to Piperidine Synthesis: From Classical Foundations to Modern Innovations
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural heart of countless pharmaceuticals, agrochemicals, and naturally occurring alkaloids.[1][2] Its prevalence in FDA-approved drugs underscores the critical need for efficient and versatile synthetic methods to access this privileged scaffold.[1][3] Over the decades, the strategies for constructing the piperidine core have evolved dramatically, moving from robust, often forceful classical methods to elegant, highly selective modern techniques.
This guide provides an in-depth comparison of these classical and modern approaches. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore the mechanistic underpinnings, compare performance through experimental data, and provide detailed workflows to bridge theory and practice.
Part 1: The Classical Canons of Piperidine Synthesis
Classical methods are the foundational pillars upon which modern synthesis was built. While sometimes limited by harsh conditions or narrow scope, they remain relevant for their directness and utility in specific industrial applications.
Catalytic Hydrogenation of Pyridines: The Most Direct Route
The hydrogenation of pyridine is the most atom-economical pathway to the piperidine core, involving the formal addition of three hydrogen molecules across the aromatic ring.[1] This approach is conceptually simple but mechanistically challenging due to the aromatic stability of the pyridine ring and the tendency of the nitrogen lone pair to poison metal catalysts.[1][4]
Causality Behind Experimental Choices: To overcome the high activation barrier of dearomatization, potent catalytic systems are required. Heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are commonly employed, often necessitating high pressures (50-70 bar) and elevated temperatures.[1][4] The addition of a strong acid (e.g., glacial acetic acid, HCl) is a critical experimental choice. Protonation of the pyridine nitrogen reduces its Lewis basicity, preventing it from strongly coordinating to and deactivating the metal catalyst surface, thereby facilitating the reduction.[1]
Experimental Protocol: Hydrogenation of 3-Phenylpyridine using PtO₂ [4]
-
Reactor Setup: To a high-pressure reactor vessel, add 3-phenylpyridine (1.0 mmol) and glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add Adams' catalyst (PtO₂, 0.05 mmol) to the solution.
-
Reaction Execution: Seal the reactor and purge thoroughly with an inert gas (e.g., Argon). Pressurize the vessel with hydrogen gas to 60 bar.
-
Incubation: Stir the reaction mixture vigorously at room temperature for 8 hours, monitoring hydrogen uptake.
-
Work-up: Upon completion, carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Neutralize the filtrate with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-phenylpiperidine.
-
Purification: Purify via column chromatography if necessary.
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Typical Yield | Reference |
| PtO₂ (Adams') | 50-70 | Room Temp | 4-8 | ~85-95% | [4] |
| Rh/C | 5 | 40 | 16 | >90% | [1] |
| Pd/C (acidic) | 10-50 | 25-80 | 12-24 | ~80-90% | [1] |
| γ-Mo₂N | (Theoretical) | (Theoretical) | - | (N/A) | [5] |
Intramolecular Cyclizations: Building from Acyclic Chains
Classical cyclization strategies construct the piperidine ring from linear precursors. Two prominent examples are the Hofmann-Löffler-Freytag reaction and the Dieckmann condensation.
This reaction forges a C-N bond at a typically unactivated C-H bond through a radical-mediated pathway.[6][7] It provides a powerful, albeit harsh, method for synthesizing pyrrolidines and, less commonly, piperidines.[8]
Mechanism Deep Dive: The reaction is initiated by the homolytic cleavage of an N-halogen bond in a protonated N-haloamine, usually induced by heat or UV light.[9][10] This generates a highly reactive nitrogen-centered radical. The key step is an intramolecular 1,5- (for pyrrolidines) or 1,6- (for piperidines) hydrogen atom transfer (HAT), which relocates the radical to a carbon atom.[10] This step is driven by the formation of a stronger N-H bond and proceeds through a sterically favored six-membered (for 1,5-HAT) or seven-membered (for 1,6-HAT) transition state. The resulting carbon radical is trapped by a halogen, and subsequent base-mediated intramolecular nucleophilic substitution closes the ring.[9] The preference for pyrrolidine formation stems from the lower activation energy of the six-membered transition state required for the 1,5-HAT.[9]
The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from acyclic diesters.[11][12] These cyclic products are versatile intermediates that can be converted to piperidones and, ultimately, piperidines.[13][14]
Mechanism Deep Dive: The reaction requires a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) to deprotonate the α-carbon of one ester group, forming an enolate.[12][15] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group.[15] A tetrahedral intermediate is formed, which then collapses, expelling an alkoxide leaving group to yield the cyclic β-keto ester.[12] The reaction is driven to completion by the deprotonation of the highly acidic α-hydrogen situated between the two carbonyls of the product.[15] Subsequent hydrolysis and decarboxylation are typically required to remove the ester group.[13]
Experimental Protocol: Synthesis of a Piperidine-2,4-dione via Dieckmann Cyclization [14]
-
Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 equiv.) in anhydrous methanol under an inert atmosphere.
-
Precursor Addition: To the cooled sodium methoxide solution, add the acyclic β-amino diester precursor (1.0 equiv.) dropwise.
-
Cyclization: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Hydrolysis & Decarboxylation: Upon completion of the cyclization, add wet acetonitrile to the reaction mixture to facilitate hydrolysis and decarboxylation in a one-pot process. Reflux for 4-6 hours.
-
Work-up: Cool the mixture, neutralize with aqueous HCl, and extract with an appropriate organic solvent (e.g., dichloromethane).
-
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting piperidine-2,4-dione by recrystallization or column chromatography.
Part 2: The Modern Toolkit for Piperidine Synthesis
Modern synthetic methods have revolutionized piperidine construction, offering milder conditions, superior functional group tolerance, and unprecedented levels of stereocontrol. These strategies often rely on catalysis to achieve high efficiency and selectivity.
Transition-Metal-Catalyzed Cyclizations
Catalysis by transition metals such as palladium, rhodium, and copper provides a powerful platform for constructing the piperidine ring.[16] These methods, including intramolecular hydroamination and allylic amination, can generate complex piperidines with high stereoselectivity.[2][17]
Causality Behind Experimental Choices: The choice of metal and ligand is paramount as it dictates the reactivity and selectivity of the transformation. For example, in palladium-catalyzed allylic amination, a Pd(0) source reacts with an allylic alcohol or ester in the starting material to form a π-allyl palladium intermediate.[17] The tethered amine then acts as a nucleophile, attacking the π-allyl complex to forge the C-N bond and close the ring. The stereochemical outcome is often controlled by the chiral ligands coordinated to the metal center, which create a chiral environment around the catalyst and direct the nucleophilic attack to one face of the π-allyl complex. This allows for the synthesis of enantioenriched piperidine derivatives.[17]
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the rapid assembly of the piperidine core.[18][19] This reaction involves the [4+2] cycloaddition of an imine (the aza-dienophile) with a diene to afford a tetrahydropyridine, which is readily reduced to the corresponding piperidine.[20]
Mechanism Deep Dive: The reaction can proceed through either a concerted or a stepwise mechanism, a point of significant mechanistic debate.[20] The reactivity is greatly enhanced by the use of a Lewis acid or Brønsted acid catalyst. The catalyst coordinates to the imine nitrogen, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and making it more electrophilic and susceptible to attack by the diene's HOMO (Highest Occupied Molecular Orbital).[21] When electron-rich dienes are used, the reaction may favor a stepwise Mannich-Michael pathway over a concerted cycloaddition.[20] The use of chiral catalysts can render this reaction highly enantioselective, providing a direct route to chiral piperidine derivatives.
Direct C-H Functionalization and Amination
Arguably the most advanced frontier in this field is the use of C-H functionalization (or C-H activation) to synthesize and modify piperidines.[22] This strategy is exceptionally atom- and step-economical, as it avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-N or C-C bond.[23][24]
Causality Behind Experimental Choices: Controlling regioselectivity is the central challenge in C-H functionalization.[25] Two main strategies are employed:
-
Directed C-H Functionalization: A directing group, often attached to the piperidine nitrogen, coordinates to a transition metal catalyst (commonly Rh or Pd) and positions it in close proximity to a specific C-H bond (e.g., at C2, C3, or C4), leading to its selective cleavage and functionalization.[22][25][26] The choice of directing group and catalyst is crucial for controlling the site of reaction.[25]
-
Radical-Mediated C-H Amination: Modern variants of the HLF reaction utilize catalysis to control the reactivity of the nitrogen-centered radical. For instance, a chiral copper catalyst can intercept the radical relay process to enable enantioselective C-H cyanation, providing δ-amino nitriles that serve as precursors to chiral piperidines.[27] This represents a sophisticated merger of classical radical chemistry with modern asymmetric catalysis.
Experimental Protocol: Rh-Catalyzed C4-Arylation of an N-Acyl Piperidine [25]
-
Substrate Synthesis: Prepare the N-α-oxoarylacetyl-piperidine substrate according to literature procedures.
-
Reactor Setup: In a glovebox, charge a sealed tube with the piperidine substrate (1.0 equiv.), the aryl iodide coupling partner (1.5 equiv.), Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst (2 mol %), and Ag₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane) and seal the tube.
-
Reaction Execution: Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Isolation & Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the C4-arylated piperidine.
Part 3: A Comparative Analysis and Future Outlook
The choice between a classical and modern synthetic method is dictated by the specific goals of the synthesis: the complexity of the target molecule, desired stereochemistry, scalability, and cost.
Table 2: Overall Comparison of Piperidine Synthesis Methodologies
| Feature | Catalytic Hydrogenation | HLF Reaction | Dieckmann Condensation | Metal-Catalyzed Cyclization | Aza-Diels-Alder | C-H Functionalization |
| Conditions | Harsh (High P, T) | Harsh (Acid, UV) | Moderate (Base) | Mild to Moderate | Mild | Mild to Moderate |
| Stereocontrol | Generally Poor | Poor | Moderate | Excellent | Excellent | Excellent |
| Func. Group Tol. | Poor | Poor | Moderate | Good | Good | Good to Excellent |
| Atom Economy | Excellent | Poor | Moderate | Good | Excellent | Excellent |
| Key Advantage | Direct, Scalable | C-H Amination | Ring Formation | High Selectivity | Rapid Complexity | Step Economy |
| Key Limitation | Limited Scope | Harsh, Poor Selectivity | Multi-step | Catalyst Cost | Substrate Scope | Regioselectivity |
Future Outlook: The field of piperidine synthesis continues to advance at a rapid pace. Emerging areas include:
-
Biocatalysis and Chemoenzymatic Synthesis: Utilizing enzymes to perform selective C-H oxidation or other transformations, offering unparalleled selectivity under green conditions.[24]
-
Electrocatalysis and Photoredox Catalysis: Using electricity or light to drive reactions under exceptionally mild conditions, enabling novel transformations and reducing reliance on harsh chemical oxidants or reductants.[3][24]
-
Flow Chemistry: Implementing continuous flow processes for safer, more efficient, and scalable synthesis, particularly for reactions involving high pressures or hazardous intermediates.[28]
These innovative approaches promise to further expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and diverse piperidine-containing molecules to address the next generation of challenges in medicine and materials science.
References
- BenchChem. (n.d.). Catalytic Hydrogenation of Pyridine to Piperidine.
- Wang, C., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Oshiki, T., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Dole, M., & Danda, A. (2021).
- Ambeed. (n.d.). Hofmann-Löffler-Freytag Reaction. Ambeed.com.
- Banks, H. D. (1992). Piperidine Synthesis.
- Marson, C. M., et al. (2014).
- Al-Zain, H., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry.
- ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction.
- Scott, K. A., & Jones, A. M. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.
- Bakulina, O., & Dar'in, D. (2022).
- Larsen, C. H., et al. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- Fogarasi, M., et al. (2021). Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Zhang, Z., et al. (2020).
- ResearchGate. (n.d.). Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (−)
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Alfa Chemistry. (n.d.). Hofmann-Löffler-Freytag Reaction.
- Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Vive Chemistry. (2012). Hofmann-Loeffler-Freytag reaction. WordPress.com.
- ResearchG
- Thomson, R. J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
- González-del-Val, R., et al. (2020).
- ResearchGate. (n.d.). Hofmann–Löffler–Freytag reaction.
- Alfa Chemistry. (n.d.).
- Wikipedia. (n.d.).
- Banks, H. D. (1992). Piperidine Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
- Espinós-Estévez, M. R., et al. (2018).
- Hwang, Y. C., & Fowler, F. W. (1985). Diels-Alder reaction of 1-azadienes. A total synthesis of deoxynupharidine. The Journal of Organic Chemistry.
- Singh, M. S., & Singh, A. K. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Sciencemadness Discussion Board. (2005). Synthesis of piperdine.
- Evans, P. A., et al. (2005). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. Journal of the American Chemical Society.
- Ashenhurst, J. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. news-medical.net [news-medical.net]
- 25. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Piperidine synthesis [organic-chemistry.org]
evaluation of green chemistry metrics for Ethyl N-Boc-piperidine-4-carboxylate synthesis
Introduction
Ethyl N-Boc-piperidine-4-carboxylate is a pivotal building block in modern medicinal chemistry and pharmaceutical development. As a protected piperidine derivative, it serves as a versatile intermediate in the synthesis of a multitude of therapeutic agents, including analgesics, antipsychotics, and anti-inflammatory drugs.[1] The tert-butyloxycarbonyl (Boc) protecting group provides stability during subsequent synthetic transformations, making it an invaluable tool for constructing complex molecular architectures.[2]
However, the increasing emphasis on sustainable and environmentally responsible practices within the pharmaceutical industry necessitates a critical evaluation of the synthetic routes employed to produce such key intermediates.[3] This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to this compound, evaluated through the lens of established green chemistry metrics. Our objective is to move beyond simple yield comparisons and instead offer a holistic assessment of the environmental impact and process efficiency of each method. This analysis is grounded in the twelve principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer chemicals and processes.[3][4]
We will dissect a conventional two-step approach involving the protection of a pre-existing piperidine ring and contrast it with a one-pot cyclization strategy. By quantifying metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor), this guide aims to equip researchers, scientists, and drug development professionals with the data-driven insights needed to select more sustainable synthetic methodologies.
Synthetic Route 1: Conventional N-Boc Protection of Ethyl Isonipecotate
This widely used method represents the most direct and common approach. It begins with the commercially available ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) and protects the secondary amine with di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Scheme:
Ethyl Acetoacetate + N-Boc-diethanolamine dimesylate --(Base, Solvent)--> this compound
Caption: Comparative workflow of conventional vs. one-pot synthesis routes.
Green Chemistry Metrics: A Quantitative Comparison
To objectively evaluate the "greenness" of each route, we will calculate and compare three key mass-based metrics. [4][5]
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactant atoms to product atoms. It is calculated as: (MW of product / MW of all reactants) x 100%
-
Environmental Factor (E-Factor): A simple and widely used metric that measures the total waste produced in a process. It is calculated as: Total Mass of Waste (kg) / Mass of Product (kg)
-
Process Mass Intensity (PMI): Considered a key metric in the pharmaceutical industry, PMI measures the total mass input (raw materials, solvents, reagents, process water) relative to the mass of the final product. [6][7]It is calculated as: Total Mass Input (kg) / Mass of Product (kg)
The relationship between E-Factor and PMI is: E-Factor = PMI - 1. [4]
| Metric | Route 1: Conventional N-Boc Protection | Route 2: One-Pot Annulation | Ideal Value |
|---|---|---|---|
| Atom Economy (AE) | 68.4% | 42.1% | 100% |
| E-Factor | ~17.8 | ~53.8 | 0 |
| Process Mass Intensity (PMI) | ~18.8 | ~54.8 | 1 |
Note: Calculations are based on the stoichiometric amounts and typical solvent volumes described in the protocols. Densities used for calculation: DCM = 1.33 g/mL, THF = 0.889 g/mL, Ethyl Acetate = 0.902 g/mL.
Discussion and Interpretation
Atom Economy: Route 1 exhibits a significantly better Atom Economy. This is expected, as it is an addition reaction where the large Boc group is simply appended to the piperidine structure. The main "waste" atoms come from the co-product of the anhydride cleavage and the base. In contrast, Route 2 is a condensation/cyclization reaction that eliminates two molecules of methanesulfonic acid and involves a base, resulting in a much lower theoretical efficiency for converting reactant mass into the final product.
E-Factor and Process Mass Intensity (PMI): The superiority of Route 1 becomes even more pronounced when evaluating PMI and E-Factor. With a PMI of ~18.8, Route 1 is far more mass-efficient than Route 2, which has a PMI of ~54.8. The primary driver for this large discrepancy is the massive amount of solvent required for the reaction and, critically, for the purification in Route 2. The need for column chromatography, a notoriously solvent-intensive process, dramatically increases the total mass input and subsequent waste generation. [6]Route 1, being a cleaner reaction, often requires only a simple aqueous work-up, drastically reducing solvent waste.
Qualitative Green Chemistry Considerations:
-
Solvent Choice: Route 1 uses dichloromethane (DCM), which is classified as an "unfavoured" solvent due to its suspected carcinogenicity and environmental persistence. [8]Route 2 uses THF, which is considered more "advisable," but the large volumes required for both the reaction and the subsequent ethyl acetate extraction and chromatography diminish this advantage. A greener modification for Route 1 could involve substituting DCM with a more benign solvent like 2-methyl-THF or ethyl acetate.
-
Reagent Safety: Route 2 utilizes sodium hydride (NaH), a highly reactive and pyrophoric reagent that requires careful handling under inert conditions. Route 1 employs triethylamine and (Boc)₂O, which are significantly less hazardous.
-
Energy Consumption: Route 2 requires heating to reflux for an extended period (24 hours), leading to higher energy consumption compared to Route 1, which proceeds efficiently at room temperature.
Conclusion
Based on a comprehensive evaluation of both quantitative metrics and qualitative principles, the Conventional N-Boc Protection (Route 1) is demonstrably the greener and more efficient synthetic pathway for producing this compound.
While the One-Pot Annulation (Route 2) is an elegant example of molecular construction, its poor atom economy and, more importantly, its exceptionally high Process Mass Intensity render it less sustainable for large-scale production. The extensive use of solvents for both the reaction and the mandatory chromatographic purification contributes to a significantly larger environmental footprint.
For drug development professionals and researchers, this analysis underscores a critical lesson: a "one-pot" reaction is not inherently "greener." The true measure of sustainability lies in a holistic assessment that includes not just the reaction itself, but the entire process of work-up and purification. The conventional N-Boc protection method, despite being a simple protection step, proves superior due to its high conversion, minimal byproduct formation, and simple, low-solvent purification protocol. Future efforts to improve the green credentials of this synthesis should focus on replacing dichloromethane in Route 1 with a more environmentally friendly solvent.
References
- Sigma-Aldrich.
- Guidechem. What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?
- Tobiszewski, M., et al. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH.
- Cue, B. W., & Zhang, J. Green Chemistry Metrics, A Review. MDPI.
- Clark, J. H., & Kraus, G. A. The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
- Anastas, P. T., & Warner, J. C. Green Chemistry Metrics.
- García-Álvarez, R., et al. Green Chemistry Metrics, A Review.
- Ningbo Inno Pharmchem Co., Ltd.
- Yadav, J. S., et al. One-pot multi-component green synthesis of highly substituted piperidines.
- Varma, R. S. Green Chemistry Approach to the Synthesis of N-Substituted Piperidones.
- Google Patents.
- Kumar, K. A., et al. A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity.
- Watto, S. E. Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
- Organic Syntheses Procedure. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Pace, V., & Hoyos, P. Green Chemistry. Unibo.
Sources
- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Green Chemistry Metrics, A Review [mdpi.com]
- 7. toc.library.ethz.ch [toc.library.ethz.ch]
- 8. cris.unibo.it [cris.unibo.it]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl N-Boc-piperidine-4-carboxylate
For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl N-Boc-piperidine-4-carboxylate (CAS No. 142851-03-4), a common reagent in pharmaceutical research and organic synthesis.[1] By understanding the chemical's properties and the principles of compliant waste management, researchers can ensure the safety of themselves, their colleagues, and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method.
Hazard Identification
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3]
-
Causes skin irritation (Skin Irritation, Category 2).[2][3][4]
-
Causes serious eye damage (Serious Eye Damage, Category 1).[2][3][4]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3]
The signal word for this chemical is "Danger".[2][3]
Key Physical and Chemical Properties
A summary of relevant properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 142851-03-4 | [2] |
| Molecular Formula | C13H23NO4 | [2] |
| Molecular Weight | 257.33 g/mol | [2] |
| Appearance | White crystalline powder or liquid | [3] |
| Boiling Point | 120-135 °C at 0.5 mmHg | [1][2] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1][2] |
| Density | 1.046 g/mL at 25 °C | [2][3] |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is non-negotiable when handling any hazardous chemical. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes providing appropriate PPE and training.[5][6][7]
Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and the risk of serious eye damage.[2][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2][8]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, especially in poorly ventilated areas, a NIOSH/MSHA-approved respirator should be used.[6][8]
Engineering Controls
Whenever possible, handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations.[5][11] The Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][12]
Waste Collection and Containerization
-
Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. Plastic containers are often preferred.[11]
-
Label the Container: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13][14][15] The label should also indicate the associated hazards (e.g., Corrosive, Irritant, Harmful).[13][14]
-
Segregate the Waste: Do not mix this compound waste with other incompatible waste streams.[13] Store it away from incompatible materials.[16][17]
On-Site Accumulation and Storage
Laboratories generate hazardous waste that is typically accumulated on-site before being picked up by a licensed disposal vendor.
-
Satellite Accumulation Areas (SAAs): Waste containers should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][13][14] This area must be under the control of laboratory personnel.[18]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[11][12]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[11][14] Once a container is full, it must be moved to a central accumulation area within three days.[13] Partially filled containers can remain in the SAA for up to one year.[13]
Final Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.[11]
-
Manifesting: A hazardous waste manifest will be required to track the waste from your facility to its final disposal site. This "cradle-to-grave" system is a key component of RCRA regulations.[15]
-
Approved Disposal Methods: The most common and appropriate disposal method for this type of organic chemical waste is incineration at a permitted hazardous waste facility.[8][10][19] This process destroys the chemical, minimizing its environmental impact.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spills: For a small spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[20] Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[20]
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's emergency response team or EHS department immediately.[20]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][20]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][20]
Regulatory Framework and Compliance
The management of laboratory chemical waste is governed by a multi-tiered regulatory system.
-
Federal Regulations: The EPA's RCRA is the primary federal law governing the disposal of solid and hazardous waste.[5] OSHA's Hazard Communication Standard requires that information about chemical hazards be communicated to employees.[5][6]
-
State and Local Regulations: Many states and municipalities have their own hazardous waste regulations that may be more stringent than federal requirements. It is crucial to be aware of and comply with all applicable local rules.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.
References
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Scungio, D. (2019). Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Scungio, D. (n.d.). Managing Hazardous Chemical Waste in the Lab. Medical Laboratory Observer.
- Needle.Tube. (n.d.). Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices.
- LookChem. (n.d.). Cas 142851-03-4, this compound.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste.
- Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- iChemical. (n.d.). This compound, CAS No. 142851-03-4.
Sources
- 1. Cas 142851-03-4,this compound | lookchem [lookchem.com]
- 2. This compound 97 142851-03-4 [sigmaaldrich.com]
- 3. ichemical.com [ichemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. needle.tube [needle.tube]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. capitalresin.com [capitalresin.com]
- 17. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl N-Boc-piperidine-4-carboxylate
This document provides essential, immediate safety and logistical information for the handling of Ethyl N-Boc-piperidine-4-carboxylate (CAS No. 142851-03-4). As drug development professionals, our primary responsibility extends beyond experimental outcomes to ensuring a culture of safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.
Immediate Safety Profile & Hazard Assessment
This compound is a substituted piperidine derivative commonly used in synthetic chemistry.[1] While a valuable intermediate, it presents several health hazards that necessitate stringent safety protocols.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
The primary hazards stem from its irritant and corrosive properties. The parent compound, piperidine, is known to be well-absorbed through the skin and can cause systemic effects such as muscular weakness, convulsions, and respiratory distress.[4][5] The Boc-protecting group may modulate its reactivity and toxicological profile, but a conservative approach assuming similar hazards is scientifically prudent.
Physicochemical Properties for Risk Assessment:
| Property | Value | Significance for Handling |
| Appearance | White crystalline powder or clear colorless to pale yellow liquid.[2] | Determines if handling requires dust control measures or splash protection. |
| Boiling Point | 120-135 °C @ 0.5 mmHg[1][2] | Low volatility at STP, but vapors can be generated under heating. |
| Density | ~1.046 g/mL at 25 °C[1][2] | Similar to water; will not readily float on aqueous spills. |
| Flash Point | >110 °C (>230 °F)[2] | Classified as a combustible liquid, but not highly flammable at room temperature. |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a checklist; it is a dynamic risk assessment. The following recommendations are baseline requirements. Operations involving larger quantities, heating, or potential for aerosolization demand an escalation of this protection.
A. Primary Barrier: Skin and Body Protection
1. Hand Protection:
-
Specification: Chemical-resistant gloves, such as nitrile or neoprene, tested to the EN 374 standard or equivalent.[4][6][7]
-
Rationale: The primary risk is skin irritation and potential dermal absorption.[2][8] Piperidine and its derivatives can be toxic upon skin contact.[5][9] Always check the glove manufacturer's compatibility chart.
-
Field Protocol:
-
Always inspect gloves for tears or pinholes before use.
-
Practice the "double-gloving" technique for extended operations or when handling larger quantities to provide an additional barrier against undetected leaks.
-
Remove gloves using a technique that avoids skin contact with the outer contaminated surface.
-
Wash hands thoroughly with soap and water after removing gloves.[10][11]
-
2. Body Protection:
-
Specification: A professional laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. For tasks with a significant splash risk (e.g., transfers of >1L), a chemical-resistant apron is required.[7]
-
Rationale: This protects against accidental spills and contact with contaminated surfaces, preventing skin irritation.[11]
B. Critical Defense: Eye and Face Protection
-
Specification: Safety glasses with side shields are the minimum requirement.[10] However, due to the classification as causing "serious eye damage" (Eye Dam. 1), chemical safety goggles are strongly recommended.[2][3] A full-face shield must be worn over goggles when there is any risk of splashing.
-
Rationale: This compound can cause irreversible damage to the eyes upon contact.[2][3] Standard safety glasses do not protect against splashes from all angles.
-
Field Protocol: Contact lenses should not be worn when handling this chemical, as they can trap the substance against the eye and complicate emergency irrigation.[4][11] Ensure eyewash stations are readily accessible and have been tested within the last month.[12]
C. Respiratory Protection: An Exposure-Dependent Necessity
-
Specification: Respiratory protection is typically not required when handling small quantities in a well-ventilated area, such as a certified chemical fume hood.[10] If work must be performed outside of a fume hood, or if there is a risk of generating dust (from the solid form) or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary (e.g., type ABEK (EN14387) respirator filter).[4]
-
Rationale: Inhalation may cause respiratory tract irritation.[2][3] While the vapor pressure is low, fine powders can be inhaled, and heating can generate vapors.
-
Field Protocol: All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA 29 CFR 1910.134.
PPE Selection Workflow
Caption: PPE selection is based on ventilation, quantity, and aerosol risk.
Operational Plan: From Bench to Disposal
A. Safe Handling and Storage
-
Engineering Controls: All manipulations of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[10][13]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[10][11] Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
Hygiene: Avoid all personal contact.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[8][10]
B. Emergency Response: Spills and Exposure
1. Spill Cleanup Protocol:
-
Minor Spill (<100 mL or 50g in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE ensemble (including respiratory protection if dealing with powder), contain the spill with an inert absorbent material like sand, earth, or vermiculite.[14]
-
For a solid spill, carefully sweep or vacuum (using an explosion-proof vacuum) to avoid generating dust.[11]
-
Collect the absorbed material and spill debris into a clearly labeled, sealed container for hazardous waste disposal.[10][11][14]
-
Decontaminate the area with soap and water, and prevent runoff from entering drains.[11]
-
-
Major Spill (>100 mL or 50g, or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the area until cleared by EHS.
-
Emergency Spill Response Workflow
Caption: Spill response protocol depends on the size and location of the spill.
2. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[8]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][16]
C. Disposal Plan
Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.[10]
-
Waste Collection: Collect all waste material (unreacted chemical, contaminated absorbents, and disposable PPE) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful).
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. Do not pour this chemical down the drain.[10][14]
By integrating these safety protocols and understanding the rationale behind them, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being are held in the highest regard.
References
- iChemical.
- PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate.
- AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
- LookChem.
- Carl ROTH.
- Carl ROTH.
- Australian Government Department of Health. Piperidine: Human health tier II assessment. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 3. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. peptide.com [peptide.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
